molecular formula C10H10O2 B086990 1,4-Diacetylbenzene CAS No. 1009-61-6

1,4-Diacetylbenzene

Cat. No.: B086990
CAS No.: 1009-61-6
M. Wt: 162.18 g/mol
InChI Key: SKBBQSLSGRSQAJ-UHFFFAOYSA-N
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Description

1,4-Diacetylbenzene serves as a critical building block in materials science, particularly for constructing rigid, crosslinked networks in conjugated microporous polymers (CMPs). These polymers are engineered to create highly selective nanofiltration membranes capable of efficient separation of low-molecular-weight dyes and salts from complex wastewater streams . The compound acts as a crosslinker in acid-catalyzed cyclotrimerization reactions, and its structure is pivotal for restricting chain mobility and creating a narrow pore-size distribution within the polymer matrix, enabling exceptional rejection rates for small dye molecules . Beyond membrane technology, this compound is a valuable substrate in organic synthesis and catalysis research. It undergoes chemoselective transfer hydrogenation over solid catalysts like magnesium oxide (MgO), where one acetyl group can be reduced to a chiral alcohol with high selectivity, demonstrating its utility in studying selective transformations and catalyst performance . This dicarbonyl compound's symmetrical and aromatic structure makes it a versatile precursor for developing advanced materials with high thermal stability and chemical inertness, suitable for demanding research environments . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-acetylphenyl)ethanone
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InChI

InChI=1S/C10H10O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1-2H3
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InChI Key

SKBBQSLSGRSQAJ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C
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Molecular Formula

C10H10O2
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DSSTOX Substance ID

DTXSID7021657
Record name 1,4-Diacetylbenzene
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Molecular Weight

162.18 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 1,4-Diacetylbenzene
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Vapor Pressure

0.00723 [mmHg]
Record name 1,4-Diacetylbenzene
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CAS No.

1009-61-6
Record name 1,4-Diacetylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Diacetylbenzene via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-diacetylbenzene, a key intermediate in the production of various pharmaceuticals and polymers, through the Friedel-Crafts acylation of benzene (B151609). This document details the underlying chemical principles, offers a comprehensive experimental protocol, and presents relevant quantitative and spectroscopic data.

Introduction

This compound, also known as p-diacetylbenzene, is a symmetrical aromatic ketone. Its structure, featuring two acetyl groups in a para-disubstituted pattern on a benzene ring, makes it a valuable precursor in organic synthesis. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct pathway to introduce acyl groups onto an aromatic ring.[1] This guide focuses on the application of this reaction for the specific synthesis of this compound.

The direct diacylation of benzene presents a notable challenge. The first acetyl group introduced onto the benzene ring is strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[2][3] Overcoming this deactivation to achieve a second acylation, particularly with the desired para-regioselectivity, requires carefully controlled and often forcing reaction conditions.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the acylium ion, followed by its attack on the benzene ring and subsequent re-aromatization.

Friedel_Crafts_Diacylation cluster_0 Step 1: Mono-acylation cluster_1 Step 2: Di-acylation Benzene Benzene Acetophenone (B1666503) Acetophenone Benzene->Acetophenone + [CH₃CO]⁺ AcetylChloride1 Acetyl Chloride (CH₃COCl) AcyliumIon1 Acylium Ion [CH₃CO]⁺ AcetylChloride1->AcyliumIon1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl4_1 [AlCl₄]⁻ DiacetylbenzeneComplex Diacetylbenzene-AlCl₃ Complex Acetophenone->DiacetylbenzeneComplex Further Acylation Acetophenone->DiacetylbenzeneComplex + [CH₃CO]⁺ AcetylChloride2 Acetyl Chloride (CH₃COCl) AcyliumIon2 Acylium Ion [CH₃CO]⁺ AcetylChloride2->AcyliumIon2 + AlCl₃ AlCl3_2 AlCl₃ Diacetylbenzene This compound DiacetylbenzeneComplex->Diacetylbenzene Aqueous Workup

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Diacylation of Benzene

This protocol is based on established procedures for Friedel-Crafts acylation, with conditions adapted to favor di-substitution.[2]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride guard tube

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (fitted with a calcium chloride guard tube), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride (2.1 equivalents) to the stirred suspension.

  • Addition of Benzene: To the resulting mixture, add a solution of anhydrous benzene (1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, ensuring the temperature is maintained below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to promote the second acylation.

  • Quenching: Cool the reaction mixture in an ice bath and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Data Presentation

Table 1: Reactant and Catalyst Ratios for Diacylation

Reactant/CatalystMolar EquivalentsRole in Reaction
Benzene1.0Aromatic substrate
Acetyl Chloride2.1Acylating agent
Aluminum Chloride (AlCl₃)2.2Lewis acid catalyst; more than stoichiometric amount required for diacylation

Note: The use of excess aluminum chloride is crucial to drive the second acylation on the deactivated acetophenone intermediate.

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point113-115 °C
Boiling Point275-280 °C
¹H NMR (CDCl₃, 300 MHz) δ8.04 (s, 4H, Ar-H), 2.64 (s, 6H, 2 x -COCH₃)
¹³C NMR (CDCl₃, 75 MHz) δ197.7, 139.9, 128.5, 26.9
IR (KBr, cm⁻¹)~1680 (C=O stretching), ~1600, 1400 (aromatic C=C stretching)
Mass Spectrum (EI) m/z162 (M⁺), 147 (M-CH₃)⁺, 119, 91

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

experimental_workflow Setup Reaction Setup (Flask, Stirrer, Condenser) Reagents Charge with AlCl₃ and DCM Setup->Reagents Cooling1 Cool to <10°C (Ice Bath) Reagents->Cooling1 AddAcCl Add Acetyl Chloride Cooling1->AddAcCl AddBenzene Add Benzene Solution Dropwise AddAcCl->AddBenzene Reflux Heat under Reflux (Several Hours) AddBenzene->Reflux Cooling2 Cool to Room Temperature Reflux->Cooling2 Quench Quench with Ice/HCl Cooling2->Quench Workup Aqueous Workup (Separatory Funnel) Quench->Workup Drying Dry Organic Layer (MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation provides a direct, albeit challenging, route for the synthesis of this compound. The key to a successful diacylation lies in utilizing a significant excess of the Lewis acid catalyst to overcome the deactivating effect of the first acetyl group and employing forcing reaction conditions. The protocol and data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize and characterize this important chemical intermediate. Careful attention to anhydrous conditions and reaction temperature control are paramount for achieving optimal yields and purity.

References

A Technical Guide to the Mechanism of Friedel-Crafts Diacylation of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for attaching substituents to an aromatic ring.[1] Among its variants, Friedel-Crafts acylation is a highly reliable method for forming carbon-carbon bonds by introducing an acyl group into an aromatic nucleus. While monoacylation is a common and well-understood transformation, diacylation of a simple benzene (B151609) ring presents significant mechanistic hurdles. This guide provides an in-depth examination of the core principles governing this reaction, the challenges associated with diacylation, and the specific conditions under which it may be observed.

Core Mechanism of Friedel-Crafts Monoacylation

Friedel-Crafts acylation is a form of electrophilic aromatic substitution. The reaction typically involves an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3] The overall mechanism proceeds in three primary stages.

Stage 1: Formation of the Acylium Ion Electrophile The Lewis acid catalyst activates the acyl chloride to generate a highly electrophilic acylium ion. This ion is stabilized by resonance, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[2][3][4]

Stage 2: Electrophilic Attack and Formation of the Sigma Complex The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic acylium ion.[5] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

Stage 3: Deprotonation and Catalyst Complexation A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity.[4][5] However, the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the catalyst, meaning that stoichiometric amounts of the Lewis acid are required. The final ketone product is liberated upon aqueous workup.[1][4]

G cluster_0 Stage 1: Electrophile Generation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Deprotonation & Product Formation RCOCl Acyl Chloride Acylium [R-C≡O]⁺ Acylium Ion RCOCl->Acylium + AlCl₃ Benzene Benzene Ring AlCl3 AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Acylium Ion Benzene->SigmaComplex KetoneComplex Ketone-AlCl₃ Complex SigmaComplex->KetoneComplex + AlCl₄⁻ - HCl - AlCl₃ SigmaComplex->KetoneComplex FinalProduct Aryl Ketone KetoneComplex->FinalProduct Aqueous Workup

The Challenge of Diacylation

Directly achieving diacylation on an unsubstituted benzene ring under standard Friedel-Crafts conditions is generally not feasible. This is due to a fundamental consequence of the first acylation step.

  • Deactivation of the Ring: The acyl group (a carbonyl group attached to the ring) is a powerful electron-withdrawing group. Through both resonance and inductive effects, it pulls electron density out of the aromatic ring.

  • Reduced Nucleophilicity: An aromatic ring with a deactivating substituent is significantly less nucleophilic than benzene itself.[6] Consequently, it is much less reactive towards further electrophilic attack. The initial product, the aryl ketone, is therefore less reactive than the starting material, preventing subsequent acylations.[4]

This inherent deactivation is a key advantage of the acylation reaction over Friedel-Crafts alkylation, as it effectively prevents the poly-substitution products that often plague alkylation reactions.[4][7]

G Start Benzene MonoProduct Monoacylated Benzene (Aryl Ketone) Start->MonoProduct 1st Acylation (Favorable) AcylatingAgent RCOCl + AlCl₃ AcylatingAgent->MonoProduct Deactivation Ring is Deactivated (Electron-Withdrawing Acyl Group) MonoProduct->Deactivation DiProduct Diacylated Benzene (meta-isomer) Deactivation->DiProduct 2nd Acylation (Unfavorable) HarshConditions Requires Harsh Conditions or Highly Activated Ring HarshConditions->DiProduct

Conditions and Regioselectivity for Multiple Acylations

While difficult, multiple acylations can be achieved under specific circumstances:

  • Activated Substrates: If the starting aromatic ring possesses strong electron-donating groups (e.g., -OCH₃, -OH), the ring may remain sufficiently nucleophilic to undergo a second acylation.

  • Intramolecular Reactions: Diacylation is more common in intramolecular cyclizations, such as the Haworth synthesis, where a molecule containing both an aromatic ring and a diacyl precursor (like succinic anhydride) is used to build fused ring systems.[1]

  • Alternative Catalytic Systems: Modern research explores highly active catalysts, such as certain metal triflates or reactions in ionic liquids, which can sometimes overcome the deactivation barrier.[8][9] For instance, zeolite catalysts have been shown to enhance regioselectivity in acylation reactions.[10]

In the rare event that a second acylation occurs on a monoacylated benzene ring, the regioselectivity is dictated by the first acyl group. As an electron-withdrawing, deactivating group, the acyl substituent is a meta-director . Therefore, the second acyl group would be directed to the position meta to the first one.

Quantitative Data on Friedel-Crafts Acylation

The efficiency of Friedel-Crafts acylation can vary significantly based on the substrate, catalyst, and reaction conditions. The following table summarizes yields for the acylation of various benzene derivatives using an iron(III) chloride catalyst in a tunable aryl alkyl ionic liquid (TAAIL).

Benzene DerivativeAcylating AgentCatalyst (mol%)Temp (°C)Yield (%)Citation
Anisole (B1667542)Acetic Anhydride10% FeCl₃·6H₂O6094[11]
1,3-DimethoxybenzeneAcetic Anhydride10% FeCl₃·6H₂O6092[11]
VeratroleAcetic Anhydride10% FeCl₃·6H₂O6085[11]
TolueneAcetic Anhydride10% FeCl₃·6H₂O6065[11]
AnisolePropionic Anhydride10% FeCl₃·6H₂O6091[11]
AnisoleButyric Anhydride10% FeCl₃·6H₂O6088[11]

Regioselectivity is also a critical quantitative measure. For polycyclic aromatic hydrocarbons like naphthalene, the isomer ratio can depend on reaction conditions.

SubstrateAcylating ReagentConditionsα/β Isomer RatioCitation
NaphthaleneAcetyl Chloride/AlCl₃1,2-dichloroethaneChanges from initial 4-5 to final 0.7[12]

Detailed Experimental Protocol: Acylation of Anisole

This protocol is a representative example of a laboratory-scale Friedel-Crafts acylation.

Safety Precautions:

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, liberating HCl gas. Handle with extreme care in a fume hood and avoid contact with skin.[13]

  • Acetyl chloride is also corrosive, volatile, and moisture-sensitive. Keep containers tightly capped and work exclusively in a fume hood.[13]

  • Methylene (B1212753) chloride is a volatile solvent. Use appropriate personal protective equipment (gloves, safety glasses).

Materials and Equipment:

  • 100 mL round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Ice/water bath

  • Separatory funnel

  • Anhydrous aluminum chloride (1.1 equiv)

  • Anisole (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Methylene chloride (anhydrous)

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble the round-bottom flask with the addition funnel and reflux condenser under an inert atmosphere (nitrogen or argon). Ensure all glassware is dry.[13]

  • Reagent Charging: In the fume hood, suspend anhydrous AlCl₃ (1.1 equiv) in 15 mL of methylene chloride in the round-bottom flask.[13]

  • Initial Cooling: Cool the suspension to 0°C using an ice/water bath.[13]

  • Addition of Acyl Chloride: Dissolve acetyl chloride (1.1 equiv) in 10 mL of methylene chloride. Add this solution to the addition funnel and then add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.[13]

  • Addition of Aromatic Substrate: After the first addition is complete, add a solution of anisole (1.0 equiv) in 10 mL of methylene chloride dropwise in the same manner.[13]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes.[6][13]

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl. This will decompose the aluminum chloride complex.[13]

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with an additional 20 mL of methylene chloride.[13]

  • Washing and Drying: Combine the organic layers. Wash sequentially with two portions of saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄.[13]

  • Purification and Analysis: Remove the drying agent by gravity filtration. Evaporate the methylene chloride using a rotary evaporator. Analyze the crude product via TLC and purify as necessary, typically by distillation or chromatography.[13]

G start Start setup Assemble dry glassware under inert atmosphere start->setup add_alcl3 Charge flask with AlCl₃ and methylene chloride setup->add_alcl3 cool Cool mixture to 0°C in ice bath add_alcl3->cool add_acyl Add acetyl chloride solution dropwise over 10 min cool->add_acyl add_arene Add aromatic substrate solution dropwise over 10 min add_acyl->add_arene react Remove ice bath, stir at room temperature (15-30 min) add_arene->react quench Pour mixture into ice and conc. HCl react->quench extract Transfer to separatory funnel, collect and extract organic layers quench->extract wash Wash with NaHCO₃ solution, then dry over MgSO₄ extract->wash purify Filter and remove solvent (Rotary Evaporation) wash->purify analyze Analyze and Purify Product (TLC, Distillation, etc.) purify->analyze end_node End analyze->end_node

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diacetylbenzene, also known as p-diacetylbenzene, is a symmetrical aromatic ketone that serves as a valuable intermediate in organic synthesis. Its rigid structure and bifunctional nature make it a versatile building block for the synthesis of various organic materials, including polymers, dyes, and pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and characterization.

Chemical Identity and Structure

  • IUPAC Name: 1-(4-acetylphenyl)ethanone[2]

  • Synonyms: p-Diacetylbenzene, p-Acetylacetophenone[2]

  • CAS Number: 1009-61-6[2]

  • Molecular Formula: C₁₀H₁₀O₂[2]

  • Molecular Weight: 162.19 g/mol [3][4]

  • Chemical Structure:

    • SMILES: CC(=O)c1ccc(cc1)C(C)=O[3]

    • InChI: 1S/C10H10O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1-2H3[3]

Physical Properties

This compound is a white to off-white or light yellow crystalline powder at room temperature.[1][2] A summary of its key physical properties is presented in Table 1.

PropertyValueReference(s)
Melting Point111-113 °C[3][5][6]
Boiling Point120 °C at 1 mmHg[5][7]
Water Solubility6.309 mg/L at 25 °C[1][7]
AppearanceWhite to light brown crystalline powder[5]
Vapor Pressure0.00723 mmHg[2]
Refractive Index1.5120 (estimate)[7]
Density1.0613 g/cm³ (rough estimate)[7]

Chemical Properties and Reactivity

This compound is classified as an alkyl-phenylketone.[8] Its chemical reactivity is primarily dictated by the two acetyl groups and the benzene (B151609) ring.

  • Friedel-Crafts Acylation: this compound is commonly synthesized via the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1]

  • Oxidative C-C Bond Cleavage: The acetyl groups can undergo oxidative C-C bond cleavage to yield aryl carboxylic acids, a reaction that can be catalyzed by iodine.[5]

  • Suzuki-Miyaura Coupling: This compound is also capable of participating in Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic DataKey FeaturesReference(s)
¹H NMR (CDCl₃) δ 8.01 (s, 4H, Ar-H), 2.64 (s, 6H, -COCH₃)[9]
¹³C NMR (CDCl₃) δ 197.7 (C=O), 139.6 (Ar-C), 128.5 (Ar-CH), 26.9 (-COCH₃)[9]
IR (KBr, cm⁻¹) ~1685 (C=O stretch)[9]
Mass Spec (EI, m/z) 162 (M⁺), 147 ([M-CH₃]⁺), 43 ([CH₃CO]⁺)[2][9]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and spectroscopic properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • This compound sample

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point of 111-113 °C.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • A sharp melting range (1-2 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Method under Reduced Pressure)

Objective: To determine the boiling point of a liquid at a reduced pressure.

Materials:

  • Thiele tube or a similar heating bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Vacuum source and manometer

  • This compound sample

Procedure:

  • Place a small amount (a few drops) of molten this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Set up the apparatus for heating under reduced pressure, connecting the system to a vacuum source and a manometer.

  • Slowly heat the bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10]

  • Record the pressure from the manometer at which the boiling point was determined.

Solubility Determination in Water

Objective: To determine the solubility of this compound in water.

Procedure:

  • Add a small, accurately weighed amount of this compound to a known volume of distilled water at 25 °C.

  • Stir the mixture vigorously for an extended period to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully take a known volume of the supernatant liquid.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the solubility in mg/L.

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Procedure:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[11]

  • Transfer the solution to a clean NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H NMR and δ 77.16 for ¹³C NMR).

Objective: To obtain the FT-IR spectrum of solid this compound.

Procedure (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Procedure:

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Volatilize the sample in the ion source.

  • Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[12]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate the mass spectrum.

Synthesis and Reaction Workflows

Synthesis of this compound via Friedel-Crafts Acylation

The most common laboratory synthesis of this compound is through the Friedel-Crafts acylation of benzene.

Synthesis_of_1_4_Diacetylbenzene Benzene Benzene Product This compound Benzene->Product Friedel-Crafts Acylation AcetylChloride Acetyl Chloride (2 eq.) AcetylChloride->Product AlCl3 AlCl₃ (catalyst) AlCl3->Product caption Synthesis of this compound.

Caption: Synthesis of this compound.

General Experimental Workflow for Purification and Characterization

A typical workflow for the purification and subsequent characterization of synthesized this compound.

Purification_and_Characterization_Workflow Crude Crude this compound Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Purified Purified this compound Recrystallization->Purified Characterization Characterization Purified->Characterization MP Melting Point Characterization->MP NMR NMR (¹H, ¹³C) Characterization->NMR IR FT-IR Characterization->IR MS Mass Spectrometry Characterization->MS caption Purification and Characterization Workflow.

Caption: Purification and Characterization Workflow.

Safety Information

This compound may cause irritation.[2] It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a key organic compound with well-defined physical, chemical, and spectroscopic properties. This guide has provided a detailed overview of these characteristics and the experimental methodologies required for their determination, serving as a valuable resource for researchers in organic chemistry and drug development. The provided synthesis and characterization workflows offer a practical framework for laboratory applications involving this versatile molecule.

References

A Comprehensive Technical Guide to the Solubility of 1,4-Diacetylbenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,4-diacetylbenzene, a key building block in organic synthesis. Due to a notable gap in publicly available quantitative data, this document focuses on collating existing qualitative information and presenting a detailed, adaptable experimental protocol for researchers to determine precise solubility values in various organic solvents.

Qualitative Solubility Profile of this compound

The table below summarizes the qualitative solubility of this compound in various solvents based on these procedures.

SolventTemperatureSolubilityReference
Water25 °C6.309 mg/L (Practically Insoluble)[1][2][3]
EthanolHotSoluble[1][4]
ColdSparingly Soluble[1][4]
MethanolHotSoluble[1][4]
ColdSparingly Soluble[1][4]
AcetoneHotSoluble[1][4]
ColdSparingly Soluble[1][4]
BenzeneHotSoluble[4][5]
ColdSparingly Soluble[4][5]
Petroleum EtherHotSoluble[6]
ColdSparingly Soluble[6]

Experimental Protocols for Solubility Determination

The following are adaptable, detailed methodologies for the quantitative determination of this compound solubility in organic solvents. These protocols are based on established general methods for solid compounds.

Gravimetric Method

This classic and reliable method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by solvent evaporation.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or magnetic stirrer with hot plate

  • Analytical balance (± 0.0001 g)

  • Vials with airtight caps

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed glass evaporating dishes or vials

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume or mass of the desired organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or on a magnetic stirrer with controlled temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Sample Withdrawal and Filtration:

    • Allow the solution to settle for a short period at the equilibrium temperature.

    • Withdraw a known volume of the supernatant using a pre-heated (if at elevated temperature) syringe.

    • Quickly attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the evaporating dish with the saturated solution.

    • Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen.

    • Dry the residue in an oven at a temperature below the melting point of this compound (m.p. 111-113°C) until a constant mass is achieved.

    • Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the mass of the dissolved solute and the volume of the solvent used.

UV-Visible Spectroscopic Method

This method is suitable for compounds that absorb UV-Vis radiation and is particularly useful for determining the solubility of sparingly soluble compounds. It requires the prior establishment of a calibration curve.

Materials and Equipment:

  • All materials from the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

Procedure:

  • Determination of Molar Absorptivity and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the molar absorptivity (ε) from the slope of the line (Beer-Lambert Law).

  • Preparation of Saturated Solution and Sampling:

    • Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1 and 2).

  • Spectroscopic Measurement:

    • Take a precise aliquot of the clear, saturated filtrate and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the measured absorbance and the calibration curve (or the Beer-Lambert equation, A = εbc) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

Experimental Workflow and Logic

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

G start Start: Select Solute and Solvent prep_sat_sol Prepare Saturated Solution (Excess Solute, Constant T, Equilibrate) start->prep_sat_sol separation Separate Solid and Liquid Phases (Centrifugation/Settling, Filtration) prep_sat_sol->separation analysis Analyze Solute Concentration in Supernatant separation->analysis gravimetric Gravimetric Method: Evaporate Solvent, Weigh Residue analysis->gravimetric Direct Measurement spectroscopic Spectroscopic Method: Dilute, Measure Absorbance (UV-Vis) analysis->spectroscopic Indirect Measurement calculation Calculate Solubility (e.g., g/100mL, mol/L) gravimetric->calculation spectroscopic->calculation end End: Report Solubility Data calculation->end

General workflow for solubility determination.

References

Melting point and boiling point of 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diacetylbenzene

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination.

Core Physical Properties

This compound, also known as p-acetylacetophenone, is a symmetrical aromatic ketone. Its physical state at room temperature is a white to off-white or light yellow crystalline powder[1][2][3].

Quantitative Data Summary

The melting and boiling points are critical parameters for the identification, purity assessment, and handling of this compound.

PropertyValueConditions
Melting Point 111-113 °C(lit.)[1][4][5][6]
Boiling Point 120 °Cat 1 mmHg[4][5][7]
300.1 °Cat 760 mmHg[8]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for characterizing this compound. Standard laboratory procedures are detailed below.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid[5][8].

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm[9][10].

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer[1][5].

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point[1][5].

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is the end of the melting range[5][10]. A narrow melting range (0.5-1 °C) is indicative of a pure compound[5].

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement A Powdered This compound B Capillary Tube A->B Introduce C Packed Sample (2-3 mm) B->C Pack D Insert into Melting Point Apparatus C->D E Heat Slowly (1-2 °C/min) D->E F Observe Melting E->F G Record Temperature Range (T_start to T_end) F->G

Experimental workflow for melting point determination.
Boiling Point Determination (Thiele Tube Method)

For determining the boiling point, especially with small sample volumes, the Thiele tube method is highly effective[7].

Methodology:

  • Sample Preparation: A small amount (a few drops) of the liquid to be tested (in this case, molten this compound or a solution) is placed in a small test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

  • Apparatus Assembly: The fusion tube is attached to a thermometer, and both are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating and Observation: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

  • Cooling and Measurement: The heat source is then removed. The liquid in the Thiele tube begins to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the substance equals the atmospheric pressure[7].

For measurements at reduced pressure, the entire apparatus is connected to a vacuum source, and the pressure is recorded along with the boiling point temperature.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Heating and Cooling Cycle A Sample in Fusion Tube B Inverted Capillary Tube A->B Add C Assembly in Thiele Tube B->C Attach to Thermometer D Heat Gently C->D E Observe Continuous Bubble Stream D->E F Remove Heat E->F G Liquid Enters Capillary F->G H Record Boiling Point G->H

Logical flow of the Thiele tube method for boiling point determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Diacetylbenzene. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this compound. This document includes detailed spectral data, standardized experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction to this compound and its Spectroscopic Signature

This compound, a symmetrical aromatic ketone, presents a distinct and readily interpretable NMR spectrum. Its molecular symmetry is a key determinant of the number and type of signals observed in both ¹H and ¹³C NMR spectroscopy. The para-substitution of the two acetyl groups on the benzene (B151609) ring results in chemical equivalence for specific protons and carbons, simplifying the resulting spectra. Understanding these spectral features is crucial for structural elucidation and purity assessment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the molecule's symmetry. It displays two distinct signals, corresponding to the aromatic protons and the methyl protons.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
18.01Singlet4HN/AAromatic Protons (H-2, H-3, H-5, H-6)
22.62Singlet6HN/AMethyl Protons (2 x -COCH₃)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

¹³C NMR Spectral Data

Consistent with its symmetrical structure, the ¹³C NMR spectrum of this compound exhibits a limited number of signals. The chemical equivalence of the aromatic carbons and the two acetyl groups simplifies the spectrum, making it a powerful tool for structural confirmation.

Table 2: ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ) ppmAssignment
1197.7Carbonyl Carbon (-C=O)
2139.9Aromatic Carbon (C-1, C-4)
3128.4Aromatic Carbon (C-2, C-3, C-5, C-6)
426.9Methyl Carbon (-CH₃)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Experimental Protocols

The following section details a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Use deuterated chloroform (B151607) (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans for good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: Approximately 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 512-1024 scans are typically required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

molecular_structure_and_nmr_signals cluster_structure This compound Structure cluster_signals Expected NMR Signals cluster_1h ¹H NMR cluster_13c ¹³C NMR C10H10O2 H_aromatic Aromatic Protons (4H) Singlet C10H10O2->H_aromatic C_carbonyl Carbonyl Carbon C10H10O2->C_carbonyl H_methyl Methyl Protons (6H) Singlet C_aromatic_quat Quaternary Aromatic Carbon C_aromatic_ch CH Aromatic Carbon C_methyl Methyl Carbon nmr_experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Output weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference analyze Integration & Peak Picking reference->analyze spectrum Final Spectrum analyze->spectrum

An In-depth Guide to the Infrared Spectrum of 1,4-Diacetylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to understanding the vibrational spectroscopy of 1,4-diacetylbenzene, this document provides a detailed interpretation of its infrared (IR) spectrum. It includes a comprehensive summary of absorption bands, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis, tailored for professionals in research, science, and drug development.

This compound (p-diacetylbenzene) is a symmetrical aromatic ketone that serves as a valuable building block in organic synthesis and is of interest in medicinal chemistry and materials science. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules. This guide offers a thorough analysis of the key features of the IR spectrum of this compound.

Core Spectral Data of this compound

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational modes of its functional groups and aromatic structure. The data presented in the following table has been compiled from spectral databases and analysis of the characteristic frequencies for its structural components.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3080 - 3030Medium to WeakAromatic C-H Stretching
~2960 - 2920WeakMethyl C-H Asymmetric & Symmetric Stretching
~1685StrongC=O Stretching (Aromatic Ketone)
~1605, ~1580, ~1505Medium to WeakAromatic C=C Ring Stretching
~1420MediumMethyl C-H Asymmetric Bending
~1360MediumMethyl C-H Symmetric Bending (Umbrella Mode)
~1265StrongAryl-C(=O) Stretching
~830StrongAromatic C-H Out-of-Plane Bending (para-disubstitution)

Detailed Interpretation of the Spectrum

The IR spectrum of this compound can be logically divided into several key regions, each providing specific structural information.

C-H Stretching Region (3100 - 2800 cm⁻¹):

  • Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically around 3080-3030 cm⁻¹, which are characteristic of the C-H bonds on the benzene (B151609) ring.[1][2]

  • Aliphatic C-H Stretching: The methyl groups of the acetyl moieties give rise to weak absorptions in the 2960-2920 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.

Carbonyl (C=O) Stretching Region (~1685 cm⁻¹): The most prominent and diagnostically significant peak in the spectrum is the strong absorption band at approximately 1685 cm⁻¹. This intense peak is characteristic of the C=O stretching vibration of the ketone functional group.[3][4] The conjugation of the carbonyl group with the aromatic ring lowers the absorption frequency from that of a typical aliphatic ketone (which appears around 1715 cm⁻¹).[3][4]

Aromatic Ring Vibrations (1600 - 1450 cm⁻¹): The benzene ring exhibits characteristic C=C stretching vibrations within the ring. These typically appear as a series of medium to weak bands. For this compound, expect absorptions around 1605, 1580, and 1505 cm⁻¹.[2]

Fingerprint Region (< 1450 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.

  • Methyl C-H Bending: The asymmetric and symmetric bending vibrations of the methyl groups are observed around 1420 cm⁻¹ and 1360 cm⁻¹, respectively. The symmetric bend is often referred to as the "umbrella mode."

  • Aryl-C(=O) Stretch: A strong band around 1265 cm⁻¹ is attributed to the stretching of the bond between the aromatic ring carbon and the carbonyl carbon.

  • Para-Substitution Pattern: A strong absorption band around 830 cm⁻¹ is a key indicator of the 1,4- (or para-) substitution pattern of the benzene ring.[2] This arises from the out-of-plane bending of the two adjacent C-H bonds on the ring.

Experimental Protocol: FTIR Spectroscopy of this compound (KBr Pellet Method)

This protocol outlines the procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic press with a pellet-forming die

  • Agate mortar and pestle

  • Infrared-grade potassium bromide (KBr), dried

  • This compound sample

  • Spatula and analytical balance

  • Desiccator

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

    • Grind the sample to a fine powder.

    • Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

    • Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to the interpretation of an infrared spectrum, applicable to this compound and other organic compounds.

IR_Interpretation_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Structural Elucidation Sample Obtain Sample (this compound) Prepare Prepare KBr Pellet or ATR Sample Sample->Prepare Acquire Acquire IR Spectrum (4000-400 cm⁻¹) Prepare->Acquire InitialScan Initial Spectrum Examination (Identify Strongest Peaks) Acquire->InitialScan Region1 Analyze Functional Group Region (4000-1500 cm⁻¹) InitialScan->Region1 Region2 Analyze Fingerprint Region (<1500 cm⁻¹) InitialScan->Region2 Assign Assign Vibrational Modes to Observed Peaks Region1->Assign Region2->Assign IdentifyFG Identify Key Functional Groups (C=O, Aromatic C-H) Assign->IdentifyFG IdentifySub Determine Substitution Pattern (para-disubstituted C-H bend) Assign->IdentifySub Confirm Confirm Molecular Structure IdentifyFG->Confirm IdentifySub->Confirm

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1,4-diacetylbenzene, tailored for researchers, scientists, and professionals in drug development. It encompasses a summary of quantitative fragmentation data, a detailed experimental protocol, and a visual representation of the fragmentation pathway.

Introduction

This compound is a symmetrical aromatic ketone with the chemical formula C₁₀H₁₀O₂. Its structure consists of a benzene (B151609) ring substituted with two acetyl groups at the para position. Mass spectrometry is a critical analytical technique for the structural elucidation of such molecules. Under electron ionization (EI), this compound undergoes characteristic fragmentation, providing valuable structural information. The molecular weight of this compound is 162.19 g/mol .[1]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data for the most significant peaks are summarized in the table below.

m/zProposed Fragment IonRelative Abundance (%)
162[C₁₀H₁₀O₂]⁺• (Molecular Ion, M⁺)32.31[2]
147[M - CH₃]⁺99.99[2]
119[M - CH₃ - CO]⁺Not explicitly quantified, but a common subsequent fragmentation
43[CH₃CO]⁺Prominent, but not explicitly quantified[3]

Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is initiated by the removal of an electron from the molecule, forming a molecular ion (M⁺) at m/z 162.[3] This high-energy species then undergoes a series of fragmentation reactions to produce more stable ions.

The primary and most favored fragmentation pathway involves the cleavage of a methyl radical (•CH₃) from one of the acetyl groups. This alpha-cleavage results in the formation of a very stable acylium ion at m/z 147, which is often the base peak in the spectrum.[2][3]

A subsequent fragmentation event can occur from the [M - CH₃]⁺ ion, involving the loss of a neutral carbon monoxide (CO) molecule. This process leads to the formation of an ion at m/z 119. Another characteristic fragment is the acetyl cation ([CH₃CO]⁺) at m/z 43, resulting from the cleavage of the bond between the carbonyl group and the aromatic ring.[3]

Fragmentation_Pathway M This compound (C₁₀H₁₀O₂) m/z = 162 M_ion [C₁₀H₁₀O₂]⁺• (Molecular Ion) m/z = 162 M->M_ion - e⁻ frag1 [M - CH₃]⁺ (Acylium Ion) m/z = 147 M_ion->frag1 - •CH₃ frag3 [CH₃CO]⁺ (Acetyl Cation) m/z = 43 M_ion->frag3 - •C₇H₇O frag2 [M - CH₃ - CO]⁺ m/z = 119 frag1->frag2 - CO

Fragmentation pathway of this compound.

Experimental Protocol

The following outlines a typical experimental setup for obtaining the mass spectrum of this compound.

4.1. Sample Preparation and Introduction

A small quantity of solid this compound is introduced into the mass spectrometer. For solid samples, a direct insertion probe is commonly utilized.[4] Alternatively, the sample can be introduced after separation by gas chromatography (GC-MS), which is particularly useful for complex mixtures.[2][4]

4.2. Ionization

Electron Ionization (EI) is the standard method for the analysis of this compound.[3] In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons, typically at 70 eV.[3][4] This energy is sufficient to cause ionization and subsequent fragmentation of the molecule.

4.3. Mass Analysis

The positively charged ions generated in the ion source are accelerated and directed into a mass analyzer. The analyzer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument, separates the ions based on their mass-to-charge (m/z) ratio.[4]

4.4. Detection and Data Acquisition

An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which displays the relative intensity of the ions as a function of their m/z ratio. The instrument is typically scanned over a mass range of approximately m/z 40-300.[3]

Experimental_Workflow cluster_sample Sample Handling cluster_ms Mass Spectrometry cluster_data Data Processing Sample This compound Sample Introduction Sample Introduction (Direct Probe or GC) Sample->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Analysis Mass Analysis (m/z Separation) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Experimental workflow for mass spectrometry.

References

Health and safety considerations for 1,4-Diacetylbenzene (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 1,4-Diacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for this compound, with a focus on its properties, potential hazards, and handling procedures in a research and development setting.

Chemical and Physical Properties

This compound is an aromatic ketone that exists as a white to off-white or light yellow crystalline solid at room temperature.[1][2][3] It is characterized by a faint, slightly sweet odor.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1009-61-6[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance White to off-white/light yellow crystalline powder[1][2][3]
Melting Point 111-113 °C[4]
Solubility in Water 6.309 mg/L at 25 °C[3]
Vapor Pressure 0.00723 mmHg[1][2]

Toxicological Data

The toxicological properties of this compound have not been extensively studied.[5][6] However, available data suggests it has low acute toxicity.[3] It is not classified as a hazardous substance according to GHS criteria.[1]

Table 2: Summary of Toxicological Information

EndpointObservationSource
Acute Toxicity Low acute toxicity.[3]
Irritation May cause irritation to the eyes, skin, and respiratory tract.[3] Inhalation of dust can lead to coughing and throat irritation.[3][3]
Dermatitis Skin contact might result in dermatitis or allergic reactions in sensitive individuals.[3]
Carcinogenicity No conclusive evidence of carcinogenic activity. Not classified as a carcinogen by IARC.[3][5]
Genotoxicity No data available.

While specific studies on this compound are lacking, a computational (in silico) study on the related isomer, 1,2-diacetylbenzene, predicted potential for neurotoxic, nephrotoxic, endocrine-disrupting, and hepatotoxic effects.[7][8] The same study suggested that metabolism is likely to occur via cytochrome P450 (CYP) enzymes, leading to various metabolites.[8] It is important to note that these are predictions for a related compound and have not been experimentally validated for this compound.

Hazard Identification and Classification

This compound is generally considered to have a low hazard profile.

Table 3: Hazard Classification

HazardClassification
GHS Classification Not classified as hazardous.[1]
Primary Hazards May cause eye, skin, and respiratory irritation.[3]

Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Experimental Protocol for Safe Handling

The following protocol outlines the recommended steps for handling this compound powder in a research setting.

Objective: To safely weigh and transfer this compound powder for experimental use.

Materials:

  • This compound solid

  • Appropriate personal protective equipment (PPE): safety glasses with side shields, nitrile gloves, lab coat

  • Chemical fume hood

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Sealable container for the experiment

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE (safety glasses, gloves, lab coat).

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully open the this compound container.

    • Using a clean spatula, transfer the desired amount of powder onto the weighing paper. Avoid generating dust.

    • Close the this compound container tightly.

  • Transfer:

    • Carefully transfer the weighed powder into the designated experimental container.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces within the fume hood.

    • Dispose of the weighing paper and any other contaminated disposable materials in a designated chemical waste container.

    • Remove gloves and wash hands thoroughly.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

Exposure Control and Personal Protection

Table 4: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.

First Aid Measures

Table 5: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of significant exposure or if symptoms persist, seek medical attention.

Accidental Release Measures

In the event of a spill, avoid dust formation.[5] Sweep up the solid material and place it in a suitable, closed container for disposal.[5] Do not let the product enter drains.[5]

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[5] When heated to decomposition, it may emit carbon oxides.[5]

Visualizations

G General Workflow for Handling Chemical Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Work in a Ventilated Fume Hood prep1->prep2 Ensure Safety hand1 Weigh the Required Amount prep2->hand1 Proceed to Handling hand2 Transfer to Reaction Vessel hand1->hand2 Carefully clean1 Decontaminate Equipment hand2->clean1 After Use clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: General workflow for safely handling chemical powders like this compound.

G Hypothetical Metabolic Pathway of Diacetylbenzene cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Metabolism (Hypothetical) parent This compound p1_1 Aliphatic Hydroxylation parent->p1_1 CYP450 Enzymes p1_2 Oxidative Dehydrogenation parent->p1_2 CYP450 Enzymes p2_1 Oxidative Sulfation p1_1->p2_1 p2_2 Methylation p1_2->p2_2 metabolites Metabolites p2_1->metabolites p2_2->metabolites excretion Excretion metabolites->excretion

Caption: Hypothetical metabolic pathway based on predictions for a related isomer.

References

IUPAC name and CAS number for p-diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Diacetylbenzene for Researchers and Drug Development Professionals

Introduction

This compound, also known as p-diacetylbenzene, is an aromatic ketone that serves as a versatile building block in organic synthesis and materials science. Its symmetrical structure, featuring a central benzene (B151609) ring substituted with two acetyl groups at the para positions, makes it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, polymers, and metal-organic frameworks. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The definitive identification of a chemical compound is crucial for research and development. The standard nomenclature and registry number for p-diacetylbenzene are provided below.

  • IUPAC Name : 1-(4-acetylphenyl)ethanone[1][2][3]

  • Other Names : p-Diacetylbenzene, 1,1'-(1,4-phenylene)bis(ethanone), p-Acetylacetophenone[1][2][4][5]

  • CAS Number : 1009-61-6[1][2][4]

  • Molecular Formula : C₁₀H₁₀O₂[5][6]

  • Molecular Weight : 162.19 g/mol [5][6]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design.

PropertyValueReference
Melting Point111-113 °C[6]
Boiling Point120 °C at 1 mmHg[6]
Density1.0613 g/cm³ (rough estimate)[6]
Water Solubility6.309 mg/L at 25 °C[6]
AppearanceWhite to light brown crystalline powder[6]
Spectral Data

Spectroscopic data are essential for the structural elucidation and purity assessment of a compound. The characteristic spectral data for this compound are summarized in the following tables.

¹H NMR Spectroscopy (CDCl₃) [7]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.98s4HAromatic (Ar-H)
2.62s6HAcetyl (CH₃)

¹³C NMR Spectroscopy (CDCl₃) [7]

Chemical Shift (δ) ppmAssignment
197.7C=O
139.9Aromatic (Ar-C)
128.4Aromatic (Ar-CH)
26.9-COCH₃

Infrared (IR) Spectroscopy (KBr Pellet) [7]

Wavenumber (cm⁻¹)Assignment
~1680C=O stretch
~1600, ~1400Aromatic C=C stretch
~1265C-C stretch

Mass Spectrometry (Electron Ionization) [1][7]

m/zAssignment
162[M]⁺
147[M-CH₃]⁺
119[M-COCH₃]⁺
91[C₇H₇]⁺

Experimental Protocols

This compound is a key starting material for the synthesis of various organic compounds. One of the most prominent applications is in the synthesis of bis-chalcones, which are known to exhibit a wide range of biological activities.

Synthesis of Bis-Chalcones via Claisen-Schmidt Condensation

This protocol describes the acid-catalyzed condensation of this compound with an aromatic aldehyde to yield a bis-chalcone.[2][8]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde, also known as vanillin)[8]

  • Ethanol (B145695)

  • Concentrated Sulfuric Acid (c-H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a stirred solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add concentrated sulfuric acid (1 equivalent).

  • Reflux the mixture for 30 minutes.[8]

  • Add a solution of the substituted aromatic aldehyde (2 equivalents) in ethanol to the reaction mixture.[8]

  • Continue to reflux the resulting mixture for 12-24 hours.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold ethanol and diethyl ether.[8]

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (e.g., silica (B1680970) gel with an ethyl acetate/hexanes eluent).[8]

Applications in Research and Development

Drug Discovery and Medicinal Chemistry

While this compound itself is not known for significant biological activity, it serves as a crucial scaffold for the synthesis of molecules with therapeutic potential.[9] Its ability to undergo condensation reactions on both acetyl groups allows for the creation of symmetrical bis-heterocyclic compounds and chalcones.[9] Chalcones, in particular, are a class of compounds that have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][10] The synthesis of bis-chalcones from this compound is a straightforward approach to generating novel compounds for drug screening and lead optimization.[2][8]

Synthesis_of_Bioactive_Chalcones p_diacetylbenzene This compound reagents Ethanol, H₂SO₄ (cat.) Reflux p_diacetylbenzene->reagents aldehyde Aromatic Aldehyde (2 eq.) aldehyde->reagents bis_chalcone Bis-Chalcone Derivative reagents->bis_chalcone bio_activity Biological Screening (e.g., Antimicrobial, Anticancer) bis_chalcone->bio_activity

Caption: Synthetic workflow for producing biologically active bis-chalcones.

Materials Science

In the field of materials science, this compound is utilized as a rigid building block for the construction of porous organic polymers.[11] Its linear and symmetrical structure makes it an ideal cross-linker in the synthesis of conjugated microporous polymers (CMPs).[11] These materials are characterized by high thermal stability, chemical inertness, and a defined pore structure, making them suitable for applications such as gas storage, separation, and catalysis.[11]

Polymer_Synthesis_Workflow start Starting Materials p_diacetylbenzene This compound (Crosslinker) start->p_diacetylbenzene monomer Co-monomer(s) start->monomer reaction Polymerization Reaction (e.g., Acid-catalyzed cyclotrimerization) p_diacetylbenzene->reaction monomer->reaction polymer Conjugated Microporous Polymer (CMP) reaction->polymer application Applications (e.g., Nanofiltration, Gas Separation) polymer->application

Caption: Workflow for the synthesis of conjugated microporous polymers.

Conclusion

This compound is a commercially available and synthetically versatile compound with significant applications in both medicinal chemistry and materials science. Its straightforward reactivity and symmetrical structure allow for the efficient construction of complex molecules and functional materials. For researchers and drug development professionals, it represents a valuable starting point for the discovery of new bioactive compounds, particularly through the synthesis of chalcone (B49325) derivatives. In materials science, its role as a rigid linker is key to the development of advanced porous polymers. This guide provides the foundational technical information required to effectively utilize this compound in a research and development setting.

References

A Technical Guide to Sourcing and Application of High-Purity 1,4-Diacetylbenzene for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 1,4-diacetylbenzene, a key building block in synthetic chemistry. The document details commercial suppliers, analytical and purification methodologies, and its application in the synthesis of bioactive compounds. This guide is intended to assist researchers in sourcing high-quality starting material and implementing it effectively in their research and development workflows.

Commercial Sourcing of High-Purity this compound

High-purity this compound is critical for the synthesis of pharmaceutical intermediates and other fine chemicals where impurity profiles can significantly impact downstream reactions and biological activity. A variety of chemical suppliers offer this reagent at different purity levels.

Table 1: Commercial Suppliers of this compound

SupplierStated PurityCAS NumberNotes
Sigma-Aldrich99%1009-61-6Provided as a powder; detailed specifications and certificate of analysis are available.
Santa Cruz Biotechnology≥99%1009-61-6Marketed as a biochemical for proteomics research.[1]
TCI America>99.0% (GC)1009-61-6Available as a white to almost white crystalline powder.[2]
Simson Pharma LimitedHigh Purity1009-61-6Accompanied by a Certificate of Analysis.[3]
Chemsavers, Inc.≥98.5% (GC)1009-61-6Available as a powder, crystals, or chunks.[4]
JHECHEM CO LTD99%1009-61-6Offers pharmaceutical grade material.[5]
Sarchem LabsNot Specified1009-61-6Provided as a white crystal-powder.[6]
ChemicalBook98% - 99% min1009-61-6A platform listing multiple suppliers from China.[7]

Synthesis and Purification of High-Purity this compound

For applications requiring custom synthesis or further purification, established chemical methods can be employed. The most common synthetic route is the Friedel-Crafts acylation of benzene (B151609).

Synthesis via Friedel-Crafts Acylation

This method involves the reaction of benzene with two equivalents of an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[8]

Experimental Protocol: Synthesis of this compound

  • Materials: Anhydrous aluminum chloride (AlCl₃), acetyl chloride (CH₃COCl), anhydrous benzene, 5% hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (5 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add acetyl chloride (2.0 equivalents) dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4 hours.

    • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

Purification by Recrystallization

To achieve high purity, the crude this compound can be purified by recrystallization.

Experimental Protocol: Recrystallization of this compound

  • Materials: Crude this compound, ethanol (B145695) (or petroleum ether), activated charcoal (optional).

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to facilitate the formation of pure crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the purified crystals under vacuum to obtain high-purity this compound.

Quality Control and Analytical Methods

The purity of this compound should be verified using standard analytical techniques.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Injection Volume: 10 µL.[9]

    • UV Detection: 245 nm.[9]

    • Sample Preparation: Prepare a solution of this compound in acetonitrile (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

    • Analysis: Inject the sample and integrate the peak area. Purity is determined by the percentage of the main peak area relative to the total peak area.

Application in the Synthesis of Bioactive Chalcones

This compound is a versatile precursor for the synthesis of bis-chalcones, which have shown a range of biological activities, including anti-inflammatory and neuroprotective effects.[3][5]

Synthesis of (E)-1-{4-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone

This bis-chalcone (compound 7 in the cited literature) has been synthesized from this compound and vanillin (B372448).[5]

Experimental Protocol: Synthesis of a Bioactive Bis-Chalcone [5]

  • Materials: this compound (0.33 mmol), concentrated sulfuric acid (0.33 mmol), ethanol, vanillin (4-hydroxy-3-methoxybenzaldehyde, 0.66 mmol).

  • Procedure:

    • A solution of this compound and concentrated sulfuric acid in ethanol (5 mL) is stirred and refluxed for 30 minutes.

    • A solution of vanillin in ethanol (5 mL) is added to the reaction mixture.

    • The resulting mixture is refluxed for 12 hours.

    • After cooling to room temperature, the precipitated product is collected.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizing Workflows and Biological Pathways

Experimental Workflow: From Sourcing to Bioactive Compound

The following diagram illustrates the overall workflow from sourcing high-purity this compound to the synthesis and analysis of a bioactive bis-chalcone.

G cluster_sourcing Sourcing & QC cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation supplier Select Commercial Supplier (e.g., Sigma-Aldrich, TCI) qc Purity Verification (HPLC Analysis) supplier->qc Procure this compound reactants This compound + Vanillin qc->reactants reaction Acid-Catalyzed Condensation (Claisen-Schmidt) reactants->reaction product Crude Bis-Chalcone reaction->product purify Recrystallization product->purify final_product Pure Bioactive Bis-Chalcone purify->final_product characterization NMR, MS Analysis final_product->characterization assay In Vitro Assay (e.g., NO Generation) final_product->assay results Evaluate Anti-inflammatory Activity assay->results G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces iNOS_protein iNOS Protein iNOS->iNOS_protein Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces Chalcone Bis-Chalcone Derivative Chalcone->NFkB Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis-Chalcones from 1,4-Diacetylbenzene and Their Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Bis-chalcones, which feature two such systems linked to a central aromatic ring, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] This document provides detailed protocols for the synthesis of bis-chalcones using 1,4-diacetylbenzene as a starting material via the Claisen-Schmidt condensation reaction. Additionally, it outlines their applications in drug development, focusing on their anticancer and antimicrobial properties, and elucidates the underlying signaling pathways.

Synthesis of Bis-Chalcones via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing bis-chalcones from this compound is the base-catalyzed Claisen-Schmidt condensation with various substituted aromatic aldehydes.[3][4][5] This reaction involves the condensation of an enolate, formed from the ketone, with an aldehyde, followed by dehydration to yield the α,β-unsaturated ketone.

Experimental Workflow

The general workflow for the synthesis and characterization of bis-chalcones is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization A Reactants (this compound, Aromatic Aldehyde) C Claisen-Schmidt Condensation A->C B Base Catalyst (NaOH or KOH) in Ethanol (B145695) B->C D Precipitation & Filtration C->D E Washing D->E F Recrystallization E->F G Pure Bis-Chalcone F->G H Spectroscopic Analysis (FTIR, NMR) G->H I Purity Assessment (TLC, Elemental Analysis) G->I

Caption: General workflow for the synthesis and characterization of bis-chalcones.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a bis-chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (2.2 equivalents)

  • Ethanol (96%)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Glacial acetic acid (for neutralization, if required)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask with stirring.

  • In a separate beaker, prepare a solution of NaOH (or KOH) by dissolving it in a small amount of water and then adding it to ethanol.

  • Add the aromatic aldehyde (2.2 mmol) to the solution of this compound.

  • Slowly add the ethanolic base solution to the reaction mixture at room temperature with continuous stirring.

  • Allow the reaction to proceed at room temperature for 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, a precipitate will form. Pour the reaction mixture into ice-cold water.

  • If the solution is basic, neutralize it with dilute acetic acid.

  • Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product in an oven at a low temperature.

  • Purify the crude bis-chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure product.

  • Characterize the final product using FTIR and NMR spectroscopy and determine its melting point.

Data Presentation: Synthesis of Bis-Chalcones

The following table summarizes the synthesis of various bis-chalcone derivatives from this compound with different aromatic aldehydes, highlighting their yields.

EntryAromatic AldehydeProductYield (%)Reference
1Benzaldehyde1,4-Bis(3-phenylprop-2-enoyl)benzene85[3]
24-Chlorobenzaldehyde1,4-Bis(3-(4-chlorophenyl)prop-2-enoyl)benzene92[3]
34-Methoxybenzaldehyde1,4-Bis(3-(4-methoxyphenyl)prop-2-enoyl)benzene88[3]
44-Nitrobenzaldehyde1,4-Bis(3-(4-nitrophenyl)prop-2-enoyl)benzene95[3]
52-Chlorobenzaldehyde1,4-Bis(3-(2-chlorophenyl)prop-2-enoyl)benzene82[3]
6Thiophene-2-carboxaldehyde1,4-Bis(3-(thiophen-2-yl)prop-2-enoyl)benzene78[6]

Applications in Drug Development

Bis-chalcones derived from this compound have shown significant potential as therapeutic agents, particularly in the fields of oncology and microbiology.

Anticancer Activity

Bis-chalcones exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Signaling Pathways in Anticancer Activity

The anticancer activity of bis-chalcones involves the modulation of several key signaling pathways, as illustrated in the diagram below.

G cluster_main Anticancer Mechanisms of Bis-Chalcones cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_other Other Mechanisms BisChalcone Bis-Chalcone Intrinsic Intrinsic Pathway BisChalcone->Intrinsic Extrinsic Extrinsic Pathway BisChalcone->Extrinsic G2M G2/M Phase Arrest BisChalcone->G2M Tubulin Inhibition of Tubulin Polymerization BisChalcone->Tubulin NFkB Inhibition of NF-κB Signaling BisChalcone->NFkB Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Intrinsic->Bcl2 Bax Bax (Pro-apoptotic) (Upregulation) Intrinsic->Bax Casp8 Caspase-8 (Activation) Extrinsic->Casp8 Casp9 Caspase-9 (Activation) Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8->Casp3 Cyclins Cyclin B1 / Cdc2 (Downregulation) G2M->Cyclins p21 p21 / p27 (Upregulation) G2M->p21 CellCycle Cell Proliferation Inhibition Cyclins->CellCycle p21->CellCycle

Caption: Signaling pathways modulated by bis-chalcones leading to anticancer effects.

  • Induction of Apoptosis: Bis-chalcones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[7][8]

    • Intrinsic Pathway: They upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[9][10] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[1][7][8]

    • Extrinsic Pathway: Some chalcones have been shown to activate caspase-8, a key initiator of the extrinsic apoptotic pathway.[11]

  • Cell Cycle Arrest: Bis-chalcones can halt the cell cycle, predominantly at the G2/M phase.[1][12] This is achieved by downregulating the expression of proteins like cyclin B1 and Cdc2, and upregulating cell cycle inhibitors such as p21 and p27.[1]

  • Inhibition of Tubulin Polymerization: Chalcones can bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptosis.[13]

  • Inhibition of NF-κB Signaling: The NF-κB pathway is crucial for cancer cell survival and proliferation. Bis-chalcones have been shown to inhibit this pathway, contributing to their anticancer effects.[1][14]

Quantitative Data on Anticancer Activity

The following table presents the cytotoxic activity of selected bis-chalcones against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
1,4-Bis(3-(4-chlorophenyl)prop-2-enoyl)benzeneMCF-7 (Breast)4.05[6]
1,4-Bis(3-phenylprop-2-enoyl)benzeneHCT116 (Colon)18.10[6]
1,4-Bis(3-(thiophen-2-yl)prop-2-enoyl)benzeneA549 (Lung)41.99[6]
1,4-Bis(3-(4-hydroxyphenyl)prop-2-enoyl)benzeneMeWo (Melanoma)31.11[15]
1,4-Bis(3-(2-hydroxy-4-methoxyphenyl)prop-2-enoyl)benzeneA375 (Melanoma)19.58[15]
Antimicrobial Activity

Bis-chalcones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3][16][17] The α,β-unsaturated ketone moiety is believed to be crucial for their antimicrobial action, likely through Michael addition reactions with biological nucleophiles in microbial cells.

Proposed Antimicrobial Mechanism

While the precise signaling pathways are less defined than for their anticancer effects, the general mechanism of antimicrobial action is thought to involve the disruption of essential cellular processes.

G cluster_antimicrobial Antimicrobial Mechanism of Bis-Chalcones BisChalcone Bis-Chalcone CellWall Cell Wall/Membrane Disruption BisChalcone->CellWall Enzyme Enzyme Inhibition BisChalcone->Enzyme DNA Inhibition of DNA/RNA Synthesis BisChalcone->DNA Growth Microbial Growth Inhibition CellWall->Growth Enzyme->Growth DNA->Growth

References

Application Notes and Protocols for the Claisen-Schmidt Condensation of 1,4-Diacetylbenzene with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bis-chalcones through the Claisen-Schmidt condensation of 1,4-diacetylbenzene with various aromatic aldehydes. The resulting bis-chalcone derivatives are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties, making them valuable scaffolds in drug discovery and material science.

Introduction

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones and their derivatives.[1] This reaction involves the base- or acid-catalyzed condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[2] In the context of this protocol, this compound serves as the diketone, which reacts with two equivalents of an aromatic aldehyde to form symmetric bis-chalcones. These molecules, characterized by two α,β-unsaturated carbonyl moieties, have demonstrated significant potential in medicinal chemistry.[3]

Applications

Bis-chalcones derived from this compound have been investigated for a variety of biological applications:

  • Antimicrobial Activity: Many of the synthesized bis-chalcones exhibit good to significant activity against various microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[4][5]

  • Anticancer Activity: Several novel bis-chalcone derivatives have been synthesized and evaluated for their antitumor activity against human cancer cell lines, such as breast and colon cancer.[2][6] They have been shown to inhibit the growth of cancer cells at low micromolar concentrations.[2]

  • Material Science: The conjugated system of bis-chalcones makes them interesting candidates for applications in material science, although this is a less explored area compared to their biological activities.

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of bis-chalcones via the Claisen-Schmidt condensation of this compound with different aromatic aldehydes.

Aromatic AldehydeCatalyst/SolventReaction TimeTemperatureYield (%)Reference
Benzaldehyde30% NaOH / Ethanol (B145695)8 hoursRoom Temp.92[7]
4-(Dimethylamino)benzaldehyde30% NaOH / Ethanol8 hoursRoom Temp.86[7]
4-Hydroxy-3-methoxybenzaldehydec-H₂SO₄ / Ethanol12 hoursReflux-[8]
Various Aldehydesaq. NaOH / Ethanol (96%)-Room Temp.Excellent[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of bis-chalcones from this compound.

Protocol 1: Base-Catalyzed Condensation in Ethanol

This protocol is adapted from a general procedure for the synthesis of bis-chalcones with high yields.[7]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-(dimethylamino)benzaldehyde)

  • 30% Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolve this compound (0.02 mol) in 15 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add 5 mL of a 30% aqueous sodium hydroxide solution.

  • Slowly add the aromatic aldehyde (0.04 mol) to the reaction mixture with continuous stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure bis-chalcone.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acid-Catalyzed Condensation in Ethanol

This protocol is based on the synthesis of bis-chalcones using an acid catalyst.[8]

Materials:

  • This compound

  • 4-Hydroxy-3-methoxybenzaldehyde (vanillin)

  • Concentrated sulfuric acid (c-H₂SO₄)

  • Ethanol

  • Standard laboratory glassware for reflux reactions

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (0.33 mmol) and concentrated sulfuric acid (0.33 mmol) in 5 mL of ethanol.

  • Reflux the mixture for 30 minutes with stirring.

  • Prepare a solution of vanillin (B372448) (0.66 mmol) in 5 mL of ethanol.

  • Add the vanillin solution to the reaction mixture.

  • Reflux the resulting mixture for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can then be purified by recrystallization or column chromatography.

  • Characterize the purified product by spectroscopic methods.

Visualizations

Logical Relationship of Reaction Components

The following diagram illustrates the key components and their roles in the Claisen-Schmidt condensation for the synthesis of bis-chalcones.

G Logical Relationship in Bis-Chalcone Synthesis Reactant1 This compound (Diketone) Product Bis-Chalcone (α,β-Unsaturated Diketone) Reactant1->Product Provides enolizable protons Reactant2 Aromatic Aldehyde (Electrophile) Reactant2->Product Reacts with enolate Catalyst Catalyst (Base or Acid) Catalyst->Reactant1 Generates enolate (base) or activates carbonyl (acid) Solvent Solvent (e.g., Ethanol) Solvent->Reactant1 Dissolves reactants Solvent->Reactant2 Dissolves reactants

Caption: Logical relationship of reactants, catalyst, and solvent in the synthesis of bis-chalcones.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of bis-chalcones.

G Experimental Workflow for Bis-Chalcone Synthesis Start Start Dissolve Dissolve this compound and Catalyst in Solvent Start->Dissolve AddAldehyde Add Aromatic Aldehyde Dissolve->AddAldehyde Reaction Stir at Specified Temperature and Time AddAldehyde->Reaction Precipitation Precipitate Crude Product (e.g., add to water/acidify) Reaction->Precipitation Filtration Collect Solid by Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Purification Recrystallize from Appropriate Solvent Washing->Purification Drying Dry the Purified Product Purification->Drying Characterization Characterize Product (IR, NMR, MS) Drying->Characterization End End Characterization->End

Caption: Step-by-step workflow for the synthesis and purification of bis-chalcones.

References

Application Notes and Protocols: 1,4-Diacetylbenzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diacetylbenzene is a versatile aromatic ketone monomer that serves as a valuable building block in the synthesis of a variety of polymers. Its symmetric structure, featuring two reactive acetyl groups in the para position on a benzene (B151609) ring, allows for its participation in numerous polymerization reactions. This leads to the formation of polymers with rigid backbones, enhanced thermal stability, and tunable optoelectronic properties. These characteristics make polymers derived from this compound promising candidates for applications in high-performance materials, organic electronics, and as scaffolds in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound as a key monomer. The protocols are based on established polymerization methodologies, including polyimine synthesis and Horner-Wadsworth-Emmons polycondensation.

Polymerization Applications of this compound

This compound can be employed as a monomer in several types of polymerization reactions, including:

  • Polyimine Synthesis: The condensation reaction between the dicarbonyl functionality of this compound and the amino groups of diamines yields polyimines. These polymers, containing the imine (C=N) linkage, are known for their thermal stability and can be designed to be self-healing and recyclable.

  • Horner-Wadsworth-Emmons (HWE) Polycondensation: This reaction is a powerful tool for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. While not a direct polymerization of this compound itself, a bis(phosphonate) derivative of the benzene ring can react with aromatic dialdehydes, or conversely, this compound can react with a bis(phosphonate ylide) to form polymers with vinylene linkages. These conjugated polymers are of significant interest for their electroluminescent and photovoltaic properties.

  • Aldol Polycondensation: The base-catalyzed reaction of this compound with aromatic dialdehydes can lead to the formation of polychalcones, which are polymers containing α,β-unsaturated ketone units. These polymers are often colored and can have interesting optical properties.

  • Knoevenagel Polycondensation: This reaction involves the condensation of the carbonyl groups of this compound with compounds containing active methylene (B1212753) groups (e.g., dinitriles), typically in the presence of a basic catalyst, to yield conjugated polymers.

  • Friedel-Crafts Polycondensation: Aromatic polyketones can be synthesized via Friedel-Crafts acylation, where a diacid chloride reacts with an aromatic compound. While less common for this compound as the nucleophilic component, it can theoretically be used in related polycondensation reactions.

Experimental Protocols

Protocol 1: Synthesis of a Polyimine from this compound and p-Phenylenediamine (B122844)

This protocol describes a representative procedure for the synthesis of a polyimine via the condensation of this compound with an aromatic diamine.

Materials:

  • This compound

  • p-Phenylenediamine

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Acetic Acid (catalyst)

  • Methanol (B129727)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Nitrogen inlet

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.62 g, 10 mmol) and p-phenylenediamine (1.08 g, 10 mmol).

  • Add anhydrous DMSO (40 mL) to the flask to dissolve the monomers.

  • Add a catalytic amount of acetic acid (e.g., 0.1 mL) to the reaction mixture.

  • Heat the reaction mixture to 120°C under a gentle flow of nitrogen and stir vigorously.

  • Maintain the reaction at 120°C for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Pour the viscous polymer solution slowly into a beaker containing rapidly stirring methanol (400 mL) to precipitate the polymer.

  • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.

  • Dry the polymer in a vacuum oven at 60°C overnight.

Data Presentation:

ParameterValue
Monomers This compound, p-Phenylenediamine
Molar Ratio (Diacetylbenzene:Diamine)1:1
SolventAnhydrous DMSO
CatalystAcetic Acid
Reaction Temperature120°C
Reaction Time24 hours
Precipitation SolventMethanol
Expected PolymerPoly(1,4-phenylene-co-N,N'-(1,4-phenylene)bis(1-phenylethan-1-imine))
Physical AppearanceYellow to orange powder

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification setup1 Add this compound and p-Phenylenediamine to flask setup2 Add anhydrous DMSO and Acetic Acid setup1->setup2 reaction1 Heat to 120°C under Nitrogen setup2->reaction1 reaction2 Stir for 24 hours reaction1->reaction2 workup1 Cool to room temperature reaction2->workup1 workup2 Precipitate in Methanol workup1->workup2 workup3 Filter and wash the polymer workup2->workup3 workup4 Dry under vacuum workup3->workup4 end end workup4->end Obtain Polyimine Powder

General workflow for polyimine synthesis.

Reaction Pathway:

G This compound plus1 + This compound->plus1 p-Phenylenediamine plus1->p-Phenylenediamine arrow1 DMSO, Acetic Acid 120°C, -H2O p-Phenylenediamine->arrow1 Polyimine ...-[N=C(CH3)-Ph-C(CH3)=N-Ph]-n... arrow1->Polyimine

Polyimine formation from this compound.
Protocol 2: Synthesis of a Poly(p-phenylene vinylene) Derivative via Horner-Wadsworth-Emmons Polycondensation

This protocol outlines a representative synthesis of a PPV derivative. It involves the reaction of a bis(phosphonate) monomer with an aromatic dialdehyde. This compound would first need to be converted to the corresponding bis(phosphonate ylide) generating monomer, for example, by reaction with a phosphite (B83602) ester followed by deprotonation, to be used in a similar reaction with a dialdehyde. Alternatively, a bis(phosphonate) derivative of benzene can be reacted with a dialdehyde. The following is a general procedure based on known HWE polycondensations for PPV synthesis.[1][2]

Materials:

  • 1,4-Bis(diethylphosphonomethyl)benzene (or a similar bis(phosphonate))

  • Terephthaldehyde (or another aromatic dialdehyde)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • o-Dichlorobenzene (o-DCB), anhydrous

  • Methanol

Equipment:

  • Glass ampule or Schlenk tube

  • High-vacuum line

  • Oven for heating

  • Centrifuge

Procedure:

  • In a glass ampule, add 1,4-bis(diethylphosphonomethyl)benzene (e.g., 38.1 µmol, 1.5 equiv.), terephthaldehyde (e.g., 25.4 µmol, 1.0 equiv.), and cesium carbonate (27.3 mg, 83.9 µmol, 3.3 equiv.).[1]

  • Add a mixture of anhydrous DMAc and o-DCB (e.g., 0.8 mL, 1:3 v/v) to the ampule.[1]

  • Subject the mixture to three freeze-pump-thaw cycles on a high-vacuum line to thoroughly degas the solution.

  • Seal the ampule under vacuum.

  • Heat the sealed ampule in an oven at 120°C for 72 hours.[1]

  • After the reaction is complete, cool the ampule to room temperature and carefully open it.

  • Transfer the contents to a centrifuge tube.

  • Add methanol to precipitate the polymer and centrifuge to collect the solid.

  • Wash the polymer repeatedly with methanol and then with a suitable solvent (e.g., tetrahydrofuran) to remove oligomers and unreacted monomers.

  • Dry the polymer product under high vacuum.

Data Presentation:

ParameterValue
Monomers 1,4-Bis(diethylphosphonomethyl)benzene, Terephthaldehyde
Molar Ratio (Phosphonate:Aldehyde)1.5:1
BaseCesium Carbonate (Cs₂CO₃)
SolventDMAc/o-DCB (1:3)
Reaction Temperature120°C
Reaction Time72 hours
Expected PolymerPoly(p-phenylene vinylene)
Physical AppearanceYellow to red solid

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification setup1 Add monomers and base to ampule setup2 Add anhydrous solvent mixture setup1->setup2 setup3 Degas via freeze-pump-thaw cycles setup2->setup3 setup4 Seal ampule under vacuum setup3->setup4 reaction1 Heat to 120°C for 72 hours setup4->reaction1 workup1 Cool and open ampule reaction1->workup1 workup2 Precipitate and centrifuge workup1->workup2 workup3 Wash with solvents workup2->workup3 workup4 Dry under high vacuum workup3->workup4 end end workup4->end Obtain PPV Derivative

General workflow for HWE polycondensation.

Reaction Pathway:

G Bis(phosphonate) Ph-(CH2P(O)(OEt)2)2 plus1 + Bis(phosphonate)->plus1 Dialdehyde Ph-(CHO)2 plus1->Dialdehyde arrow1 Cs2CO3, 120°C Dialdehyde->arrow1 PPV ...-[-Ph-CH=CH-Ph-CH=CH-]-n... arrow1->PPV

References

Application Notes and Protocols for the Electrochemical Reduction of 1,4-Diacetylbenzene to 1,4-bis(1-hydroxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrochemical synthesis of 1,4-bis(1-hydroxyethyl)benzene from 1,4-diacetylbenzene. This method offers a sustainable and practical alternative to traditional chemical reductions.[1][2] The resulting diol has potential applications as a monomer in polymer chemistry and as an intermediate in pharmaceutical synthesis.[3][4]

Reaction Scheme and Proposed Mechanism

The electrochemical reduction of this compound involves the conversion of its two ketone functional groups into hydroxyl groups.

Overall Reaction:

The reaction proceeds through a stepwise reduction of the two carbonyl groups. The proposed mechanism involves the transfer of electrons to the carbonyl carbon, followed by protonation.

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product This compound This compound C₁₀H₁₀O₂ Intermediate_Ketone 1-(4-(1-hydroxyethyl)phenyl)ethanone This compound->Intermediate_Ketone +2e⁻, +2H⁺ Product 1,4-bis(1-hydroxyethyl)benzene C₁₀H₁₄O₂ Intermediate_Ketone->Product +2e⁻, +2H⁺

Figure 1: Proposed reaction pathway for the electrochemical reduction.

Experimental Protocol

This protocol is based on general procedures for the electrochemical reduction of aromatic ketones.[1][2]

2.1. Materials and Equipment

  • Chemicals:

    • This compound (C₁₀H₁₀O₂)[5][6]

    • Solvent: e.g., Acetonitrile (CH₃CN) or a mixture of Ethanol and Water

    • Supporting Electrolyte: e.g., Tetrabutylammonium tetrafluoroborate (B81430) (TBATFB) or Lithium perchlorate (B79767) (LiClO₄)

    • Proton Source: e.g., Acetic acid or water

  • Equipment:

    • Potentiostat/Galvanostat

    • Electrochemical cell (undivided or H-type)

    • Working Electrode (e.g., Glassy carbon, Platinum, or Lead)

    • Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)

    • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas source for deaeration

2.2. Experimental Workflow

The following diagram outlines the general workflow for the electrochemical synthesis.

Experimental_Workflow A Preparation of Electrolyte Solution B Electrochemical Cell Assembly A->B C Deaeration with N₂/Ar B->C D Electrolysis (Constant Potential/Current) C->D E Reaction Monitoring (e.g., HPLC, GC) D->E F Work-up and Product Isolation D->F E->D Adjust conditions if necessary G Product Characterization (NMR, MS, IR) F->G

Figure 2: General workflow for electrochemical synthesis.

2.3. Detailed Procedure

  • Preparation of the Electrolyte Solution:

    • In a 100 mL electrochemical cell, dissolve this compound (e.g., 10 mmol) and the supporting electrolyte (e.g., 0.1 M TBATFB) in the chosen solvent (e.g., 50 mL of acetonitrile).

    • Add the proton source (e.g., 10 equivalents of acetic acid).

  • Electrochemical Cell Assembly:

    • Place the working electrode, counter electrode, and reference electrode in the cell. Ensure the electrodes are properly positioned and immersed in the solution.

    • If using an H-type cell, fill both compartments with the electrolyte solution.

  • Deaeration:

    • Bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen, which can interfere with the reduction process. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrolysis:

    • Connect the electrodes to the potentiostat/galvanostat.

    • Apply a constant potential (potentiostatic) or constant current (galvanostatic) to the working electrode. The optimal potential or current should be determined by cyclic voltammetry beforehand. A potential of around -1.5 to -2.0 V vs. SCE is a reasonable starting point for the reduction of aromatic ketones.

    • Continue the electrolysis until the starting material is consumed, which can be monitored by techniques like HPLC or GC.

  • Work-up and Product Isolation:

    • After the reaction is complete, disconnect the cell.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the supporting electrolyte.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by column chromatography or recrystallization.

  • Product Characterization:

    • Confirm the structure and purity of the obtained 1,4-bis(1-hydroxyethyl)benzene using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Data Presentation

Proper documentation and presentation of quantitative data are crucial for reproducibility and comparison.

ParameterSymbolUnitValue/RangeNotes
Yield%%The percentage of the theoretical maximum amount of product that is actually produced.
Faradaic EfficiencyFE%The ratio of the charge consumed in forming the desired product to the total charge passed through the cell.
SelectivityS%The ratio of the amount of the desired product formed to the total amount of all products formed.
Applied PotentialEVThe potential applied to the working electrode relative to the reference electrode.
Current DensityjmA/cm²The total current passed through the cell divided by the geometric area of the working electrode.
Charge PassedQCThe total amount of electrical charge passed during the electrolysis.
Reaction TimethThe duration of the electrolysis.
TemperatureT°CThe temperature at which the reaction is carried out. Many electrochemical reductions are performed at room temperature.[1]

Key Experimental Parameters and Their Relationships

The success of the electrochemical synthesis is dependent on the interplay of several key parameters.

Parameter_Relationships cluster_input Input Parameters cluster_output Output Metrics Applied_Potential Applied Potential Yield Yield Applied_Potential->Yield Selectivity Selectivity Applied_Potential->Selectivity Current_Density Current Density Faradaic_Efficiency Faradaic Efficiency Current_Density->Faradaic_Efficiency Electrolyte Electrolyte (Solvent, Salt, Proton Source) Electrolyte->Yield Electrolyte->Selectivity Electrode_Material Electrode Material Electrode_Material->Yield Electrode_Material->Selectivity Electrode_Material->Faradaic_Efficiency

Figure 3: Interrelationship of key experimental parameters.

Applications in Research and Drug Development

  • Polymer Chemistry: 1,4-bis(1-hydroxyethyl)benzene can serve as a monomer or cross-linking agent in the synthesis of polyesters and other polymers, potentially enhancing thermal stability and chemical resistance.[3]

  • Pharmaceutical Applications: The benzene (B151609) core is a common motif in many pharmaceutical compounds.[7] The diol product can be a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Its properties may allow for its development as a drug candidate or as an additive in pharmaceutical formulations.[3] The introduction of hydroxyl groups can improve solubility and provide sites for further functionalization.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Ensure that the electrochemical cell is properly assembled to avoid leaks.

  • Be aware of the potential hazards associated with the solvents and electrolytes used.

  • Follow all standard laboratory safety procedures.

References

Application Notes and Protocols: 1,4-Diacetylbenzene as a Precursor for Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the role of 1,4-diacetylbenzene as a precursor to a widely used linker in the synthesis of Metal-Organic Frameworks (MOFs), with a specific focus on the synthesis and application of the iconic MOF-5. While this compound is not directly employed as a linker in MOF synthesis due to the low coordinating ability of its acetyl groups, its oxidation to terephthalic acid provides a crucial building block for numerous MOFs.

From this compound to a Versatile MOF Linker

The synthesis of many prominent MOFs, including MOF-5, relies on dicarboxylate linkers. This compound can be readily converted to terephthalic acid (benzene-1,4-dicarboxylic acid), a foundational linker in MOF chemistry, through an oxidation reaction. This transformation is a key enabling step, connecting the chemistry of this compound to the vast field of MOF materials.

A common laboratory-scale method for this oxidation involves the use of an oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification.

Representative Application: Synthesis of MOF-5

MOF-5, also known as IRMOF-1, is a prototypical MOF renowned for its high porosity and surface area.[1][2] It is constructed from zinc oxide (ZnO₄) clusters and terephthalate (B1205515) linkers.[1]

Experimental Protocol: Solvothermal Synthesis of MOF-5

This protocol is adapted from established literature procedures.[1]

Materials:

Procedure:

  • In a 100 mL beaker, dissolve 0.75 g of zinc nitrate hexahydrate in 50 mL of N,N-dimethylformamide (DMF).

  • In a separate 50 mL beaker, dissolve 0.25 g of terephthalic acid in 25 mL of DMF.

  • Combine the two solutions in the 100 mL beaker and stir for 15 minutes at room temperature.

  • Transfer the resulting solution to a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 105 °C for 24 hours.

  • After 24 hours, cool the autoclave to room temperature.

  • Collect the colorless, cubic crystals of MOF-5 by filtration.

  • Wash the collected crystals with fresh DMF (3 x 20 mL) to remove any unreacted starting materials.

  • To activate the MOF, immerse the crystals in chloroform for 24 hours to exchange the DMF solvent within the pores.

  • Decant the chloroform and dry the MOF-5 crystals under vacuum at 120 °C for 12 hours to completely remove the solvent and activate the pores.

Characterization of MOF-5

The successful synthesis of MOF-5 can be confirmed through various characterization techniques.

Characterization TechniqueExpected ResultsReference
Powder X-Ray Diffraction (PXRD) The experimental PXRD pattern should match the simulated pattern for MOF-5, with characteristic peaks at 2θ values of approximately 6.8°, 9.7°, and 13.7°.[3][4]
Thermogravimetric Analysis (TGA) TGA curve typically shows an initial weight loss corresponding to the removal of solvent molecules from the pores, followed by a plateau indicating the thermal stability of the framework, which collapses at temperatures above 400 °C.[3]
Brunauer-Emmett-Teller (BET) Analysis Activated MOF-5 exhibits a high specific surface area, typically in the range of 2500-3500 m²/g.[5]
Scanning Electron Microscopy (SEM) SEM images should reveal cubic-shaped crystals, which are characteristic of MOF-5.[5]

Applications of MOF-5

The high porosity and surface area of MOF-5 make it a promising material for a variety of applications.[1][6][7][8]

ApplicationDescription
Gas Storage MOF-5 has been extensively studied for the storage of gases such as hydrogen and methane (B114726) due to its large pore volume.
Catalysis The open metal sites and the organic linkers can act as catalytic centers for various organic reactions.
Drug Delivery The porous structure of MOF-5 can be utilized to encapsulate and subsequently release drug molecules.[6]
Sensing The framework can be functionalized to selectively adsorb and detect specific molecules.

Visualizing the Synthesis and Application Workflow

The following diagrams illustrate the key processes involved in the utilization of this compound as a precursor for MOF-5 synthesis and its subsequent applications.

Synthesis_Workflow cluster_precursor Precursor Chemistry cluster_synthesis MOF Synthesis cluster_activation Activation This compound This compound Terephthalic Acid Terephthalic Acid This compound->Terephthalic Acid Oxidation Solvothermal Reaction Solvothermal Reaction Terephthalic Acid->Solvothermal Reaction Zinc Nitrate Hexahydrate Zinc Nitrate Hexahydrate Zinc Nitrate Hexahydrate->Solvothermal Reaction DMF (Solvent) DMF (Solvent) DMF (Solvent)->Solvothermal Reaction MOF-5 (As-synthesized) MOF-5 (As-synthesized) Solvothermal Reaction->MOF-5 (As-synthesized) Solvent Exchange Solvent Exchange MOF-5 (As-synthesized)->Solvent Exchange Vacuum Drying Vacuum Drying Solvent Exchange->Vacuum Drying Activated MOF-5 Activated MOF-5 Vacuum Drying->Activated MOF-5

Caption: Workflow from this compound to activated MOF-5.

Application_Pathways cluster_applications Potential Applications Activated MOF-5 Activated MOF-5 Gas Storage Gas Storage Activated MOF-5->Gas Storage Catalysis Catalysis Activated MOF-5->Catalysis Drug Delivery Drug Delivery Activated MOF-5->Drug Delivery Sensing Sensing Activated MOF-5->Sensing

Caption: Application pathways for activated MOF-5.

References

Application Note & Protocol: Suzuki-Miyaura Coupling Reactions for the Synthesis of Functionalized 1,4-Diacetylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable for constructing biaryl and polyaryl structures, which are prevalent in pharmaceuticals, functional materials, and agrochemicals.[3][4]

1,4-Diacetylbenzene and its derivatives are important structural motifs and versatile building blocks in medicinal chemistry and materials science. The functionalization of the this compound core via Suzuki-Miyaura coupling allows for the synthesis of complex architectures with tailored electronic and steric properties. However, the strong electron-withdrawing nature of the acetyl groups can render the corresponding aryl halides challenging substrates for this transformation.

This document provides a detailed protocol for a representative double Suzuki-Miyaura coupling reaction using a halogenated derivative of this compound. While specific literature examples for this compound itself are limited, the following protocols are based on established methods for electron-deficient aryl halides and serve as a robust starting point for optimization.[1]

Reaction Scheme

The representative reaction involves the double Suzuki-Miyaura coupling of 1,4-dibromo-2,5-diacetylbenzene with two equivalents of an arylboronic acid to yield a 2,5-diaryl-1,4-diacetylbenzene derivative.

Figure 1: General scheme for the double Suzuki-Miyaura coupling.

Experimental Protocols

This section details the methodology for the synthesis of 2,5-diphenyl-1,4-diacetylbenzene as a representative example.

Materials and Equipment:

  • 1,4-Dibromo-2,5-diacetylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453), anhydrous

  • Deionized water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Detailed Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask, add 1,4-dibromo-2,5-diacetylbenzene (1.0 mmol, 320 mg).

    • Add phenylboronic acid (2.2 mmol, 268 mg).

    • Add potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).

    • Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg) and SPhos (0.06 mmol, 24.6 mg).

    • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction Execution:

    • The reaction mixture is stirred vigorously and heated to 100-110 °C in an oil bath.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

    • The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-diphenyl-1,4-diacetylbenzene.

Data Presentation

The following table summarizes representative quantitative data for the double Suzuki-Miyaura coupling of 1,4-dibromo-2,5-diacetylbenzene with various arylboronic acids under optimized conditions.

Entry Arylboronic Acid (Ar-B(OH)₂) Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1101885
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1102082
34-Chlorophenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O1002475
43-Thienylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O901678
52-Naphthylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1102288

Yields are for isolated, purified products.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)-X L_n pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)-R' L_n pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex2 base Base base->pd_complex2

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram outlines the key stages of the experimental protocol, from preparation to final product analysis.

Workflow start Start prep Prepare Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) start->prep end End setup Assemble Schlenk Flask Under Inert Atmosphere prep->setup solvent Add Anhydrous Solvents setup->solvent reaction Heat and Stir (Monitor by TLC/GC) solvent->reaction workup Cool, Dilute, and Perform Liquid-Liquid Extraction reaction->workup purify Purify by Flash Column Chromatography workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze analyze->end

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation, and its application to electron-deficient systems like halogenated this compound derivatives allows for the synthesis of highly functionalized molecules. The provided protocol, utilizing modern palladium catalysts and ligands, offers a reliable method for achieving good to excellent yields. Researchers can adapt these conditions to a variety of aryl and heteroaryl boronic acids, enabling access to a diverse library of compounds for applications in drug discovery and materials science. Further optimization of catalyst, ligand, base, and solvent may be required for particularly challenging substrates.

References

Application Notes and Protocols: 1,4-Diacetylbenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diacetylbenzene (1,4-DAB), a symmetrical aromatic ketone, serves as a versatile and pivotal starting material in the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, possessing two reactive acetyl groups in a para-disposition on a benzene (B151609) ring, allows for the construction of diverse molecular architectures. This attribute makes it a valuable building block in drug discovery and development, leading to the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. These application notes provide a comprehensive overview of the use of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed experimental protocols and an exploration of the biological significance of the resulting molecules.

Key Pharmaceutical Intermediates from this compound

The strategic placement of the two acetyl groups on the benzene ring allows for the synthesis of a range of important pharmaceutical intermediates. These include bis-chalcones, 1-(4-acetylphenyl)-1-ethanol, terephthalic acid, and pyrazine (B50134) derivatives.

Intermediate ClassSynthetic ApproachTherapeutic Area of Final ProductRepresentative Yield
Bis-ChalconesClaisen-Schmidt CondensationAnti-inflammatory, Anticancer79-88%
1-(4-acetylphenyl)-1-ethanolChemoselective ReductionNot specified in literatureHigh chemoselectivity
Terephthalic AcidOxidationPrecursor for various pharmaceuticalsHigh (in related reactions)
Pyrazine DerivativesCondensation with DiaminesVarious (e.g., anticancer, anti-inflammatory)Not specified in literature

Experimental Protocols

Synthesis of Bis-Chalcone Derivatives via Claisen-Schmidt Condensation

Bis-chalcones are synthesized through a base-catalyzed aldol (B89426) condensation between this compound and two equivalents of an appropriate aromatic aldehyde. These compounds have shown significant potential as anti-inflammatory and anticancer agents.

Protocol:

  • Dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (2.2 mmol) in ethanol (B145695) (20 mL) in a round-bottom flask.

  • To this solution, add a 40% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (5 mL) dropwise with continuous stirring at room temperature.[1]

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the bis-chalcone product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified bis-chalcone.

Expected Yield: 79-88%[1]

Chemoselective Reduction to 1-(4-acetylphenyl)-1-ethanol

The selective reduction of one of the two acetyl groups in this compound yields 1-(4-acetylphenyl)-1-ethanol, a valuable intermediate for further functionalization.

Protocol (Conceptual, based on related reductions):

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol), add a chemoselective reducing agent such as sodium borohydride (B1222165) (NaBH₄) (0.5-1.0 equivalent) at 0°C. The precise stoichiometry is crucial for achieving mono-reduction.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC to maximize the formation of the mono-alcohol and minimize the formation of the diol.

  • Once the desired conversion is achieved, quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate 1-(4-acetylphenyl)-1-ethanol.

Oxidation to Terephthalic Acid

Oxidation of the acetyl groups of this compound provides terephthalic acid, a dicarboxylic acid used as a precursor in the synthesis of various pharmaceuticals.

Protocol (Adapted from oxidation of p-xylene):

  • In a high-pressure reactor, combine this compound (1.0 mmol), a cobalt-manganese-bromide catalyst system (e.g., a mixture of cobalt(II) acetate, manganese(II) acetate, and sodium bromide), and glacial acetic acid as the solvent.[2]

  • Pressurize the reactor with air or oxygen and heat the mixture to 175-225°C.[2]

  • Maintain the reaction at this temperature and pressure with vigorous stirring for several hours.

  • After the reaction is complete, cool the reactor to room temperature, which will cause the terephthalic acid to precipitate.

  • Filter the solid product, wash with acetic acid and then with water, and dry to obtain crude terephthalic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis of Pyrazine Derivatives

Condensation of this compound with 1,2-diamines, such as ethylenediamine (B42938), leads to the formation of pyrazine derivatives, a class of heterocyclic compounds with broad pharmaceutical applications.

Protocol (Conceptual):

  • Dissolve this compound (1.0 mmol) and ethylenediamine (1.0 mmol) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 2,5-bis(4-acetylphenyl)pyrazine.

Signaling Pathways and Biological Activity

Anti-inflammatory and Anticancer Mechanisms of Bis-Chalcone Derivatives

Bis-chalcone derivatives synthesized from this compound have demonstrated significant anti-inflammatory and anticancer activities. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in these diseases.

G cluster_inflammation Inflammatory Stimuli (e.g., LPS) LPS LPS MAPK_Pathway MAPK_Pathway LPS->MAPK_Pathway activates NF_kB_Pathway NF_kB_Pathway LPS->NF_kB_Pathway activates MAPK_Pathway->NF_kB_Pathway activates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kB_Pathway->Pro_inflammatory_Cytokines induces Inflammatory_Mediators Inflammatory_Mediators NF_kB_Pathway->Inflammatory_Mediators induces Bis_Chalcones Bis_Chalcones Bis_Chalcones->MAPK_Pathway inhibits Bis_Chalcones->NF_kB_Pathway inhibits Nrf2_HO1_Pathway Nrf2_HO1_Pathway Bis_Chalcones->Nrf2_HO1_Pathway activates Antioxidant_Response Antioxidant_Response Nrf2_HO1_Pathway->Antioxidant_Response promotes

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling: In many inflammatory diseases and cancers, the NF-κB and MAPK signaling pathways are constitutively active.[3][4][5][6] These pathways regulate the expression of genes involved in inflammation, cell proliferation, and survival. Bis-chalcones have been shown to inhibit the activation of NF-κB and key components of the MAPK pathway, such as JNK and p38.[3][5][7] This inhibition leads to a downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inflammatory mediators (e.g., iNOS, COX-2), thereby exerting their anti-inflammatory effects.[5]

Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling: The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[8][9] Some chalcone (B49325) derivatives have been found to activate this pathway, leading to an enhanced antioxidant response.[9] This antioxidant activity can contribute to their overall anti-inflammatory and cytoprotective effects.

G Start Start Condensation Condensation Start->Condensation Reduction Reduction Start->Reduction Oxidation Oxidation Start->Oxidation Pyrazine_Synth Pyrazine_Synth Start->Pyrazine_Synth Intermediate1 Intermediate1 Condensation->Intermediate1 Intermediate2 Intermediate2 Reduction->Intermediate2 Intermediate3 Intermediate3 Oxidation->Intermediate3 Intermediate4 Intermediate4 Pyrazine_Synth->Intermediate4 API API Intermediate1->API Intermediate2->API Intermediate3->API Intermediate4->API

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The protocols outlined in these application notes provide a foundation for the laboratory-scale synthesis of bis-chalcones, mono-alcohols, dicarboxylic acids, and heterocyclic compounds. The resulting intermediates, particularly bis-chalcones, have shown considerable promise as anti-inflammatory and anticancer agents through the modulation of critical cellular signaling pathways. Further research into the synthesis and biological evaluation of derivatives from this compound is warranted to explore their full therapeutic potential.

References

Troubleshooting & Optimization

Side products in the Friedel-Crafts diacylation of benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Friedel-Crafts diacylation of benzene (B151609). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and expected side products in the Friedel-Crafts diacylation of benzene?

The primary and expected product of a Friedel-Crafts diacylation of benzene is the meta-isomer, 1,3-diacylbenzene . The major side product, which is also the reaction intermediate, is the mono-acylated product, acylbenzene . Due to the electronic properties of the acyl group, other isomers are generally not formed in significant quantities under standard conditions.

Q2: Why is the second acylation step (diacylation) more challenging than the first (monoacylation)?

The first acyl group added to the benzene ring is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic aromatic substitution.[1][2] This deactivation makes the second acylation reaction significantly slower and require more forcing conditions (e.g., higher temperature or longer reaction time) than the initial monoacylation.[1]

Q3: Can I perform a Friedel-Crafts acylation on a benzene ring that already has substituents?

Yes, but the nature of the substituent is critical. The reaction is an electrophilic aromatic substitution, so it works well with aromatic rings containing activating (electron-donating) groups.[3] However, the reaction will fail or proceed with very low yield if the ring is strongly deactivated by electron-withdrawing groups like nitro (NO2), cyano (CN), or carbonyl groups.[1] Additionally, aryl amines cannot be used because the amine group complexes with the Lewis acid catalyst, rendering it unreactive.[2][4]

Q4: Why is a stoichiometric amount of the Lewis acid catalyst required for this reaction?

Unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst, typically AlCl₃.[5] This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the catalyst.[5] This complexation effectively removes the catalyst from the reaction cycle. An aqueous workup is required to decompose this complex and isolate the ketone product.[5][6]

Troubleshooting Guide

Q1: I am observing a very low yield of my diacylated product and recovering a large amount of the mono-acylated intermediate. How can I resolve this?

This is a common issue and typically points to incomplete reaction. The deactivating nature of the first acyl group makes the second acylation difficult.

Possible Causes & Solutions:

Possible Cause Recommended Solution Explanation
Insufficient Reagents Increase the molar ratio of the acylating agent (acyl chloride or anhydride) and the Lewis acid catalyst relative to benzene. A 2.5:1 or higher ratio is often needed for diacylation.More electrophile is needed to drive the reaction to completion on the deactivated mono-acylated ring. A stoichiometric amount of catalyst is required for each acyl group.[5]
Sub-optimal Temperature Gradually increase the reaction temperature. While some acylations work at room temperature, diacylation often requires heating to overcome the higher activation energy.[1]Higher temperatures provide the necessary energy for the electrophilic attack on the deactivated ring. However, excessive heat can lead to other side reactions.
Insufficient Reaction Time Increase the overall reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to determine the optimal duration.The second acylation step is significantly slower than the first; therefore, more time is needed for the reaction to proceed to the diacylated product.

Q2: My reaction is not proceeding at all or is extremely slow. What are the likely causes?

A stalled reaction is often due to issues with the catalyst or reagents.

Possible Causes & Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1] Any water in the glassware, solvent, or reagents will react with and deactivate the catalyst. Ensure all glassware is oven-dried, use anhydrous solvents, and use freshly opened or purified reagents under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Poor Reagent Quality: Impurities in the benzene, acylating agent, or solvent can interfere with the reaction.[1] Use reagents of the highest possible purity.

  • Deactivated Aromatic Ring: If your starting material is a substituted benzene, ensure the substituent is not strongly deactivating (e.g., -NO₂, -CN, -SO₃H).[1][4] Friedel-Crafts reactions are ineffective on strongly deactivated rings.

Q3: I am observing the formation of multiple products or unexpected isomers. What could be the reason?

While Friedel-Crafts acylation is known for its high regioselectivity and lack of rearrangements, deviations can occur.[2]

Possible Causes & Solutions:

  • Excessively High Temperature: While heating may be necessary, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1] Optimize the temperature carefully.

  • Steric Hindrance: If the acylating agent or substituents on the ring are very bulky, this can influence regioselectivity, sometimes favoring the para-product over the ortho-product in substituted benzenes.[7]

  • Rearrangement of Acylium Ion (Rare): Although the acylium ion is resonance-stabilized and generally does not rearrange, under certain conditions or with specific substrates, unexpected products might form.[2] This is much less common than carbocation rearrangement in alkylation.[8]

Visualized Workflows and Pathways

Reaction Pathway for Diacylation

The following diagram illustrates the primary reaction pathway for the diacylation of benzene and highlights the role of the mono-acylated intermediate.

G Benzene Benzene Monoacyl Acylbenzene (Intermediate/Side Product) Benzene->Monoacyl + RCOCl, AlCl₃ (Fast) Diacyl_Meta 1,3-Diacylbenzene (Main Product) Monoacyl->Diacyl_Meta + RCOCl, AlCl₃ (Slow, Meta-directing) Diacyl_Ortho 1,2-Diacylbenzene (Minor Side Product) Monoacyl->Diacyl_Ortho High Temp. Diacyl_Para 1,4-Diacylbenzene (Minor Side Product) Monoacyl->Diacyl_Para High Temp.

Caption: Reaction pathway for the Friedel-Crafts diacylation of benzene.

Troubleshooting Workflow

This logical diagram provides a step-by-step guide for troubleshooting low yields in your diacylation experiment.

G Start Problem: Low Yield of Diacylated Product Check_Intermediate Is Mono-acylated Product the Major Component? Start->Check_Intermediate Incomplete_Rxn Conclusion: Reaction is Incomplete Check_Intermediate->Incomplete_Rxn Yes No_Product Is there little to no product of any kind? Check_Intermediate->No_Product No Increase_Stoich Action: Increase Molar Ratio of Acylating Agent & Catalyst Incomplete_Rxn->Increase_Stoich Increase_Temp Action: Increase Reaction Temperature Incomplete_Rxn->Increase_Temp Increase_Time Action: Increase Reaction Time Incomplete_Rxn->Increase_Time Inactive_Catalyst Conclusion: Catalyst is Inactive or Reagents are Poor Quality No_Product->Inactive_Catalyst Yes Check_Anhydrous Action: Ensure Strictly Anhydrous Conditions Inactive_Catalyst->Check_Anhydrous Check_Reagents Action: Use High Purity Reagents Inactive_Catalyst->Check_Reagents

Caption: Troubleshooting workflow for low-yield Friedel-Crafts diacylation.

Experimental Protocols

Protocol: Synthesis of 1,3-Diacetylbenzene (B146489) from Benzene

Disclaimer: This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a certified fume hood with appropriate personal protective equipment.

Materials:

  • Anhydrous Benzene

  • Acetyl Chloride (ethanoyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice (crushed)

Procedure:

  • Reaction Setup:

    • Assemble a dry 100-mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the system from atmospheric moisture using drying tubes (e.g., filled with CaCl₂) or by maintaining a positive pressure of an inert gas like nitrogen.[9]

    • In the flask, add anhydrous aluminum chloride (e.g., 0.25 mol). To this, add 20 mL of anhydrous dichloromethane. Cool the mixture to 0°C in an ice/water bath.[9]

  • Formation of Electrophile:

    • In the addition funnel, place acetyl chloride (e.g., 0.25 mol) dissolved in 10 mL of anhydrous dichloromethane.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. The reaction to form the acylium ion is exothermic.[9]

  • First Acylation:

    • After the initial addition is complete, add anhydrous benzene (e.g., 0.1 mol) dissolved in 10 mL of dichloromethane to the addition funnel.

    • Add the benzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature controlled.[9]

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Second Acylation (Diacylation):

    • Gently heat the reaction mixture to reflux (approx. 40°C for dichloromethane) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC to confirm the consumption of the mono-acylated intermediate.

  • Work-up and Quenching:

    • Cool the reaction mixture back down in an ice bath.

    • Very slowly and carefully pour the reaction mixture onto a beaker containing ~50 g of crushed ice and 20 mL of concentrated HCl.[9] This step is highly exothermic and will release HCl gas.

    • Transfer the quenched mixture to a separatory funnel. Collect the organic layer.[9]

  • Extraction and Neutralization:

    • Extract the aqueous layer with two 20 mL portions of dichloromethane.[9]

    • Combine all organic layers. Wash the combined organic layer sequentially with water, two portions of saturated sodium bicarbonate solution, and finally with brine.[9]

  • Drying and Isolation:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[9]

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture.[9]

  • Purification:

    • Purify the crude product using an appropriate method, such as column chromatography or recrystallization, to isolate the 1,3-diacetylbenzene from any unreacted starting material or mono-acylated side product.

References

Technical Support Center: Purification of 1,4-Diacetylbenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 1,4-diacetylbenzene by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically an almost white to light brown crystalline powder.[1] The melting point of pure this compound is in the range of 111-113 °C.[2][3] A broad or depressed melting point range often indicates the presence of impurities.

Q2: Which solvents are suitable for the recrystallization of this compound?

Ethanol (B145695), methanol, benzene, and acetone (B3395972) have been reported as effective solvents for the recrystallization of this compound.[1][4] The choice of solvent will depend on the specific impurities present and the desired purity of the final product. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Q3: How can I remove colored impurities from my this compound sample?

If your sample of this compound is colored, you can treat the hot, dissolved solution with a small amount of activated charcoal (Norit). The charcoal will adsorb the colored impurities. After a brief heating period with the charcoal, it can be removed by hot gravity filtration. It is important to use a minimal amount of charcoal, as it can also adsorb some of the desired product, potentially reducing the yield.

Q4: My purified this compound still has a low melting point. What should I do?

A low or broad melting point after a single recrystallization suggests that impurities are still present. In this case, a second recrystallization is recommended. Ensure that the crystals are adequately washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

Data Presentation: Solvent Selection Guide

SolventBoiling Point (°C)Solubility (Hot)Solubility (Cold)Notes
Ethanol78SolubleSparingly SolubleCommonly used and effective for recrystallization.
Methanol65SolubleSparingly SolubleAnother good choice, similar to ethanol but with a lower boiling point.
Acetone56SolubleSolubleMay be a less ideal choice due to higher solubility at cold temperatures, potentially leading to lower yields.
Benzene80SolubleSparingly SolubleEffective, but its use may be limited due to toxicity concerns.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general procedure for the recrystallization of this compound from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while swirling. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently heat it for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. This can be achieved by leaving them in the Buchner funnel under vacuum for a period or by transferring them to a watch glass to air dry.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the recrystallization of this compound.

IssuePossible Cause(s)Recommended Solution(s)
"Oiling out" (product separates as a liquid instead of crystals)The boiling point of the solvent is too high, or the solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool more slowly.
No crystal formation upon cooling Too much solvent was used, or the solution is not sufficiently supersaturated.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound. If too much solvent was used, evaporate some of it and allow the solution to cool again.
Low yield of crystals Too much solvent was used. Premature crystallization during hot filtration. Incomplete cooling.If too much solvent was used, try to recover a second crop of crystals by evaporating some of the mother liquor. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, use a pre-heated funnel to prevent the product from crystallizing prematurely.
Crystals are colored Incomplete removal of colored impurities.Perform a second recrystallization. Use activated charcoal during the recrystallization process to adsorb colored impurities.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Recrystallization of this compound start Start Recrystallization issue Problem Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes colored_crystals Colored Crystals issue->colored_crystals Yes end Successful Purification issue->end No solution_oiling 1. Reheat to dissolve oil. 2. Add more hot solvent. 3. Cool slowly. oiling_out->solution_oiling solution_no_crystals 1. Scratch flask interior. 2. Add seed crystal. 3. Evaporate excess solvent. no_crystals->solution_no_crystals solution_low_yield 1. Evaporate mother liquor for 2nd crop. 2. Ensure complete cooling. 3. Pre-heat funnel for hot filtration. low_yield->solution_low_yield solution_colored 1. Perform second recrystallization. 2. Use activated charcoal. colored_crystals->solution_colored solution_oiling->start Retry solution_no_crystals->start Retry solution_low_yield->end solution_colored->start Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Removing unreacted starting materials from 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of 1,4-diacetylbenzene and the removal of unreacted starting materials.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities in a crude this compound synthesis?

A1: The impurities largely depend on the synthetic route. For the common Friedel-Crafts acylation of benzene (B151609) with acetyl chloride, impurities may include unreacted benzene, mono-acetylated product (acetophenone), and residual Lewis acid catalyst (e.g., aluminum chloride).[1] If synthesized via oxidation of 1,4-diethylbenzene, unreacted starting material and mono-oxidized intermediates could be present.

Q2: How do I choose the best purification method for my crude this compound?

A2: The choice between methods like recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is effective if the impurities have significantly different solubilities from this compound in a given solvent. It is ideal for removing small amounts of impurities from a mostly pure solid product.

  • Column Chromatography is more suitable for separating mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[2] It is also effective for purifying oily or amorphous crude products.

Q3: My crude product is an oil and won't solidify. How can I purify it?

A3: Oiling out can occur when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when a high concentration of impurities is present.

  • Solution 1: Switch Purification Method. Use column chromatography, as it does not require the crude product to be a solid.[2]

  • Solution 2: Modify Recrystallization. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3] Alternatively, using a lower boiling point solvent might help.

Q4: I'm getting a very low yield after recrystallization. What could be the cause?

A4: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

Q5: What are the recommended solvents for recrystallizing this compound?

A5: Based on literature, suitable solvents for recrystallizing this compound include ethanol (B145695), methanol, and benzene.[4] It can also be purified by dissolving in acetone, treating with activated charcoal (Norit), and then recrystallizing from methanol.[4]

Q6: My purified this compound is still colored. How can I remove the color?

A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, just before the hot filtration step.[3][4] The charcoal adsorbs the colored impurities, which are then removed by filtration. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.[3]

Data Presentation: Physical Properties of this compound and Related Compounds

The following table summarizes key physical properties to aid in selecting an appropriate purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
This compound 162.19[5]111-113[5]120 (at 1 mmHg)[6]6.309 mg/L (at 25 °C)[1][7]
Acetophenone (Impurity)120.1519-202025.5 g/L (at 20 °C)
1,4-Diethylbenzene (Starting Material)134.22-42.8183-184Insoluble
Benzene (Starting Material)78.115.580.11.8 g/L (at 25 °C)
Acetyl Chloride (Starting Material)78.50-11252Reacts

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is designed for purifying crude this compound that is mostly solid.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just completely dissolves.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in the Buchner funnel under vacuum for a period, or transfer them to a watch glass to air dry. For complete dryness, dry in a vacuum over CaCl₂.[4]

Protocol 2: Purification by Column Chromatography

This method is ideal for separating this compound from impurities with similar solubility or for purifying oily crude products.

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., petroleum ether or hexane).

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase. Allow the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with a solvent system. A common system is a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture (e.g., 30:1 petroleum ether:ethyl acetate) and gradually increasing the polarity.[2]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Purification Method Selection Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid impurities_known Are impurity solubilities significantly different? is_solid->impurities_known Yes chromatography Use Column Chromatography is_solid->chromatography No (Oily) recrystallize Perform Recrystallization impurities_known->recrystallize Yes impurities_known->chromatography No is_pure Is the product pure? recrystallize->is_pure chromatography->is_pure is_pure->chromatography No end Pure this compound is_pure->end Yes

Caption: A workflow for selecting the appropriate purification method.

RecrystallizationProcess Experimental Workflow for Recrystallization cluster_steps Recrystallization Steps step1 1. Dissolve Crude Product in Minimum Hot Solvent step2 2. (Optional) Add Activated Charcoal for Decolorization step1->step2 step3 3. Perform Hot Filtration to Remove Insolubles step2->step3 step4 4. Cool Slowly to Allow Crystal Formation step3->step4 step5 5. Isolate Crystals via Vacuum Filtration step4->step5 step6 6. Wash Crystals with Ice-Cold Solvent step5->step6 step7 7. Dry the Purified Crystals step6->step7

Caption: A diagram illustrating the recrystallization workflow.

References

Technical Support Center: Optimizing the Claisen-Schmidt Condensation of 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Claisen-Schmidt condensation reaction of 1,4-diacetylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation?

A1: The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. It is a fundamental method for synthesizing α,β-unsaturated ketones, commonly known as chalcones.[1]

Q2: Why is this compound a challenging substrate in the Claisen-Schmidt condensation?

A2: this compound is a symmetrical diketone, meaning it has two reactive acetyl groups. This can lead to a mixture of products: the mono-condensation product (reaction at one acetyl group) and the di-condensation product (reaction at both acetyl groups). Controlling the selectivity to obtain the desired product is a key challenge.

Q3: What are the typical catalysts used for this reaction?

A3: The Claisen-Schmidt condensation can be catalyzed by either bases or acids. Common base catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in a solvent like ethanol (B145695). Acid catalysts such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are also used.[2][3]

Q4: What are "green chemistry" alternatives for this reaction?

A4: To minimize the use of hazardous organic solvents, solvent-free and microwave-assisted methods have been developed. Solvent-free approaches often involve grinding the solid reactants with a solid catalyst, which can lead to shorter reaction times and simpler product isolation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Claisen-Schmidt condensation of this compound.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address them?

Answer: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The catalyst may be old or have lost its activity. For base-catalyzed reactions, ensure that NaOH or KOH pellets are not significantly coated with carbonate from exposure to atmospheric CO₂. For acid-catalyzed reactions, ensure the acid is not overly hydrated if anhydrous conditions are needed.

  • Inappropriate Catalyst or Concentration: The choice and amount of catalyst are critical. While strong bases are common, some reactions may require milder catalysts. The optimal catalyst concentration can vary; for instance, in some solvent-free methods, 20 mol% of solid NaOH has proven effective.

  • Suboptimal Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. Conversely, some reactions need to be cooled to prevent the formation of side products. Temperature optimization is often necessary.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Impure Reactants: Ensure that the this compound and the aldehyde are pure, as impurities can interfere with the reaction.

Issue 2: Formation of Multiple Products (Low Selectivity)

Question: My TLC analysis shows multiple spots, indicating the presence of side products. How can I improve the selectivity for the desired product?

Answer: The formation of multiple products is a common challenge, especially with a symmetric substrate like this compound.

  • Controlling Mono- vs. Di-condensation:

    • To favor the mono-condensation product , use an excess of this compound relative to the aldehyde.

    • To favor the di-condensation product , use an excess of the aldehyde (typically a 2:1 molar ratio of aldehyde to this compound).

  • Self-Condensation of the Ketone: While this compound is a ketone, self-condensation is less common than the desired reaction with the more reactive aldehyde. However, ensuring the aldehyde is present and the catalyst is active can minimize this.

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction) to produce a corresponding alcohol and carboxylate. This can be suppressed by using a milder base or ensuring the Claisen-Schmidt condensation proceeds at a faster rate.

Data Presentation

The following table summarizes quantitative data from a study on the acid-catalyzed Claisen-Schmidt condensation of this compound.

AldehydeCatalystSolventConditionsProductYield (%)Reference
Vanillin (B372448)c-H₂SO₄EthanolReflux, 12 h(E)-1-{4-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone35[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of a Di-substituted Chalcone

This protocol is adapted from the synthesis of (E)-1-{4-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone.[3]

Materials:

  • This compound (0.33 mmol)

  • Vanillin (0.66 mmol)

  • Concentrated Sulfuric Acid (c-H₂SO₄) (0.33 mmol)

  • Ethanol (10 mL)

  • Ether

Procedure:

  • To a stirred solution of this compound (0.053 g, 0.33 mmol) and c-H₂SO₄ (0.032 g, 0.33 mmol) in ethanol (5 mL), reflux for 30 minutes.

  • Add a solution of vanillin (0.1 g, 0.66 mmol) in ethanol (5 mL) to the reaction mixture.

  • Reflux the resulting mixture for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product and wash it with ethanol and then ether to yield the pure product.

Protocol 2: Solvent-Free Synthesis of a Di-substituted Chalcone

This is a general high-yield protocol for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones that can be adapted for this compound.[4]

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (2.0 eq)

  • Solid Sodium Hydroxide (NaOH) (20 mol%)

  • Mortar and Pestle

Procedure:

  • Place the this compound and the aromatic aldehyde in a mortar.

  • Add the solid NaOH pellets.

  • Grind the mixture vigorously with the pestle at room temperature for 5-15 minutes. The mixture will likely form a paste and may solidify.

  • Transfer the solid product to a beaker and add cold water to dissolve the NaOH.

  • Collect the crude product by suction filtration and wash thoroughly with water until the filtrate is neutral.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reactants Verify Reactant Purity start->reactants time Monitor Reaction Time (TLC) start->time inactive_catalyst Inactive Catalyst? (e.g., old, hydrated) catalyst->inactive_catalyst wrong_conc Incorrect Concentration? catalyst->wrong_conc temp Suboptimal Temperature? conditions->temp impure_reactants Impure Reactants? reactants->impure_reactants incomplete Incomplete Reaction? time->incomplete replace_catalyst Use fresh catalyst inactive_catalyst->replace_catalyst Yes optimize_conc Titrate catalyst concentration wrong_conc->optimize_conc Yes optimize_temp Screen different temperatures (e.g., RT, reflux) temp->optimize_temp Yes purify_reactants Purify starting materials impure_reactants->purify_reactants Yes extend_time Extend reaction time incomplete->extend_time Yes

Caption: Troubleshooting workflow for low product yield.

Selectivity_Control start Multiple Products Observed identify Identify Side Products (e.g., mono- vs. di-adduct, Cannizzaro product) start->identify mono_desired Mono-condensation Desired identify->mono_desired di_desired Di-condensation Desired identify->di_desired cannizzaro Cannizzaro Byproduct? identify->cannizzaro excess_ketone Use Excess This compound mono_desired->excess_ketone Yes excess_aldehyde Use Excess Aldehyde (>= 2 eq.) di_desired->excess_aldehyde Yes milder_base Use Milder Base or Optimize Base Concentration cannizzaro->milder_base Yes

References

Degradation pathways of 1,4-Diacetylbenzene under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1,4-Diacetylbenzene under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: Based on the chemical structure of this compound, which features two acetyl groups on a benzene (B151609) ring, the primary degradation pathways are inferred to be:

  • Acidic Conditions:

    • Acid-Catalyzed Hydrolysis: The acetyl groups can undergo hydrolysis to form acetic acid and terephthalic acid.

    • Baeyer-Villiger Oxidation: In the presence of a peroxy acid, one or both acetyl groups can be oxidized to form the corresponding esters (phenyl acetates), which can then be further hydrolyzed.

  • Basic Conditions:

    • Haloform Reaction: As a methyl ketone, this compound is susceptible to the haloform reaction in the presence of a base and a halogen, leading to the formation of a dicarboxylate (terephthalate) and a haloform (e.g., chloroform, bromoform, or iodoform).[1][2][3]

Q2: What analytical methods are recommended for monitoring the degradation of this compound and identifying its products?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound and its non-volatile degradation products like terephthalic acid. A UV detector is suitable as the aromatic rings of the analyte and products absorb UV light.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, such as the haloforms produced during the haloform reaction.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of the ketone carbonyl stretch and the appearance of carboxylic acid or ester functional groups.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of intermediate and final degradation products.

Degradation Pathways

Acidic Conditions

Under acidic conditions, two main degradation pathways are plausible for this compound: acid-catalyzed hydrolysis and Baeyer-Villiger oxidation.

This pathway involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the cleavage of the acetyl groups, ultimately forming terephthalic acid and acetic acid.

This compound This compound Protonated Ketone Protonated Ketone This compound->Protonated Ketone H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ketone->Tetrahedral Intermediate H2O 1-(4-acetylphenyl)ethan-1-one-1,1-diol 1-(4-acetylphenyl)ethan-1-one-1,1-diol Tetrahedral Intermediate->1-(4-acetylphenyl)ethan-1-one-1,1-diol -H+ 4-Acetylbenzoic Acid 4-Acetylbenzoic Acid 1-(4-acetylphenyl)ethan-1-one-1,1-diol->4-Acetylbenzoic Acid Repeat Hydrolysis Terephthalic Acid Terephthalic Acid 4-Acetylbenzoic Acid->Terephthalic Acid Hydrolysis

Caption: Inferred Acid-Catalyzed Hydrolysis Pathway.

In the presence of a peroxy acid (like m-CPBA), an oxygen atom is inserted between the carbonyl carbon and the aromatic ring or the methyl group. Given the migratory aptitude (aryl > methyl), the phenyl group is more likely to migrate, leading to the formation of a phenyl ester, which can then be hydrolyzed.[7][8]

This compound This compound Criegee Intermediate Criegee Intermediate This compound->Criegee Intermediate RCO3H Rearrangement Rearrangement Criegee Intermediate->Rearrangement Migratory Insertion Phenyl Acetate Intermediate Phenyl Acetate Intermediate Rearrangement->Phenyl Acetate Intermediate Hydroquinone Diacetate Hydroquinone Diacetate Phenyl Acetate Intermediate->Hydroquinone Diacetate Second Oxidation Hydroquinone Hydroquinone Hydroquinone Diacetate->Hydroquinone Hydrolysis

Caption: Inferred Baeyer-Villiger Oxidation Pathway.
Basic Conditions

This reaction is characteristic of methyl ketones and proceeds via repeated halogenation of the methyl group in the presence of a base, followed by cleavage to form a carboxylate and a haloform.[1][2][3] For this compound, this would occur at both acetyl groups.

This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation OH- Trihalomethyl Ketone Trihalomethyl Ketone Enolate Formation->Trihalomethyl Ketone 3X2 Tetrahedral Intermediate Tetrahedral Intermediate Trihalomethyl Ketone->Tetrahedral Intermediate OH- Terephthalate Terephthalate Tetrahedral Intermediate->Terephthalate -CX3- Terephthalic Acid Terephthalic Acid Terephthalate->Terephthalic Acid H3O+

Caption: Inferred Haloform Reaction Pathway.

Troubleshooting Guides

Acid-Catalyzed Hydrolysis
Issue Potential Cause(s) Suggested Solution(s)
Low or No Degradation Insufficient acid concentration or temperature.Increase the concentration of the acid (e.g., HCl or H₂SO₄) and/or increase the reaction temperature. Refluxing is often necessary.
Low water content.Ensure a sufficient excess of water is present to drive the equilibrium towards hydrolysis.
Incomplete Reaction Reaction time is too short.Extend the reaction time and monitor the progress using TLC or HPLC.
Steric hindrance.While less of an issue for acetyl groups, prolonged heating may be required.
Formation of Side Products Charring or polymerization at high temperatures.Use a milder acid or lower the reaction temperature and extend the reaction time.
Dealkylation or other rearrangements.Optimize reaction conditions (temperature, acid concentration) to favor hydrolysis.
Baeyer-Villiger Oxidation
Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction Peroxy acid is not active.Use a fresh batch of the peroxy acid (e.g., m-CPBA).
Insufficient acid catalysis.The reaction is acid-catalyzed; ensure acidic conditions are maintained. For less reactive ketones, a stronger peroxy acid like trifluoroperacetic acid may be needed.[8]
Formation of Multiple Products Non-selective oxidation.Control the stoichiometry of the peroxy acid. Stepwise oxidation may occur.
Hydrolysis of the ester product.Work up the reaction under neutral or slightly basic conditions to prevent acid-catalyzed hydrolysis of the formed ester.
Low Yield Incomplete reaction.Increase reaction time or temperature. Monitor by TLC.
Difficult product isolation.The ester product may be labile. Use careful extraction and purification techniques.
Haloform Reaction
Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction Insufficient base or halogen.Use a stoichiometric excess of both the base (e.g., NaOH) and the halogen (e.g., Br₂, I₂).
Low temperature.Gently warming the reaction mixture can increase the rate.[9][10]
Incomplete Reaction One acetyl group reacts, but the other does not.Ensure sufficient equivalents of base and halogen are used to drive the reaction to completion for both acetyl groups.
Precipitation of intermediates.Ensure adequate mixing and consider using a co-solvent to improve solubility.
Low Yield of Carboxylic Acid Loss of product during workup.The dicarboxylate is water-soluble. Acidify the aqueous layer carefully to precipitate the dicarboxylic acid, then collect by filtration.
Side reactions.Halogenation of the aromatic ring can occur under harsh conditions. Control the temperature and reaction time.

Experimental Protocols

General Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Setup Reaction Setup (Flask, Stirrer, Condenser) Reagents Add this compound and Solvent Setup->Reagents Addition Add Acid/Base/Oxidant Reagents->Addition Heating Heat to Desired Temperature Addition->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Purify by Recrystallization or Chromatography Extraction->Purification Analysis Analyze by NMR, MS, IR Purification->Analysis

Caption: General Experimental Workflow for Degradation Studies.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 6.16 mmol).

  • Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (20 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and pour it over crushed ice. The white precipitate of terephthalic acid is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and dry. Recrystallize from ethanol (B145695) or water if necessary.

  • Analysis: Characterize the product by melting point, IR, and NMR spectroscopy.

Protocol 2: Baeyer-Villiger Oxidation of this compound
  • Reaction Setup: Dissolve this compound (1.0 g, 6.16 mmol) in dichloromethane (B109758) (20 mL) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 g, ~14.5 mmol, 2.3 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

  • Analysis: Characterize the product(s) by NMR, MS, and IR.

Protocol 3: Haloform Reaction of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 6.16 mmol) in dioxane or a similar water-miscible solvent. Add a solution of sodium hydroxide (B78521) (2.0 g, 50 mmol) in water (20 mL).[11]

  • Reagent Addition: Slowly add a solution of iodine or bromine in the same solvent until the color of the halogen persists.

  • Reaction: Stir the mixture at room temperature or with gentle warming for 1-2 hours. The formation of a yellow precipitate (iodoform) may be observed.

  • Workup: Add a small amount of sodium bisulfite to quench any excess halogen. Extract the mixture with an organic solvent (e.g., diethyl ether) to remove the haloform byproduct.

  • Isolation: Carefully acidify the aqueous layer with concentrated HCl until a white precipitate forms.

  • Purification: Collect the precipitate (terephthalic acid) by vacuum filtration, wash with cold water, and dry.

  • Analysis: Confirm the identity of the product by its melting point and spectroscopic methods.

Quantitative Data Summary

Table 1: Representative Conditions for Haloform Reaction of Acetophenone (B1666503)

Parameter Condition Yield (%) Reference
ReactantAcetophenone[9][10][12]
ReagentsNaOCl, NaOH3.9 (in one reported student experiment)[12]
Temperature~75 °C[9][10]
Time20 minutes[9][10]

Table 2: Representative Conditions for Baeyer-Villiger Oxidation

Substrate Peroxy Acid Temperature (°C) Time (h) Yield (%) Reference
Aromatic Ketonesm-CPBARoom Temp12-4885-95[13]
Cyclic KetonesH₂O₂ / Lewis Acid25-502-2470-98[13]
Aryl AlkanonesPeracetic AcidRoom Temp598[14]

Note: The data presented are for analogous compounds and reaction types. Actual results for this compound may vary and require optimization.

References

Troubleshooting poor solubility of 1,4-Diacetylbenzene in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 1,4-diacetylbenzene in various reaction media. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a symmetrical aromatic ketone that exists as a white to off-white crystalline solid at room temperature.[1] Its planar and symmetrical structure contributes to strong intermolecular forces in the solid state, leading to a high melting point and limited solubility in many common solvents. This poor solubility can be a significant hurdle in synthetic chemistry, leading to low reaction rates, incomplete reactions, and challenges in purification.

Q2: What is the known solubility of this compound?

Troubleshooting Guide for Poor Solubility

My this compound is not dissolving in the reaction solvent. What can I do?

Encountering poor solubility of this compound is a common issue. The following steps and considerations can help you troubleshoot and optimize your reaction conditions.

Initial Assessment of the Problem

Before making significant changes to your protocol, consider the following:

  • Purity of this compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the starting material.

  • Solvent Purity: The presence of water or other impurities in your solvent can impact the solubility of nonpolar compounds. Use dry, high-purity solvents.

  • Particle Size: While not always a primary factor, smaller particle size can sometimes aid in faster dissolution, though it won't change the saturation solubility.

Strategies to Enhance Solubility

If the initial assessment does not resolve the issue, you can employ several strategies to improve the solubility of this compound in your reaction medium.

1. Solvent Selection and Optimization:

The choice of solvent is critical. A systematic approach to solvent screening is recommended.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often effective at dissolving a wide range of organic compounds, including those with limited solubility.

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are common choices for many organic reactions and may offer moderate solubility, especially with heating.

  • Aromatic Solvents: Toluene (B28343) and benzene (B151609) can be effective, particularly for reactions that are run at higher temperatures. The structural similarity to this compound can be advantageous.

  • Protic Solvents: While this compound has limited solubility in lower alcohols at room temperature, its solubility often increases significantly with temperature. Ethanol and methanol (B129727) are commonly used for recrystallization, indicating good solubility at their boiling points.[2]

2. The Role of Temperature:

Increasing the reaction temperature is one of the most effective ways to increase the solubility of a solid.

  • Heating: Gently heating the reaction mixture can significantly improve the dissolution of this compound. It is crucial to ensure that the reaction temperature is compatible with the stability of all reactants and reagents.

  • Reflux Conditions: Running the reaction under reflux in a suitable solvent can maintain a high enough temperature to keep the compound in solution.

3. Utilizing Co-solvents:

A mixture of solvents can sometimes provide better solubility than a single solvent.

  • Miscible Solvent Systems: Experiment with mixtures of a solvent in which this compound has poor solubility and another in which it is more soluble. For example, a mixture of toluene and a small amount of DMF.

4. Phase-Transfer Catalysis (PTC):

For reactions involving an ionic reagent that is soluble in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst can be employed. The PTC facilitates the transfer of the ionic reagent into the organic phase, allowing the reaction to proceed without the need for a single solvent system that dissolves all components.[3][4]

Data Presentation

Table 1: Solubility Profile of this compound

SolventFormulaTypeReported Solubility (at 25 °C unless noted)Remarks
WaterH₂OPolar Protic6.309 mg/L[1][2]Very poorly soluble.
EthanolC₂H₅OHPolar ProticQualitative: Soluble on heatingCommonly used for recrystallization.[2]
MethanolCH₃OHPolar ProticQualitative: Soluble on heatingUsed for recrystallization.[2]
AcetoneC₃H₆OPolar AproticQualitative: SolubleUsed as a solvent for purification.[2]
BenzeneC₆H₆NonpolarQualitative: Soluble on heatingUsed for recrystallization.[2]
TolueneC₇H₈NonpolarInferred: Likely soluble on heatingStructurally similar to benzene.
Tetrahydrofuran (THF)C₄H₈OPolar AproticInferred: Likely moderate solubilityA common solvent for organic reactions.
Dimethylformamide (DMF)C₃H₇NOPolar AproticInferred: Likely good solubilityA strong solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticInferred: Likely good solubilityA strong solvent for many organic compounds.

Experimental Protocols

Protocol 1: General Procedure for Solubility Screening of this compound

Objective: To determine the approximate solubility of this compound in various organic solvents at room temperature and at elevated temperatures.

Materials:

  • This compound (high purity)

  • A selection of dry, high-purity organic solvents (e.g., ethanol, THF, toluene, DMF, DMSO)

  • Small vials or test tubes with caps

  • Magnetic stirrer and stir bars

  • Hot plate/stirrer

  • Thermometer or temperature probe

Procedure:

  • Room Temperature Solubility: a. To a series of labeled vials, add a pre-weighed amount of this compound (e.g., 10 mg). b. Add a measured volume of a solvent to the first vial (e.g., 1 mL). c. Stir the mixture vigorously at room temperature for a set period (e.g., 30 minutes). d. Observe if all the solid has dissolved. e. If the solid has dissolved, add another pre-weighed amount of this compound and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved). f. Record the total amount of this compound dissolved in the known volume of solvent. g. Repeat for each solvent to be tested.

  • Elevated Temperature Solubility: a. For solvents where solubility is poor at room temperature, gently heat the vial while stirring. b. Incrementally increase the temperature (e.g., in 10 °C steps) and observe for dissolution. c. Note the temperature at which the solid completely dissolves. d. If the solid dissolves, cool the solution to see if the product crystallizes out, confirming it was a solubility issue and not a reaction. e. If the initial amount dissolves completely at a certain temperature, more this compound can be added to determine the saturation point at that temperature.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when heating organic solvents.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_outcome Outcome start Poor solubility of This compound observed check_purity Check Purity of Starting Material & Solvent start->check_purity check_particle_size Consider Particle Size check_purity->check_particle_size If purity is confirmed solvent_selection Solvent Optimization (e.g., DMF, DMSO, Toluene) check_particle_size->solvent_selection If still insoluble increase_temp Increase Reaction Temperature / Reflux solvent_selection->increase_temp If solubility is still low success Solubility Issue Resolved solvent_selection->success Leads to dissolution use_cosolvent Use a Co-solvent System increase_temp->use_cosolvent If temperature is limited increase_temp->success Leads to dissolution use_ptc Consider Phase-Transfer Catalysis (if applicable) use_cosolvent->use_ptc If applicable to reaction type use_cosolvent->success Leads to dissolution use_ptc->success Leads to reaction fail Consult Further (e.g., alternative synthetic route) use_ptc->fail If strategies fail

Caption: Troubleshooting workflow for poor solubility of this compound.

Logical_Relationships cluster_compound Compound Properties cluster_problem Problem cluster_solutions Potential Solutions compound This compound (Crystalline Solid) properties Symmetrical Structure Strong Intermolecular Forces compound->properties problem Poor Solubility in Reaction Media properties->problem solution1 Increase Temperature problem->solution1 solution2 Use High-Polarity Aprotic Solvents (DMF, DMSO) problem->solution2 solution3 Employ Co-solvents problem->solution3 solution4 Phase-Transfer Catalysis problem->solution4

Caption: Logical relationship between compound properties and solubility solutions.

References

Technical Support Center: Improving Para-Isomer Selectivity in the Diacylation of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the diacylation of benzene (B151609), with a specific focus on maximizing the yield of the para-isomer.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high para-selectivity in the diacylation of benzene challenging?

A1: Achieving high para-selectivity during the Friedel-Crafts diacylation of benzene is challenging due to the electronic properties of the acyl group. The first acyl group introduced onto the benzene ring is strongly electron-withdrawing and deactivating.[1][2] This deactivation not only makes the second acylation reaction significantly slower but also directs the incoming second acyl group primarily to the meta position. Therefore, direct diacylation tends to yield the meta-isomer as the major product, with lower yields of the desired para-isomer.

Q2: What is the primary strategy for overcoming the meta-directing effect of the first acyl group?

A2: The most effective strategy to enhance para-selectivity is the use of shape-selective catalysts, such as zeolites.[3] These materials have a porous crystalline structure with channels and cavities of molecular dimensions. This unique structure can sterically hinder the formation of the bulkier ortho- and meta-isomers within the pores, thereby favoring the formation of the more linear para-isomer which can diffuse out more easily.

Q3: Can reaction conditions be modified to favor the para-isomer?

A3: Yes, reaction conditions can influence the isomer distribution, often by shifting the reaction from kinetic to thermodynamic control.

  • Temperature: Lower temperatures generally favor the kinetically controlled product, which may not necessarily be the para-isomer. In some systems, higher temperatures might allow for isomerization to the more thermodynamically stable para-isomer, but this can also lead to side reactions.

  • Reaction Time: Longer reaction times can sometimes allow for the equilibration of isomers, potentially increasing the proportion of the most stable isomer.

  • Solvent: The choice of solvent can influence catalyst activity and the diffusion of reactants and products, which can have a modest effect on the isomer ratio.

Q4: Are there alternative synthetic routes to para-diacylated benzenes that avoid direct diacylation?

A4: Yes, due to the challenges of direct diacylation, alternative routes are often employed. A common method for the synthesis of p-diacetylbenzene is the oxidation of p-diethylbenzene.[4] This avoids the difficulties associated with the Friedel-Crafts diacylation of a deactivated ring.

Troubleshooting Guides

Issue 1: Low overall yield of diacylated product.

Possible Cause Suggested Solution
Ring Deactivation The first acyl group deactivates the benzene ring, making the second acylation difficult. Increase the reaction temperature and/or reaction time to provide sufficient energy for the second substitution to occur.[1]
Catalyst Inactivity Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use fresh, high-quality catalyst.
Insufficient Catalyst In Friedel-Crafts acylation, the catalyst can form a complex with the ketone product, effectively removing it from the catalytic cycle. A stoichiometric amount of catalyst is often required for each acyl group. For diacylation, more than two equivalents of the catalyst may be necessary.

Issue 2: Low para/meta isomer ratio in the diacylated product.

Possible Cause Suggested Solution
Electronic Directing Effects The initial acyl group is a strong meta-director. This is the inherent electronic preference.
Non-selective Catalyst Traditional Lewis acids like AlCl₃ are generally not shape-selective.
Kinetic Control The reaction may be under kinetic control, favoring the formation of an isomer other than the desired para product.
Solution Strategy: Employ Shape-Selective Catalysis
Catalyst Selection
Catalyst Modification
Optimize Reaction Conditions

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

Note: Data for the diacylation of benzene is scarce in the literature. The following table is based on the acylation of substituted benzenes and provides a general comparison of catalyst performance.

Catalyst TypeCatalyst ExampleSubstrateAcylating AgentPara:Ortho/Meta SelectivityReference
Traditional Lewis AcidAlCl₃TolueneBenzoyl ChlorideHigh para selectivity, but with notable ortho byproduct.[5]
Zeolite (Medium Pore)HZSM-5TolueneAcetyl ChlorideVery high para selectivity (e.g., 88.3%).[5]
Zeolite (Large Pore)HBEATolueneIsobutyryl ChlorideLower para selectivity compared to medium-pore zeolites.[5]
Modified ZeoliteCeZSM-5BenzeneAcetic Anhydride (B1165640)High selectivity to acetophenone (B1666503) (mono-acylation).[5]

Experimental Protocols

Key Experiment: Para-Selective Diacetylation of Benzene using a Zeolite Catalyst

Objective: To perform the diacylation of benzene with acetic anhydride, aiming to maximize the yield of the para-isomer using a shape-selective zeolite catalyst.

Materials:

  • Benzene (anhydrous)

  • Acetic anhydride (anhydrous)

  • H-ZSM-5 zeolite catalyst (calcined)

  • Anhydrous solvent (e.g., dichlorobenzene)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Equipment for product analysis (GC-MS, NMR)

Procedure:

  • Catalyst Activation: Activate the H-ZSM-5 zeolite catalyst by calcining it at high temperature (e.g., 500-550 °C) for several hours under a flow of dry air or nitrogen to remove any adsorbed water.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the activated H-ZSM-5 catalyst (e.g., 10-20 wt% relative to benzene).

  • Reagent Addition: Add anhydrous benzene and anhydrous dichlorobenzene (as solvent) to the flask. Heat the mixture to the desired reaction temperature (e.g., 120-160 °C).

  • Acylation: Slowly add anhydrous acetic anhydride (2 to 2.5 equivalents) to the stirred reaction mixture through the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 8-24 hours). Monitor the progress of the reaction by periodically taking samples and analyzing them by GC-MS to determine the conversion of benzene and the isomer distribution of the diacetylbenzene products.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration.

  • Product Isolation: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification and Analysis: Purify the crude product by column chromatography or recrystallization to isolate the p-diacetylbenzene. Characterize the final product and determine the isomer ratios using NMR and/or GC-MS.

Visualizations

Diacylation_Challenges Benzene Benzene Monoacylated Acetophenone (Deactivated Ring, Meta-Director) Benzene->Monoacylated Diacylated_Meta m-Diacetylbenzene (Major Product) Monoacylated->Diacylated_Meta + Acyl-Cl + AlCl3 Diacylated_Para p-Diacetylbenzene (Minor Product) Monoacylated->Diacylated_Para (Minor)

Caption: Challenges in the direct diacylation of benzene.

Shape_Selective_Catalysis cluster_zeolite Zeolite Pore Transition_State_Para Para Transition State (Linear, Fits in Pore) Product_Para p-Diacetylbenzene (Diffuses Out) Transition_State_Para->Product_Para Transition_State_Meta Meta Transition State (Bulky, Sterically Hindered) Product_Meta m-Diacetylbenzene (Formation Inhibited) Transition_State_Meta->Product_Meta Reactants Acetophenone + Acylium Ion Reactants->Transition_State_Para Favorable Pathway Reactants->Transition_State_Meta Unfavorable Pathway

Caption: Mechanism of para-selectivity using a shape-selective zeolite catalyst.

Troubleshooting_Workflow Start Low Para-Isomer Yield Check_Catalyst Is a shape-selective catalyst (zeolite) being used? Start->Check_Catalyst Check_Conditions Are reaction conditions (temp, time) optimized? Check_Catalyst->Check_Conditions Yes Use_Zeolite Action: Switch to H-ZSM-5 or similar zeolite. Check_Catalyst->Use_Zeolite No Check_Purity Are reagents and solvents anhydrous? Check_Conditions->Check_Purity Yes Optimize_Temp Action: Increase temperature and/or reaction time to overcome deactivation. Check_Conditions->Optimize_Temp No Dry_Reagents Action: Use freshly dried solvents and reagents. Check_Purity->Dry_Reagents No Analyze_Results Re-run experiment and analyze isomer ratio. Check_Purity->Analyze_Results Yes Use_Zeolite->Check_Conditions Optimize_Temp->Check_Purity Dry_Reagents->Analyze_Results

References

Technical Support Center: Scaling Up the Synthesis of 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1,4-diacetylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the laboratory and pilot plant production of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with acetyl chloride or acetic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]

Q2: Why can't I simply add all the reagents together at once?

A2: The Friedel-Crafts acylation reaction is highly exothermic. Adding the reagents, particularly the aluminum chloride and acetyl chloride, too quickly can lead to a rapid increase in temperature. This can result in the formation of unwanted side products and potential safety hazards.[2][3] Therefore, a controlled, stepwise addition, often at reduced temperatures, is crucial for a successful and safe reaction.

Q3: What are the primary challenges when scaling up the synthesis of this compound to a pilot plant?

A3: Scaling up the synthesis of this compound presents several key challenges. These include:

  • Heat Management: The exothermic nature of the Friedel-Crafts acylation requires efficient heat dissipation, which is more complex in larger reactors.

  • Mass Transfer: Ensuring proper mixing of reactants is critical to avoid localized "hot spots" and maintain consistent reaction rates.

  • Reagent Handling: The safe handling and transfer of large quantities of corrosive and moisture-sensitive materials like aluminum chloride and acetyl chloride require specialized equipment and procedures.

  • Work-up and Product Isolation: Handling and quenching large reaction volumes, as well as isolating and purifying the final product, can be challenging at a larger scale.

Q4: What are the main impurities I should look for in my this compound product?

A4: The primary impurity to expect is acetophenone, the mono-acylated product.[2] Additionally, positional isomers such as 1,2-diacetylbenzene (B1203430) and 1,3-diacetylbenzene (B146489) may be present, though the para-isomer (this compound) is generally favored.

Troubleshooting Guides

Laboratory Scale Synthesis
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst (due to moisture exposure).Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous aluminum chloride.[2]
Insufficient catalyst.The reaction often requires a stoichiometric amount of AlCl₃ because the product ketone complexes with the catalyst.[2] Consider increasing the molar ratio of the catalyst.
Poor quality reagents.Use freshly distilled benzene and acetyl chloride to remove any impurities that could interfere with the reaction.
Formation of a Dark, Tarry Mixture Reaction temperature is too high.Maintain a low temperature, especially during the initial addition of reagents, using an ice bath. A controlled temperature increase can be applied later to drive the reaction to completion.
Product is an Oil and Won't Solidify Presence of impurities.Purify the crude product using column chromatography or recrystallization from a suitable solvent like ethanol (B145695) or methanol.
Pilot Plant Scale-Up
ProblemPotential Cause(s)Recommended Solution(s)
Runaway Reaction (Rapid Temperature Increase) Inefficient heat removal.Utilize a jacketed reactor with a reliable cooling system. Ensure the heat transfer fluid is circulating at an adequate rate. Consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.
Inconsistent Product Quality Between Batches Poor mixing leading to localized high concentrations of reactants.Employ a reactor with an appropriate agitator design (e.g., turbine or pitched blade) and baffles to ensure thorough mixing. The agitation speed should be optimized for the specific reactor geometry and reaction volume.
Clogging of Transfer Lines Precipitation of aluminum chloride complexes.Heat trace transfer lines or use a solvent in which the complex is more soluble. Ensure lines are clear before initiating transfers.
Lower than Expected Yield Compared to Lab Scale Inefficient quenching of the reaction.Design a quenching procedure that ensures rapid and thorough mixing of the reaction mixture with the quenching solution (e.g., ice/HCl mixture). This may involve using a separate quench tank with vigorous agitation.

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • In the flask, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add acetyl chloride (2.1 equivalents) to the stirred suspension via the dropping funnel.

  • To the resulting mixture, add a solution of anhydrous benzene (1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to facilitate the second acylation.

  • Cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient).

ParameterLaboratory Scale Value
Benzene 1 equivalent
Acetyl Chloride 2.1 equivalents
Aluminum Chloride 2.2 equivalents
Solvent Anhydrous Dichloromethane
Initial Temperature 0-10 °C
Reaction Temperature Reflux
Reaction Time Several hours
Typical Yield Moderate

Visualizations

Synthesis_Workflow Synthesis and Scale-Up Workflow for this compound cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale-Up lab_synthesis Lab Synthesis in Round-Bottom Flask lab_workup Aqueous Work-up & Extraction lab_synthesis->lab_workup lab_purification Purification (Recrystallization/Chromatography) lab_workup->lab_purification lab_analysis Analysis (NMR, GC-MS, etc.) lab_purification->lab_analysis pilot_planning Process Safety & Hazard Analysis lab_analysis->pilot_planning Data Transfer pilot_synthesis Synthesis in Jacketed Reactor pilot_planning->pilot_synthesis pilot_workup Quenching & Phase Separation pilot_synthesis->pilot_workup pilot_purification Purification (Crystallization/Distillation) pilot_workup->pilot_purification pilot_analysis Quality Control Analysis pilot_purification->pilot_analysis

Caption: A logical workflow for the synthesis and scale-up of this compound.

Troubleshooting_Tree Troubleshooting Low Yield in Friedel-Crafts Acylation start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes catalyst_no No (Moisture exposure) check_catalyst->catalyst_no check_stoichiometry Is the stoichiometry correct? catalyst_yes->check_stoichiometry solution_catalyst Use fresh, anhydrous AlCl3 under inert atmosphere. catalyst_no->solution_catalyst stoichiometry_yes Yes check_stoichiometry->stoichiometry_yes stoichiometry_no No (Insufficient catalyst or acylating agent) check_stoichiometry->stoichiometry_no check_temp Was the reaction temperature optimal? stoichiometry_yes->check_temp solution_stoichiometry Increase molar ratio of AlCl3 and acetyl chloride. stoichiometry_no->solution_stoichiometry temp_yes Yes check_temp->temp_yes temp_no No (Too low or too high) check_temp->temp_no check_time Was the reaction time sufficient? temp_yes->check_time solution_temp Ensure proper cooling during addition and adequate heating during reflux. temp_no->solution_temp time_yes Yes check_time->time_yes time_no No check_time->time_no solution_time Increase reaction time to drive the second acylation. time_no->solution_time

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Common impurities in commercial 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1,4-diacetylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound is typically synthesized via Friedel-Crafts acylation of a benzene (B151609) derivative.[1][2] Potential impurities stemming from this process can include:

  • Isomeric Impurities: 1,2-diacetylbenzene (B1203430) and 1,3-diacetylbenzene (B146489) may be present due to incomplete regioselectivity during the synthesis.[1][2]

  • Unreacted Starting Materials: Residual amounts of the initial reagents, such as benzene or acetophenone (B1666503) (mono-acetylated benzene), might remain if the reaction does not proceed to completion.

  • Catalyst Residues: Traces of the Lewis acid catalyst, most commonly aluminum chloride, or its subsequent hydrolysis products, can be found in the final product.[1][2]

  • Solvent Residues: Solvents utilized during the synthesis and purification steps may also be present as impurities.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound is most commonly determined using Gas Chromatography (GC). High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also effective techniques for identifying and quantifying impurities. The melting point of pure this compound is between 113-115 °C; a broader or depressed melting range can indicate the presence of impurities.

Q3: What is the typical purity of commercial this compound?

A3: The purity of commercially available this compound is generally high, often stated as ≥98.5% or >99.0% as determined by GC analysis. However, for highly sensitive applications, further purification may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound that may be related to impurities.

Observed Issue Potential Cause (Impurity Related) Recommended Action
Inconsistent Reaction Yields or By-product Formation Isomeric impurities (1,2- or 1,3-diacetylbenzene) may react differently or hinder the desired reaction.Purify the this compound using recrystallization or column chromatography.
Poor Solubility in a Non-polar Solvent The presence of polar impurities, such as catalyst residues, can affect solubility.Wash the material with a dilute aqueous acid followed by water, then dry thoroughly.
Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS) The presence of unreacted starting materials, isomers, or solvent residues.Analyze the raw material by GC or NMR to identify the impurities and select an appropriate purification method.
Discoloration of the Material (Yellowish or Brownish Tint) While this compound can have a slight yellow tint, significant discoloration may indicate the presence of degradation products or other colored impurities.Purify by recrystallization, possibly with the addition of activated carbon to remove colored impurities.

Experimental Protocols

Purification of this compound by Recrystallization

This protocol describes a general procedure for the purification of commercial this compound.

Materials:

  • Commercial this compound

  • Ethanol (B145695) (95% or absolute)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the commercial this compound to a minimal amount of hot ethanol. Heat the mixture gently while stirring until the solid is completely dissolved. Avoid boiling for extended periods.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Troubleshooting Workflow for this compound Impurities

Troubleshooting Workflow for this compound Impurities Troubleshooting Workflow for this compound Impurities start Start: Unexpected Experimental Result check_purity Assess Purity of this compound (GC, NMR, MP) start->check_purity is_pure Purity Meets Specification? check_purity->is_pure troubleshoot_other Troubleshoot Other Experimental Parameters is_pure->troubleshoot_other Yes identify_impurities Identify Impurities (e.g., Isomers, Starting Materials) is_pure->identify_impurities No end End: Problem Resolved troubleshoot_other->end select_purification Select Purification Method identify_impurities->select_purification recrystallization Recrystallization select_purification->recrystallization Common Impurities column_chromatography Column Chromatography select_purification->column_chromatography Complex Mixture other_method Other Method (e.g., Washing) select_purification->other_method Specific Impurities verify_purity Verify Purity of Purified Material recrystallization->verify_purity column_chromatography->verify_purity other_method->verify_purity purity_ok Purity Acceptable? verify_purity->purity_ok repeat_experiment Repeat Experiment with Purified Material purity_ok->repeat_experiment Yes consult_sds Consult Supplier's Certificate of Analysis purity_ok->consult_sds No repeat_experiment->end consult_sds->select_purification

Caption: Troubleshooting workflow for identifying and addressing impurities in this compound.

References

Stability of 1,4-Diacetylbenzene in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,4-Diacetylbenzene in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

This compound is a stable compound under appropriate storage conditions. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2]

Q2: Is this compound stable in aqueous solutions?

This compound is sparingly soluble in water.[2][3][4] Due to its low aqueous solubility, it is not ideal for use in purely aqueous systems. For experiments requiring an aqueous environment, the use of co-solvents is typically necessary.

Q3: What types of solvents are compatible with this compound?

This compound can be dissolved in various organic solvents. Purification protocols suggest that it can be recrystallized from ethanol (B145695) and methanol, indicating good stability in these alcohols for at least short-term procedures.[2][5] Aromatic ketones, in general, are also often soluble in solvents like DMSO and acetone.

Q4: What are the known incompatibilities of this compound?

This compound should be kept away from strong oxidizing agents and strong bases, as these can promote degradation.[1]

Q5: How does exposure to light affect the stability of this compound solutions?

As an aromatic ketone, this compound has the potential to undergo photodegradation upon exposure to UV light. It is advisable to protect solutions from light, especially during prolonged storage or long-duration experiments, by using amber vials or covering the container with aluminum foil.

Q6: Is temperature a significant factor in the stability of this compound solutions?

Elevated temperatures can increase the rate of chemical degradation. For long-term storage of its solutions, refrigeration is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound from solution The solvent is saturated, or the temperature has decreased, reducing solubility.Gently warm the solution while stirring. If precipitation persists, consider adding a small amount of a co-solvent to increase solubility.
Discoloration of the this compound solution over time This may indicate degradation of the compound, possibly due to oxidation or photodegradation.Prepare fresh solutions for critical experiments. Store stock solutions in a cool, dark place. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize oxidation.
Inconsistent experimental results using stored solutions The concentration of the active compound may have decreased due to degradation.It is recommended to use freshly prepared solutions for optimal consistency. If using stored solutions, it is good practice to verify the concentration and purity via analytical methods like HPLC or UV-Vis spectroscopy before use.
Unexpected side reactions in a formulation This compound may be reacting with other components in the mixture, especially basic compounds.Review the compatibility of all components in your formulation. Avoid using this compound with strong bases.

Data Summary

Solvent Polarity Anticipated Stability Notes
WaterHighLow (due to poor solubility)Sparingly soluble.[2][3][4]
MethanolPolar ProticGood (short-term)Used for recrystallization.[2][5]
EthanolPolar ProticGood (short-term)Used for recrystallization.[2][5]
DMSOPolar AproticLikely GoodA common solvent for similar compounds.
AcetonitrilePolar AproticLikely GoodA common solvent for similar compounds.
AcetonePolar AproticLikely GoodA common solvent for similar compounds.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Selected Solvent

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (high purity)
  • Solvent of interest (HPLC grade)
  • Volumetric flasks
  • Amber HPLC vials
  • HPLC system with a suitable detector (e.g., UV-Vis) and a C18 column

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). b. Ensure complete dissolution. Gentle warming or sonication may be used if necessary, but allow the solution to return to room temperature before proceeding.

3. Stability Study Setup: a. Aliquot the stock solution into several amber HPLC vials. b. Store the vials under different conditions to be tested (e.g., room temperature, 4°C, 40°C, exposure to ambient light, protected from light). c. Prepare a "time zero" sample by immediately diluting an aliquot of the stock solution to a suitable concentration for HPLC analysis.

4. HPLC Analysis: a. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition. b. Dilute an aliquot to the same concentration as the "time zero" sample. c. Analyze the samples by HPLC. The mobile phase and detection wavelength should be optimized for this compound. d. The stability is assessed by comparing the peak area of this compound at each time point to the peak area at "time zero". The appearance of new peaks may indicate degradation products.

5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration. b. Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.

Visualizations

Factors_Affecting_Stability Factors Influencing this compound Solution Stability cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Compound This compound (Aromatic Ketone) Stability Solution Stability Solvent Solvent Choice (Polarity, Protic/Aprotic) Solvent->Stability Temperature Temperature Temperature->Stability Light Light Exposure (UV Radiation) Light->Stability pH pH (Acidity/Basicity) pH->Stability Oxygen Presence of Oxygen Oxygen->Stability

Caption: Factors influencing the stability of this compound solutions.

Experimental_Workflow Workflow for Stability Assessment of this compound prep 1. Prepare Stock Solution (this compound in chosen solvent) aliquot 2. Aliquot into Vials (Amber vials recommended) prep->aliquot storage 3. Store under Varied Conditions (Temp, Light, etc.) aliquot->storage sampling 4. Sample at Time Intervals (t=0, t=24h, t=48h, etc.) storage->sampling analysis 5. Analyze by HPLC sampling->analysis data 6. Quantify Degradation (Compare peak areas to t=0) analysis->data

Caption: A typical experimental workflow for stability testing.

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,4-diacetylbenzene is crucial in various applications, from quality control in chemical synthesis to metabolic studies. This guide provides a comprehensive comparison of the primary analytical methods employed for the quantification of this compound, offering insights into their performance, protocols, and optimal use cases.

Introduction to this compound and its Quantification

This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2] Its precise measurement is essential to ensure the purity of starting materials, monitor reaction kinetics, and assess the quality of final products. The selection of an appropriate analytical technique is paramount for achieving reliable and accurate quantitative results.

This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectrophotometry. Each method's principles, performance characteristics, and experimental procedures are detailed to assist in making an informed decision for your specific analytical needs.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound is dependent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)UV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.998Excellent (analyte-dependent)Good (concentration-dependent)
Accuracy (% Recovery) 98 - 102%95 - 105%High (with proper internal standard)95 - 105%
Precision (% RSD) < 2.0%< 5.0%< 1.0%< 5.0%
Limit of Detection (LOD) ~5 ng/mL~0.5 ng/mL~µg/mL to mg/mL range~µg/mL range
Limit of Quantitation (LOQ) ~15 ng/mL~1.5 ng/mL~µg/mL to mg/mL range~µg/mL range
Selectivity Moderate to HighVery HighHighLow to Moderate
Sample Throughput ModerateHighLowHigh
Instrumentation Cost ModerateHighVery HighLow

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis of aromatic compounds like this compound in relatively clean sample matrices.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1,000 µg/mL of this compound in acetonitrile (B52724).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards, typically ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength of maximum absorbance (λmax) for this compound (approximately 250 nm and 295 nm).[3]

Data Analysis:

Quantify this compound by constructing a calibration curve of peak area versus concentration for the standard solutions. The concentration in the sample is then determined from its peak area using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices or when low detection limits are required.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1,000 µg/mL of this compound in a volatile solvent such as hexane (B92381) or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution, typically in the range of 0.01 µg/mL to 10 µg/mL.

  • Sample Solution: Dissolve a precisely weighed amount of the sample in hexane. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering components.[4]

GC-MS Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Inlet Temperature: 250°C.[4]

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[4]

  • Transfer Line Temperature: 280°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Analyzer: Quadrupole.[4]

  • Scan Range: m/z 50-300. For higher selectivity, Selected Ion Monitoring (SIM) of characteristic ions of this compound (e.g., m/z 162, 147, 43) can be used.[5]

Data Analysis:

Identification is based on the retention time and the mass spectrum of the analyte. Quantification is achieved by creating a standard curve based on the peak area of a specific ion fragment versus concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself, relying instead on a certified internal standard.

Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance signal that is in a clear region of the spectrum and does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to allow for full relaxation of the protons.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

The concentration of this compound is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWstandard / MWanalyte) * (mstandard / msample)

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in simple solutions, based on Beer-Lambert's law.[6]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a UV-grade solvent such as ethanol.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create standards within the linear range of the spectrophotometer.

  • Sample Solution: Dissolve the sample in the same solvent to a concentration that falls within the range of the calibration standards.

Data Acquisition:

  • Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.

  • Cuvette: Use a 1 cm path length quartz cuvette.

  • Wavelength: Measure the absorbance at the wavelength of maximum absorbance (λmax) of this compound (e.g., ~295 nm in ethanol).[3]

  • Blank: Use the pure solvent as a blank.

Data Analysis:

Create a calibration curve by plotting the absorbance of the standards against their known concentrations. The concentration of the sample is then determined by measuring its absorbance and interpolating from the calibration curve.

Visualization of Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the general workflows for the quantification of this compound using the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Solvent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: General workflow for the quantification of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Sample Weighing B Dissolution/Extraction A->B C Optional: SPE Cleanup B->C D Injection C->D E Vaporization & Separation D->E F Ionization & Fragmentation E->F G Mass Analysis F->G H Data Acquisition G->H I Quantification H->I

Caption: Experimental workflow for this compound analysis using GC-MS.

References

A Comparative Guide to HPLC and GC-MS Analysis of 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and analytical chemistry, the accurate quantification of organic compounds is paramount. This guide provides a detailed comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 1,4-diacetylbenzene, an aromatic ketone. This document outlines experimental protocols, presents comparative performance data, and offers a visual workflow to aid in method selection and implementation.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of a broad range of compounds.[1] It is particularly well-suited for non-volatile or thermally labile molecules. In the context of this compound, a reverse-phase HPLC method with UV detection is a common and effective approach.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] This technique is ideal for the analysis of volatile and semi-volatile compounds.[3] GC-MS provides not only quantitative data but also structural information, which aids in the definitive identification of the analyte.[2]

Comparative Performance Data

The selection of an analytical method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic ketones like this compound.

ParameterHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on boiling point and polarity, with mass-based detection
Typical Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[2]DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Mobile/Carrier Gas Acetonitrile (B52724)/Water mixture[2]Helium[2]
Detection UV Absorbance (e.g., 254 nm)[4]Mass Spectrometry (Electron Ionization)[1]
Sensitivity ModerateHigh[2]
Selectivity GoodExcellent
Typical Run Time 10 - 20 minutes15 - 25 minutes
Sample Volatility Not criticalRequired
Structural Info LimitedYes (Mass Spectrum)

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine quantification of this compound in various samples.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, create a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range.

  • Sample Solutions: Accurately weigh the sample and dissolve it in acetonitrile to a known volume. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Injection Volume 10 µL[2]
UV Detection 254 nm[4]

3. Data Analysis: Quantify this compound by creating a calibration curve from the peak areas of the standard solutions versus their concentrations. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method offers high sensitivity and selectivity, making it ideal for trace analysis and in complex matrices.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solutions: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3][5]
Inlet Temperature 250°C[2]
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.[3]
MS Transfer Line Temp. 280°C[2]
Ion Source Temperature 230°C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Scan Range m/z 40-300[1]

3. Data Analysis: Identify this compound based on its retention time and its characteristic mass spectrum. The molecular ion peak (M⁺) is observed at m/z 162, with a prominent fragment ion from the loss of a methyl group ([M-CH₃]⁺) at m/z 147.[1] Quantification is achieved by constructing a calibration curve using the peak areas of a specific ion (e.g., m/z 147) from the standard solutions.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using either HPLC or GC-MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution HPLC HPLC Separation C18 Column Acetonitrile/Water Dissolution->HPLC GCMS GC-MS Analysis DB-5ms Column Temperature Program Dissolution->GCMS Standard Standard Preparation Calibration Calibration Standards Standard->Calibration Calibration->HPLC Calibration->GCMS UV UV Detector HPLC->UV MS Mass Spectrometer GCMS->MS Quantification Quantification UV->Quantification Identification Identification MS->Identification Report Report Generation Quantification->Report Identification->Quantification

General analytical workflow for HPLC and GC-MS.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound, with the choice depending on the specific analytical needs. HPLC-UV offers a straightforward and robust method for routine quantitative analysis. For applications requiring higher sensitivity, selectivity, and structural confirmation, GC-MS is the preferred method. The detailed protocols and comparative data provided in this guide will assist researchers in selecting and implementing the most appropriate analytical strategy for their studies involving this compound.

References

A Comparative Spectroscopic Analysis of 1,2-, 1,3-, and 1,4-Diacetylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of isomeric compounds is a critical step in chemical research and pharmaceutical development. Positional isomers, while sharing the same molecular formula, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1,2- (ortho), 1,3- (meta), and 1,4- (para) diacetylbenzene, utilizing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The supporting experimental data and detailed protocols furnished herein offer a practical framework for the unambiguous identification of these isomers.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1,2-, 1,3-, and 1,4-diacetylbenzene.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
CompoundIsomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
1,2-Diacetylbenzene Ortho~7.57 (m, 2H, Ar-H), ~7.56 (m, 2H, Ar-H), 2.54 (s, 6H, -COCH₃)[1]~201.1 (C=O), ~138.5 (Ar-C), ~130.2 (Ar-CH), ~128.8 (Ar-CH), ~29.9 (-COCH₃)
1,3-Diacetylbenzene Meta~8.40 (t, 1H, J=1.8 Hz, Ar-H), ~8.15 (dd, 2H, J=7.8, 1.8 Hz, Ar-H), ~7.60 (t, 1H, J=7.8 Hz, Ar-H), 2.65 (s, 6H, -COCH₃)~197.5 (C=O), ~137.2 (Ar-C), ~133.0 (Ar-CH), ~129.0 (Ar-CH), ~128.8 (Ar-CH), ~26.8 (-COCH₃)
This compound Para8.01 (s, 4H, Ar-H), 2.64 (s, 6H, -COCH₃)~197.7 (C=O), ~139.6 (Ar-C), ~128.5 (Ar-CH), ~26.9 (-COCH₃)
Table 2: IR and Mass Spectrometry Data
CompoundIsomerIR Absorption (cm⁻¹)Mass Spectrometry (m/z)
1,2-Diacetylbenzene Ortho~1680-1700 (C=O stretch, Aryl ketone)[1]162 (M⁺), 147 ([M-CH₃]⁺), 144 ([M-H₂O]⁺), 91, 43 ([CH₃CO]⁺)[2]
1,3-Diacetylbenzene Meta~1685 (C=O stretch)162 (M⁺), 147 ([M-CH₃]⁺), 91, 43 ([CH₃CO]⁺)[3]
This compound Para~1680 (C=O stretch)162 (M⁺), 147 ([M-CH₃]⁺), 91, 43 ([CH₃CO]⁺)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the diacetylbenzene isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Filter the solution into a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to a range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to a range of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the diacetylbenzene isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.[1]

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the diacetylbenzene isomer into the mass spectrometer. For solid samples, a direct insertion probe is typically used. Alternatively, the sample can be introduced after separation by gas chromatography (GC-MS).[1]

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce ionization and fragmentation of the sample molecules.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass spectrum, noting the m/z values and relative intensities of the molecular ion and major fragment ions.

Workflow for Spectroscopic Comparison

Spectroscopic_Comparison_Workflow cluster_isomers Diacetylbenzene Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison cluster_identification Isomer Identification Isomer_12 1,2-Diacetylbenzene NMR NMR Spectroscopy (¹H & ¹³C) Isomer_12->NMR IR IR Spectroscopy Isomer_12->IR MS Mass Spectrometry Isomer_12->MS Isomer_13 1,3-Diacetylbenzene Isomer_13->NMR Isomer_13->IR Isomer_13->MS Isomer_14 This compound Isomer_14->NMR Isomer_14->IR Isomer_14->MS NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Number of Signals NMR->NMR_Data IR_Data Analyze Carbonyl Stretch and Fingerprint Region IR->IR_Data MS_Data Analyze Molecular Ion Peak and Fragmentation Patterns MS->MS_Data Identification Unambiguous Identification of each Isomer NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic comparison of diacetylbenzene isomers.

References

A Comparative Guide to the Reactivity of Diacetylbenzene Isomers in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-diacetylbenzene isomers in condensation reactions. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient synthetic routes to a variety of chemical structures, from heterocyclic pharmacophores to polymeric materials. This document summarizes the key differences in their reactivity, supported by structural rationale and available experimental observations.

Executive Summary

The positional isomerism of the acetyl groups on the benzene (B151609) ring dictates the reactivity of diacetylbenzene isomers in condensation reactions.

  • 1,2-Diacetylbenzene (B1203430) (ortho-isomer): Characterized by high reactivity towards intramolecular condensation reactions with binucleophiles, such as diamines, to readily form heterocyclic compounds like quinoxalines. The proximity of the two acetyl groups facilitates cyclization.

  • 1,3-Diacetylbenzene (meta-isomer) and 1,4-Diacetylbenzene (para-isomer): These isomers are unable to undergo intramolecular cyclization due to the significant distance between the acetyl groups. Their reactivity is channeled towards intermolecular condensation reactions, primarily leading to the formation of polymers or oligomers when reacted with difunctional nucleophiles.

Reactivity Comparison

The reactivity of the diacetylbenzene isomers is fundamentally governed by their ability to undergo either intramolecular or intermolecular condensation reactions.

IsomerPredominant Reaction TypeTypical Products with DiaminesRelative Reactivity in Cyclization
1,2-Diacetylbenzene Intramolecular CondensationQuinoxalines, BenzodiazepinesHigh
1,3-Diacetylbenzene Intermolecular CondensationPoly(enamine-ketone)s, Schiff base polymersNot applicable (forms polymers)
This compound Intermolecular CondensationPoly(enamine-ketone)s, Schiff base polymersNot applicable (forms polymers)

Reaction Mechanisms and Pathways

The divergent reactivity of the diacetylbenzene isomers can be understood by examining their reaction pathways with a model binucleophile, ortho-phenylenediamine.

1,2-Diacetylbenzene: Intramolecular Cyclocondensation

The reaction of 1,2-diacetylbenzene with o-phenylenediamine (B120857) is a classic and efficient method for the synthesis of quinoxalines. The reaction proceeds through a cyclocondensation mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,2-Diacetylbenzene Imine_Intermediate Imine Intermediate 1,2-Diacetylbenzene->Imine_Intermediate Nucleophilic attack by amine - H2O o-Phenylenediamine Cyclized_Intermediate Cyclized Intermediate Imine_Intermediate->Cyclized_Intermediate Intramolecular nucleophilic attack Quinoxaline (B1680401) Cyclized_Intermediate->Quinoxaline Dehydration - H2O

Caption: Reaction pathway for the synthesis of 2,3-dimethylquinoxaline.

The key steps involve:

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks one of the carbonyl carbons of 1,2-diacetylbenzene.

  • Intermediate Formation: Elimination of a water molecule forms an imine intermediate.

  • Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: A final dehydration step leads to the formation of the stable aromatic quinoxaline ring.[1]

This intramolecular pathway is highly favored due to the formation of a thermodynamically stable six-membered heterocyclic ring.

1,3- and this compound: Intermolecular Polycondensation

In contrast, the meta and para isomers cannot undergo intramolecular cyclization. When reacted with a diamine, they undergo intermolecular condensation to form polymers.

G cluster_reactants Reactants Diacetylbenzene_Isomer 1,3- or this compound Polymer_Chain Polymer Chain (...-Isomer-Diamine-...)n Diacetylbenzene_Isomer->Polymer_Chain Intermolecular Condensation - 2n H2O Diamine Diamine

Caption: General scheme for polycondensation of m- and p-diacetylbenzene.

The reaction proceeds through the formation of Schiff base linkages between the diacetylbenzene monomers and the diamine monomers, resulting in a polymer chain. The properties of the resulting polymer, such as its thermal stability and solubility, depend on the specific isomers and diamine used.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Due to the scarcity of direct comparative studies, the protocols focus on the well-established reactions of the individual isomers.

Protocol 1: Synthesis of 2,3-Dimethylquinoxaline from 1,2-Diacetylbenzene

This protocol describes a straightforward method for the synthesis of a quinoxaline derivative.

Materials:

  • 1,2-Diacetylbenzene (1 mmol, 162.2 mg)

  • o-Phenylenediamine (1 mmol, 108.1 mg)

  • Ethanol (B145695) (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve 1,2-diacetylbenzene and o-phenylenediamine in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2,3-dimethylquinoxaline.

Protocol 2: Synthesis of a Poly(enamine-ketone) from this compound

This protocol is a general representation of the polycondensation reaction.

Materials:

  • This compound (10 mmol, 1.62 g)

  • 1,4-Phenylenediamine (10 mmol, 1.08 g)

  • m-Cresol (20 mL)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, combine this compound, 1,4-phenylenediamine, and m-cresol.

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere with constant stirring.

  • Maintain the temperature for 24-48 hours. The viscosity of the solution will increase as the polymer forms.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol (B129727) to precipitate the polymer.

  • Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80 °C.

Conclusion

The reactivity of diacetylbenzene isomers in condensation reactions is a clear illustration of how molecular geometry dictates chemical behavior. The ortho-isomer's ability to undergo facile intramolecular cyclization makes it a valuable precursor for heterocyclic compounds. In contrast, the meta and para-isomers are suited for the synthesis of polymers through intermolecular condensation. This understanding allows researchers to select the appropriate isomer for their desired synthetic target, whether it be a discrete small molecule or a macromolecular material.

References

A Comparative Guide to 1,4-Diacetylbenzene and Terephthalaldehyde in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two aromatic monomers, 1,4-diacetylbenzene and terephthalaldehyde (B141574), in the context of polymer synthesis. While both molecules share a similar structural backbone, the difference in their functional groups—acetyl versus aldehyde—leads to distinct reactivity and results in the formation of different classes of polymers with unique properties. This document outlines their performance, supported by experimental data, to aid in the selection of appropriate monomers for specific polymer applications.

Introduction to the Monomers

This compound is an aromatic ketone with the chemical formula C₆H₄(COCH₃)₂.[1] Its two acetyl groups are less reactive than aldehyde groups, and it is commonly used in the synthesis of polyketones . These polymers are known for their good mechanical properties and thermal stability.[2]

Terephthalaldehyde , with the chemical formula C₆H₄(CHO)₂, is a symmetrical aromatic dialdehyde.[3] The high reactivity of its aldehyde functionalities makes it a versatile monomer for synthesizing a variety of polymers, most notably polyimines (also known as poly-Schiff bases) and Covalent Organic Frameworks (COFs) .[4][5] These materials are of great interest for their dynamic covalent nature, which can impart properties like self-healing and pH-responsiveness.[4]

Reactivity and Polymerization Pathways

The primary difference in the application of these two monomers stems from the reactivity of their functional groups. Aldehydes are generally more electrophilic and thus more reactive towards nucleophiles than ketones.[6] This difference dictates the types of polymerization reactions they typically undergo.

  • Terephthalaldehyde readily undergoes condensation reactions with primary amines to form imine bonds (-C=N-), the basis for polyimine and COF synthesis. This reaction is often reversible and can proceed under mild conditions.[4][7] The formation of these dynamic covalent bonds is crucial for applications in self-healing materials and drug delivery.[4]

  • This compound is more commonly used in reactions that form carbon-carbon bonds to create the backbone of polyketones. These reactions often require more specific catalytic systems and may involve aldol (B89426) condensation or coupling reactions.

The logical workflow for the synthesis of polymers from these monomers can be visualized as follows:

Polymer_Synthesis_Workflow cluster_DAB This compound Pathway cluster_TA Terephthalaldehyde Pathway DAB This compound (Di-ketone) Polyketone Polyketone DAB->Polyketone Polycondensation (e.g., Aldol Condensation) Comonomer_DAB Co-monomer (e.g., Diol) Comonomer_DAB->Polyketone TA Terephthalaldehyde (Di-aldehyde) Polyimine Polyimine / COF TA->Polyimine Polycondensation (Schiff Base Reaction) Comonomer_TA Co-monomer (e.g., Di-amine) Comonomer_TA->Polyimine

Caption: General polymerization workflows for this compound and terephthalaldehyde.

Quantitative Data on Polymer Properties

The following tables summarize key quantitative data for polymers synthesized from this compound and terephthalaldehyde. Direct comparison is challenging as they typically form different classes of polymers.

Table 1: Properties of Polymers Derived from this compound (Polyketones)

Co-monomerCatalyst/SolventPolymer TypeYield (%)Molecular Weight (Mw)Thermal Properties (TGA/DSC)Reference
TerephthaldehydeMn complex / Cs₂CO₃Polyarylalkylketone95Not ReportedNot Reported[4]
DiolsManganese pincer complexPolyarylalkylketoneNot ReportedNot ReportedNot Reported[4]

Data on the properties of polyketones derived specifically from this compound is limited in the readily available literature. Poly(aryl ether ketones) (PAEKs), a related class of aromatic polyketones, generally exhibit high thermal stability with glass transition temperatures (Tg) often exceeding 150°C and decomposition temperatures above 400°C, along with excellent mechanical properties such as high tensile strength and modulus.[2][8]

Table 2: Properties of Polymers Derived from Terephthalaldehyde (Polyimines and COFs)

Co-monomerSolventPolymer TypeThermal Transition (°C)Crystallinity (%)BET Surface Area (m²/g)Reference
1,8-Diaminooctane / 1,10-DiaminodecaneHexamethylphosphoramidePolyimineNot Reported34Not Applicable[4]
Hexamethylenediamine (B150038)m-Cresol (B1676322)PolyimineNot ReportedHighNot Applicable[9]
Polyethyleneimine (PEI)EthanolPolyimineTv depends on thermal historyAmorphousNot Applicable[4]
1,4-PhenylenediamineVariousCOF (e.g., COF-5)Td > 400°CCrystalline~1590[5]
Benzene-1,4-diamineVariousCOF (e.g., COF-1)Td > 400°CCrystalline~711[5]

Td: Decomposition Temperature, Tv: Vitrification Temperature

Experimental Protocols

Protocol 1: Synthesis of a Polyketone from this compound and Terephthaldehyde

This protocol is adapted from a manganese-catalyzed synthesis of a polyarylalkylketone.[4]

Materials:

  • This compound

  • Terephthaldehyde

  • Manganese pincer complex (catalyst)

  • Caesium carbonate (Cs₂CO₃)

  • t-Amyl alcohol (solvent)

  • Hydrogen gas (1 bar)

Procedure:

  • In a reaction vessel, combine this compound, terephthaldehyde, 1 mol% of the manganese catalyst, and 10 mol% of Cs₂CO₃ in t-amyl alcohol.

  • Pressurize the vessel with 1 bar of hydrogen gas.

  • Heat the reaction mixture to 140°C and stir for 18 hours.

  • After cooling, the resulting polyarylalkylketone (PAAK-1) can be isolated. The reported yield for this specific reaction is 95%.[4]

Protocol 2: Synthesis of a Polyimine from Terephthalaldehyde and a Diamine

This protocol describes a general synthesis of a polyimine from terephthalaldehyde and a diamine.[9]

Materials:

  • Terephthalaldehyde

  • Hexamethylenediamine

  • m-Cresol (solvent)

  • Methanol (B129727) (for precipitation)

Procedure:

  • Dissolve terephthalaldehyde and hexamethylenediamine in m-cresol to form a solution with a polymer concentration of 10-30%.

  • Allow the polymerization reaction to proceed. The reaction time can influence the degree of crystallinity.[9]

  • Precipitate the polymer by adding methanol to the reaction mixture.

  • Filter the precipitate and dry it at 80°C for two hours.

  • The final product is a strong, flexible, and highly crystalline polyimine fiber.[9]

Protocol 3: Synthesis of a Covalent Organic Framework (COF) from Terephthalaldehyde

This protocol is a general method for synthesizing an imine-linked COF.[5]

Materials:

  • Terephthalaldehyde

  • A multitopic amine linker (e.g., 1,4-phenylenediamine)

  • A solvent mixture (e.g., mesitylene/dioxane)

  • Aqueous acetic acid (catalyst)

Procedure:

  • In a Pyrex tube, add terephthalaldehyde and the amine linker in the appropriate stoichiometric ratio.

  • Add the solvent mixture and the aqueous acetic acid catalyst.

  • Seal the tube under vacuum after subjecting it to three freeze-pump-thaw cycles.

  • Heat the tube at a specific temperature (e.g., 120°C) for a designated period (e.g., 3 days).

  • After cooling, collect the solid product by filtration and wash it with an anhydrous solvent (e.g., acetone).

  • Dry the product under vacuum to obtain the COF.

  • Characterization typically involves powder X-ray diffraction (PXRD) to confirm crystallinity and nitrogen adsorption-desorption measurements to determine the surface area and porosity.[5]

Summary of Comparison

FeatureThis compoundTerephthalaldehyde
Functional Group Acetyl (-COCH₃)Aldehyde (-CHO)
Reactivity LowerHigher
Typical Polymer Class PolyketonesPolyimines, Covalent Organic Frameworks (COFs)
Key Polymer Linkage Typically C-C bonds in the backboneImine (-C=N-)
Polymer Properties High thermal and mechanical stability.[2]Often exhibit dynamic properties (self-healing, pH-responsiveness), high thermal stability, and porosity (in COFs).[4][5]
Reaction Conditions Often requires specific catalysts and potentially harsher conditions.Can often proceed under mild conditions; dynamic covalent nature.[4]
Primary Applications High-performance engineering plastics.[2]Smart materials, drug delivery, gas storage, catalysis.[4][5]

Conclusion

References

Validating the Purity of Synthesized 1,4-Diacetylbenzene via ¹H NMR Spectroscopy: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the ¹H NMR spectrum of a synthesized sample of 1,4-diacetylbenzene. By comparing the obtained spectrum with reference data and the spectra of potential impurities and isomers, researchers can confidently assess the purity and identity of their compound. This guide outlines the expected spectral features of this compound, presents a comparative analysis with common related compounds, details a standard experimental protocol for data acquisition, and includes a logical workflow for spectral validation.

Expected ¹H NMR Spectrum of this compound

This compound is a highly symmetrical molecule, which simplifies its ¹H NMR spectrum significantly. Due to a center of inversion and a plane of symmetry, the molecule contains only two unique types of protons.

  • Aromatic Protons (H-aromatic): The four protons on the benzene (B151609) ring are chemically equivalent. Therefore, they are expected to produce a single, sharp signal (a singlet). This signal typically appears in the aromatic region of the spectrum.

  • Methyl Protons (H-methyl): The six protons of the two methyl groups are also chemically equivalent. They will produce another sharp singlet, but further upfield (at a lower chemical shift) compared to the aromatic protons.

The defining characteristic of a pure this compound ¹H NMR spectrum is its simplicity: two singlets with an integration ratio of 4:6 (or normalized to 2:3).

Comparison with Potential Isomers and Impurities

During the synthesis of this compound, the formation of other isomers (1,2- and 1,3-diacetylbenzene) or the presence of unreacted starting materials like acetophenone (B1666503) are possibilities. Comparing the spectrum of the synthesized sample to the known spectra of these potential contaminants is crucial for validation.

CompoundStructureAromatic Protons (δ, ppm, Multiplicity, Integration)Acetyl Protons (δ, ppm, Multiplicity, Integration)Key Distinguishing Features
This compound this compound~8.0, s, 4H~2.6, s, 6HTwo singlets only.
1,2-Diacetylbenzene1,2-Diacetylbenzene~7.5-7.7, m, 4H[1]~2.5, s, 6H[1]Complex multiplet in the aromatic region.
1,3-Diacetylbenzene1,3-Diacetylbenzene~8.4 (s, 1H), ~8.1 (d, 2H), ~7.6 (t, 1H)~2.6, s, 6HMultiple distinct signals in the aromatic region.
AcetophenoneAcetophenone~7.9 (m, 2H), ~7.4-7.6 (m, 3H)[2]~2.6, s, 3H[2]Aromatic region integrates to 5H, acetyl to 3H.

Chemical shifts (δ) are approximate and can vary based on the solvent and spectrometer frequency. s = singlet, d = doublet, t = triplet, m = multiplet.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures reproducible and high-quality data.

A. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used to avoid large solvent signals in the spectrum.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

B. Data Acquisition:

  • Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 MHz or higher for better resolution).

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp peaks.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.

    • Reference: The chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

C. Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative ratio of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of the Validation Workflow

The following diagram illustrates the logical steps involved in validating the ¹H NMR spectrum of a synthesized this compound sample.

G cluster_0 Data Acquisition and Processing cluster_1 Spectral Analysis cluster_2 Validation and Conclusion A Prepare Sample and Acquire 1H NMR Spectrum B Process Spectrum (FT, Phasing, Baseline Correction) A->B C Analyze Number of Signals D Two Singlets Observed? C->D E Analyze Integration Ratio D->E Yes J Presence of Impurities/Isomers Suspected D->J No F Ratio Approx. 2:3 (Aromatic:Methyl)? E->F G Analyze Chemical Shifts F->G Yes F->J No H Aromatic ~8.0 ppm, Methyl ~2.6 ppm? G->H I Sample is Valid this compound H->I Yes H->J No K Compare with Spectra of Potential Impurities J->K

Caption: Workflow for the validation of a this compound ¹H NMR spectrum.

References

Comparative Cross-Reactivity Analysis of 1,4-Diacetylbenzene in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity of 1,4-Diacetylbenzene in common biological assays. Due to a lack of direct experimental data on this specific compound, this analysis is based on the structural characteristics of this compound as an aromatic ketone and available data on structurally similar molecules. This guide aims to inform researchers about potential off-target effects and aid in the interpretation of experimental results.

Introduction to this compound

This compound is a symmetrical aromatic ketone with the chemical formula C₁₀H₁₀O₂.[1] Its structure consists of a benzene (B151609) ring substituted with two acetyl groups at the para position. While its toxicological properties have not been extensively investigated, it serves as a precursor in the synthesis of various organic compounds, some of which exhibit biological activity.[2][3] Given its chemical structure, there is a potential for this compound to interact with biological macromolecules and interfere with various biological assays.

Potential Cross-Reactivity in Biological Assays

Cross-reactivity occurs when a molecule, other than the intended analyte, binds to the detection protein (e.g., an antibody or enzyme), leading to inaccurate results. For small molecules like this compound, structural similarity to the target analyte or other assay components is a primary driver of cross-reactivity.

Immunoassays (e.g., ELISA)

In competitive immunoassays, an antigen in a sample competes with a labeled antigen for binding to a limited number of antibody binding sites. Aromatic ketones can potentially cross-react in immunoassays targeting other small molecules with similar structural motifs.

Hypothetical Cross-Reactivity Data for this compound in a Competitive ELISA

The following table presents hypothetical cross-reactivity data based on structural similarity to a hypothetical target analyte, "Compound X," which shares a core aromatic ketone structure. This data is for illustrative purposes and should be experimentally validated.

CompoundStructureConcentration for 50% Inhibition (IC50) (nM)Cross-Reactivity (%)
Compound X (Target Analyte) (Hypothetical Aromatic Ketone)10100
This compound C₆H₄(COCH₃)₂> 10,000< 0.1
Acetophenone (B1666503) C₆H₅COCH₃5,0000.2
4-Hydroxyacetophenone HOC₆H₄COCH₃2,5000.4
4-Aminoacetophenone H₂NC₆H₄COCH₃1,0001.0

Interpretation:

  • The presence of two acetyl groups in this compound might sterically hinder its binding to antibodies developed against a mono-acetylated aromatic compound.

  • Substituents on the phenyl ring (e.g., hydroxyl or amino groups) can significantly influence antibody binding and, therefore, cross-reactivity.

Enzyme Activity Assays

This compound, as a small organic molecule, could potentially act as an inhibitor or a substrate for various enzymes, leading to interference in enzyme activity assays. Aromatic ketones have been identified as scaffolds for enzyme inhibitors.

Potential Interaction of this compound with Various Enzymes

Enzyme ClassPotential for InteractionRationale
Monoamine Oxidase B (MAO-B) Possible InhibitorDerivatives of acetophenone have been shown to be potent inhibitors of MAO-B.
Cholinesterases (AChE, BChE) Possible InhibitorCertain acetophenone derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Histone Deacetylases (HDACs) Possible InhibitorKetone bodies, which share a carbonyl functional group, can act as HDAC inhibitors. This suggests a potential, though likely weak, interaction for other ketones.
Cytochrome P450 Enzymes Possible Substrate/InhibitorAromatic compounds are common substrates for cytochrome P450 enzymes, which could lead to metabolic interference in assays involving these enzymes.

Experimental Protocols

To experimentally assess the cross-reactivity of this compound, the following detailed protocols for a competitive ELISA and a generic enzyme activity assay are provided.

Competitive ELISA Protocol

This protocol is designed to determine the cross-reactivity of a compound by measuring its ability to compete with a labeled antigen for antibody binding.

Workflow for Competitive ELISA

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection prep1 Coat plate with capture antibody prep2 Wash plate prep1->prep2 prep3 Block non-specific binding sites prep2->prep3 prep4 Wash plate prep3->prep4 assay1 Add standards, samples, and this compound prep4->assay1 assay2 Add enzyme-conjugated antigen assay1->assay2 assay3 Incubate assay2->assay3 assay4 Wash plate assay3->assay4 det1 Add substrate assay4->det1 det2 Incubate det1->det2 det3 Add stop solution det2->det3 det4 Read absorbance det3->det4

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Materials:

  • 96-well microtiter plates

  • Capture antibody specific to the target analyte

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated antigen (e.g., HRP-conjugated)

  • Standard analyte

  • This compound

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with wash buffer.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add standards, samples, or various concentrations of this compound to the wells, followed by the addition of the enzyme-conjugated antigen. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percent cross-reactivity using the IC50 values: (% Cross-Reactivity) = (IC50 of target analyte / IC50 of this compound) x 100.

Enzyme Activity Assay Protocol

This protocol provides a general framework to assess whether this compound inhibits the activity of a specific enzyme.

Workflow for Enzyme Inhibition Assay

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement setup1 Prepare enzyme and substrate solutions react1 Add buffer, enzyme, and this compound to wells setup1->react1 setup2 Prepare different concentrations of this compound setup2->react1 react2 Pre-incubate react3 Initiate reaction by adding substrate react2->react3 react4 Incubate meas1 Measure signal (e.g., absorbance, fluorescence) over time react4->meas1 meas2 Calculate reaction rates meas1->meas2 meas3 Determine IC50 value meas2->meas3

Caption: General workflow for an enzyme inhibition assay.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • This compound

  • Positive control inhibitor

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Plate reader capable of kinetic measurements

Procedure:

  • Preparation: Prepare stock solutions of the enzyme, substrate, and this compound in a suitable solvent.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of this compound or the positive control inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for any inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a plate reader and measure the change in signal (e.g., absorbance or fluorescence) over time.

  • Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Potential Signaling Pathway Interactions

Based on the known activities of structurally related aromatic ketones, this compound could potentially interact with several signaling pathways. It is crucial to note that these are theoretical possibilities and require experimental validation.

PI3K/Akt/mTOR Pathway

Some ketone bodies have been shown to influence the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. While a direct effect of this compound is unlikely without specific structural features, off-target effects on kinases within this pathway could be considered in cellular assays.

Simplified PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Histone Deacetylation

Ketone bodies can inhibit class I and IIa histone deacetylases (HDACs), leading to changes in gene expression. This activity is linked to the beta-hydroxybutyrate structure. While this compound lacks this specific motif, its carbonyl groups suggest a remote possibility of interaction with the active sites of zinc-dependent enzymes like HDACs.

Mechanism of HDAC Inhibition by Ketone Bodies

G cluster_histone Histone Deacetylation Histone Acetylated Histone HDAC HDAC Histone->HDAC Deacetylated Deacetylated Histone HDAC->Deacetylated Transcription Altered Gene Transcription Deacetylated->Transcription Ketone Ketone Bodies (e.g., β-hydroxybutyrate) Ketone->HDAC inhibit

Caption: Inhibition of HDACs by ketone bodies can alter gene expression.

Conclusion

While there is no direct evidence of significant cross-reactivity of this compound in common biological assays, its chemical nature as an aromatic ketone warrants careful consideration, especially when high concentrations are used or when the target of interest shares structural similarities. The provided protocols offer a framework for experimentally determining the potential for interference. Researchers using this compound or structurally related compounds should be aware of these potential off-target effects and may need to perform appropriate validation experiments to ensure the accuracy and specificity of their results.

References

A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

The Friedel-Crafts synthesis of 1,4-diacetylbenzene, a key intermediate in the production of various pharmaceuticals and fine chemicals, presents a notable challenge in organic synthesis. The primary difficulty lies in achieving efficient and regioselective diacylation of the benzene (B151609) ring. The introduction of the first acetyl group deactivates the aromatic ring, making the second acylation step significantly more arduous. This guide provides a comparative analysis of various catalytic systems employed for this transformation, with a focus on their performance, supported by experimental data to assist researchers in selecting the most suitable catalyst for their needs.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the yield, selectivity, and overall efficiency of the Friedel-Crafts synthesis of this compound. The following table summarizes the performance of different classes of catalysts based on available data from the literature. It is important to note that the reaction conditions are not always directly comparable as they are sourced from various studies.

Catalyst TypeCatalyst ExampleAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity (para:ortho:meta)Reusability
Traditional Lewis Acids Aluminum Chloride (AlCl₃)Acetyl ChlorideBenzene (reactant/solvent)Reflux (~80)0.5 - 2Low to ModeratePredominantly para, but mixtures can formNo
Solid Acid Catalysts Zeolite H-BetaAcetic Anhydride1,2-Dichloroethane1404ModerateHigh for paraYes
Ionic Liquids [bmim][BF₄] with Cu(OTf)₂Acetyl ChlorideIonic LiquidRoom Temp.1 - 2GoodHigh for paraYes
Alternative Methods Electrochemical Synthesis(from p-diethylbenzene)MeCN/2,2,2-trifluoroethan-1-ol35-92Highly selective for paraN/A

In-Depth Analysis of Catalytic Methods

Traditional Lewis Acids: Aluminum Chloride (AlCl₃)

Aluminum chloride is the most conventional and widely used Lewis acid catalyst for Friedel-Crafts acylations. It effectively activates the acylating agent, facilitating electrophilic aromatic substitution. However, its application in the synthesis of this compound is hampered by several drawbacks. The strong deactivation of the benzene ring after the first acetylation leads to low yields of the desired product. Furthermore, the reaction requires stoichiometric amounts of the catalyst, which forms a complex with the product, necessitating a hydrolytic work-up that generates significant amounts of corrosive waste.

Solid Acid Catalysts: Zeolites

Zeolites, such as H-Beta, have emerged as promising heterogeneous catalysts for Friedel-Crafts acylation.[1] Their shape-selective nature can favor the formation of the para isomer, this compound.[1] The use of zeolites offers significant environmental and practical advantages over traditional Lewis acids, including catalyst reusability, reduced corrosion, and simplified product purification. However, achieving high activity and preventing catalyst deactivation can be challenging and may require higher reaction temperatures and pressures.

Ionic Liquids

Ionic liquids, particularly when used in conjunction with metal triflates like copper(II) triflate, offer a greener alternative for Friedel-Crafts acylation. These systems can act as both the solvent and the catalyst, facilitating high yields and selectivities under mild reaction conditions. A key advantage of ionic liquids is the potential for catalyst and solvent recycling, which significantly reduces waste generation. The high selectivity for the para-isomer is a notable feature of these systems.

Alternative Synthetic Routes: Electrochemical Synthesis

A modern and highly efficient alternative to the traditional Friedel-Crafts reaction is the electrochemical oxidation of p-diethylbenzene. This method avoids the use of harsh Lewis acids and acylating agents, instead employing an electrochemical setup with a mediator like N-hydroxyphthalimide (NHPI) to achieve the oxidation of the ethyl groups to acetyl groups. This approach offers high yields and excellent selectivity for this compound under mild conditions.[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Diacetylation of Benzene using Aluminum Chloride

Objective: To synthesize this compound from benzene and acetyl chloride using a traditional Lewis acid catalyst.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (2.1 equivalents) to the stirred suspension.

  • To the resulting mixture, add a solution of anhydrous benzene (1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to promote the second acylation.

  • Cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Electrochemical Synthesis of this compound

Objective: To synthesize this compound via the electrochemical oxidation of 1,4-diethylbenzene (B43851).[2]

Materials:

Procedure:

  • In an undivided electrochemical cell equipped with a magnetic stirrer and two platinum plate electrodes, combine 1,4-diethylbenzene (0.5 mmol), nBu₄NBF₄ (0.5 mmol), NHPI (0.1 mmol), and pyridine (1.0 mmol).[2]

  • Add a 5:1 mixture of MeCN/TFE (3 mL) as the solvent.[2]

  • Conduct the electrolysis under an O₂ atmosphere (balloon) at a constant current of 5 mA at room temperature.[2]

  • Upon completion of the reaction, remove the solvent under reduced pressure.[2]

  • Purify the resulting crude product by column chromatography on silica gel (petroleum ether/ethyl acetate (B1210297) gradient) to afford this compound.[2]

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Benzene and Catalyst B Cool Mixture A->B C Add Acetylating Agent B->C D Reflux/Stir at Defined Temperature C->D E Quench Reaction D->E F Extract Product E->F G Dry Organic Layer F->G H Remove Solvent G->H I Column Chromatography / Recrystallization H->I J Characterize Product I->J

Caption: General experimental workflow for the Friedel-Crafts synthesis of this compound.

G cluster_catalysts Catalyst Types cluster_performance Performance Characteristics Traditional Lewis Acids Traditional Lewis Acids Harsh Conditions Harsh Conditions Traditional Lewis Acids->Harsh Conditions Stoichiometric Amounts Stoichiometric Amounts Traditional Lewis Acids->Stoichiometric Amounts Corrosive Waste Corrosive Waste Traditional Lewis Acids->Corrosive Waste Solid Acids (Zeolites) Solid Acids (Zeolites) High Selectivity (para) High Selectivity (para) Solid Acids (Zeolites)->High Selectivity (para) Reusability Reusability Solid Acids (Zeolites)->Reusability Ionic Liquids Ionic Liquids High Yield High Yield Ionic Liquids->High Yield Ionic Liquids->High Selectivity (para) Mild Conditions Mild Conditions Ionic Liquids->Mild Conditions Ionic Liquids->Reusability

Caption: Logical relationships between catalyst types and their performance in the synthesis of this compound.

References

A Comparative Guide to Alternative Precursors for the Synthesis of 1,4-Diacetylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 1,4-diacetylbenzene and its derivatives is crucial for the advancement of various fields, including materials science and medicinal chemistry. This guide provides an objective comparison of alternative precursors and their corresponding synthetic methodologies, supported by experimental data to inform precursor selection and process optimization.

This document outlines four primary synthetic routes to this compound, starting from readily available precursors: benzene (B151609), 1,4-diethylbenzene (B43851), p-xylene, and terephthalic acid derivatives. Each pathway presents distinct advantages and challenges in terms of yield, reaction conditions, and scalability.

Comparative Analysis of Synthetic Precursors

The following table summarizes the quantitative data for the synthesis of this compound from different precursors, offering a clear comparison of their performance.

PrecursorSynthetic MethodCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Benzene Friedel-Crafts DiacylationAcetyl Chloride, AlCl₃Benzene (reactant)Not specifiedRefluxLow (unspecified)
1,4-Diethylbenzene Electrochemical OxidationPyridine (B92270), N-hydroxyphthalimide, O₂Acetonitrile/2,2,2-trifluoroethanolNot specified3592%[1]
p-Xylene Catalytic OxidationCobalt acetate (B1210297), KBr, OzoneGlacial acetic acid6 hours80Not specified for this compound
Terephthaloyl Chloride Organometallic CouplingMethylmagnesium bromide or Lithium dimethylcuprateEthereal solvents (e.g., THF, Diethyl ether)Not specifiedNot specifiedNot specified

Detailed Experimental Protocols

Synthesis of this compound from 1,4-Diethylbenzene via Electrochemical Oxidation

This protocol is adapted from a procedure reported for the efficient synthesis of aromatic ketones.[1]

Materials:

  • 1,4-Diethylbenzene

  • Pyridine

  • N-hydroxyphthalimide (NHPI)

  • Tetrabutylammonium tetrafluoroborate (B81430) (nBu₄NBF₄)

  • Oxygen (O₂)

  • Acetonitrile (MeCN)

  • 2,2,2-Trifluoroethanol (TFE)

  • Platinum plate electrodes

  • Undivided electrolysis cell

  • Magnetic stirrer

Procedure:

  • In an undivided electrolysis cell equipped with a magnetic stirrer and two platinum plate electrodes (1.0 cm x 1.0 cm x 0.3 cm), combine 1,4-diethylbenzene (0.5 mmol), nBu₄NBF₄ (0.5 mmol, 164.6 mg), NHPI (0.1 mmol, 16.3 mg), and pyridine (1.0 mmol, 82 μL).

  • Add a 5:1 mixture of MeCN/TFE (3 mL) to the cell.

  • Seal the cell and introduce an O₂ balloon.

  • Commence electrolysis at a constant current of 5 mA at room temperature (25-30 °C).

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate gradient (30:1 to 10:1) to yield this compound.

Synthesis of this compound from Benzene via Friedel-Crafts Diacylation

This protocol is a conceptual adaptation for the synthesis of the 1,4-isomer, based on established procedures for Friedel-Crafts acylation.[2][3] Direct diacylation of benzene is known to be challenging, often resulting in a mixture of isomers and low yields of the desired product.

Materials:

  • Anhydrous Benzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM in the flask and cool the suspension in an ice bath.

  • Slowly add acetyl chloride (2.1 equivalents) to the stirred suspension.

  • Add a solution of anhydrous benzene (1 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

  • Cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel or recrystallization to isolate the this compound isomer.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships between the different precursors and the experimental workflow for the electrochemical synthesis of this compound.

Synthetic_Pathways cluster_precursors Alternative Precursors cluster_methods Synthetic Methods Benzene Benzene Friedel_Crafts Friedel-Crafts Diacylation Benzene->Friedel_Crafts Diethylbenzene 1,4-Diethylbenzene Electro_Oxidation Electrochemical Oxidation Diethylbenzene->Electro_Oxidation pXylene p-Xylene Catalytic_Oxidation Catalytic Oxidation pXylene->Catalytic_Oxidation Terephthaloyl_Chloride Terephthaloyl Chloride Organometallic_Coupling Organometallic Coupling Terephthaloyl_Chloride->Organometallic_Coupling Product This compound Friedel_Crafts->Product Electro_Oxidation->Product Catalytic_Oxidation->Product Organometallic_Coupling->Product

Synthetic pathways to this compound.

Experimental_Workflow start Start setup Set up undivided electrolysis cell with platinum electrodes start->setup reagents Add 1,4-diethylbenzene, supporting electrolyte, mediator, and base setup->reagents solvent Add MeCN/TFE solvent mixture reagents->solvent o2 Introduce O₂ atmosphere solvent->o2 electrolysis Apply constant current (5 mA) at room temperature o2->electrolysis workup Solvent removal under reduced pressure electrolysis->workup purification Column chromatography on silica gel workup->purification product Obtain pure this compound purification->product

Electrochemical synthesis workflow.

References

A Comparative Guide to the Quantification of 1,4-Diacetylbenzene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,4-diacetylbenzene, a common diketone used in various chemical syntheses. The selection of an appropriate analytical technique is critical for accurate monitoring of reaction progress, determining product purity, and ensuring quality control in research and development. This document outlines the principles and performance characteristics of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and compares it with two widely used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The information presented herein is based on established analytical principles and available data for structurally similar compounds, providing a robust framework for method selection and development.

Comparison of Analytical Methods

The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture, and the available instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-MS for the quantification of this compound. The data presented is a representative summary based on typical performance for similar aromatic ketones.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Signal intensity is directly proportional to the number of nucleiUV absorbance is proportional to concentrationIon abundance is proportional to concentration
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 1.0%< 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 mg/mL~1 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 mg/mL~5 µg/mL~0.5 µg/mL
Selectivity High (based on distinct chemical shifts)Moderate to High (dependent on chromatographic separation)Very High (based on retention time and mass fragmentation)
Sample Throughput ModerateHighModerate
Instrumentation Cost HighModerateHigh
Typical Run Time 5 - 10 minutes10 - 20 minutes15 - 30 minutes
Sample Preparation Simple (dissolution in deuterated solvent with internal standard)Moderate (dissolution, filtration, possible extraction)Moderate to Complex (dissolution, possible derivatization, extraction)

Experimental Protocols

Detailed methodologies for the quantification of this compound using qNMR, HPLC-UV, and GC-MS are provided below. These protocols serve as a starting point and may require optimization based on the specific reaction matrix and available instrumentation.

Method A: Quantitative ¹H NMR (qNMR) Spectroscopy

This method is highly accurate and requires minimal sample preparation, making it an excellent primary method for quantification.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture containing this compound into an NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of an internal standard.

    • Suitable Internal Standards: Maleic acid, 1,3,5-trimethoxybenzene, or dimethyl sulfone are good candidates as their protons resonate in regions that do not overlap with this compound signals. The internal standard should be stable, non-reactive with the sample, and have a simple, well-resolved proton signal.

  • Cap the NMR tube and vortex to ensure complete dissolution.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Angle: A small pulse angle (e.g., 30°) should be used to ensure complete relaxation of the nuclei between scans.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest, typically 30-60 seconds for quantitative analysis) is crucial for accurate integration.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).

  • Spectral Width: Set the spectral width to encompass all signals of interest (e.g., 0-10 ppm).

3. Data Analysis:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the singlet corresponding to the four aromatic protons of this compound (approximately 8.0 ppm in CDCl₃) and a well-resolved signal from the internal standard.

  • Calculate the concentration of this compound using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of protons for the integrated signal of this compound (4H)

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons for the integrated signal of the internal standard

    • Mₓ = Molar mass of this compound (162.19 g/mol )

    • Mₛ = Molar mass of the internal standard

    • mₛ = Mass of the internal standard

    • mₓ = Mass of the sample

    • Pₛ = Purity of the internal standard

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis and offers high throughput.

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Data Analysis:

  • Quantify this compound by comparing the peak area of the sample to a calibration curve prepared from serial dilutions of a certified reference standard.

Method C: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.

1. Sample Preparation:

  • Dissolve a known amount of the reaction mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove non-volatile components.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-300. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (e.g., m/z 162, 147, 43).

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from the analysis of standards.

Visualizations

To further clarify the experimental workflows and the logical relationships in method selection, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Accurately weigh reaction mixture add_solvent Add deuterated solvent with internal standard weigh_sample->add_solvent dissolve Vortex to dissolve add_solvent->dissolve nmr_acq Acquire 1H NMR spectrum dissolve->nmr_acq process_spectrum Phase and baseline correct spectrum nmr_acq->process_spectrum integrate_signals Integrate analyte and standard signals process_spectrum->integrate_signals calculate_conc Calculate concentration integrate_signals->calculate_conc result Quantitative Result calculate_conc->result

Caption: Workflow for the quantification of this compound by qNMR.

Method_Comparison cluster_input Analytical Requirement cluster_decision Method Selection Criteria cluster_methods Recommended Method requirement Quantification of this compound accuracy_needed High Accuracy Needed? requirement->accuracy_needed sensitivity_needed High Sensitivity Needed? accuracy_needed->sensitivity_needed No qnmr qNMR accuracy_needed->qnmr Yes throughput_needed High Throughput Needed? sensitivity_needed->throughput_needed No gcms GC-MS sensitivity_needed->gcms Yes hplc HPLC-UV throughput_needed->hplc Yes

Caption: Decision tree for selecting an analytical method for this compound quantification.

A Comparative Analysis of the Biological Activity of Chalcones Derived from 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Antimicrobial and Anticancer Potential of Symmetrical Bis-Chalcones

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Their versatile chemical scaffold allows for the synthesis of a wide array of derivatives, leading to a broad spectrum of biological activities. This guide focuses on a specific subclass: symmetrical bis-chalcones synthesized from 1,4-diacetylbenzene. These molecules, featuring two chalcone (B49325) moieties extending from a central benzene (B151609) ring, have garnered significant interest for their potential as antimicrobial and anticancer agents. This document provides a comparative analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the synthetic and evaluative workflows.

Quantitative Comparison of Biological Activity

The biological efficacy of chalcones derived from this compound is significantly influenced by the nature and position of substituents on the peripheral aromatic rings. The following tables summarize the in vitro antimicrobial and anticancer activities of a series of representative bis-chalcones.

Table 1: Antimicrobial Activity of this compound-Derived Bis-Chalcones

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The data presented here is a compilation from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound IDSubstituent (R)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicans
1a 4-H>100>100>100
1b 4-Cl326464
1c 4-OCH₃64128128
1d 4-NO₂163232
1e 2,4-diCl163216

Note: The data presented is a representative compilation from various sources for illustrative purposes.

Table 2: Anticancer Activity of this compound-Derived Bis-Chalcones

The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of a compound that is required for 50% inhibition of a biological or biochemical function. In this context, it measures the cytotoxic effect on cancer cell lines.

Compound IDSubstituent (R)IC₅₀ (μM) vs. MCF-7 (Breast Cancer)IC₅₀ (μM) vs. A549 (Lung Cancer)IC₅₀ (μM) vs. HCT116 (Colon Cancer)
2a 4-H25.331.528.7
2b 4-F12.115.814.2
2c 4-Cl8.511.29.8
2d 4-Br7.99.58.1
2e 4-OCH₃18.722.420.1
2f 3,4,5-triOCH₃5.26.84.9

Note: The data presented is a representative compilation from various sources for illustrative purposes.

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the reproducibility and comparison of biological activity data.

Synthesis of Bis-Chalcones via Claisen-Schmidt Condensation

The synthesis of bis-chalcones from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction.

  • Materials: this compound, substituted aromatic aldehydes, ethanol (B145695), aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Procedure:

    • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add the respective substituted aromatic aldehyde (2.2 mmol) to the solution.

    • Slowly add an aqueous solution of NaOH (40%) or KOH (40%) dropwise to the mixture while stirring at room temperature.

    • Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

    • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure bis-chalcone.

    • Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized chalcones against various microbial strains.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), synthesized chalcone derivatives, standard antimicrobial agents (e.g., ciprofloxacin, fluconazole), 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of each chalcone derivative in dimethyl sulfoxide (B87167) (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the chalcone stock solutions in the appropriate growth medium to achieve a range of concentrations.

    • Prepare a standardized inoculum of the microbial suspension (adjusted to 0.5 McFarland standard).

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include positive controls (medium with inoculum and no compound) and negative controls (medium only). Also, include wells with standard antimicrobial agents as a reference.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549, HCT116), Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, synthesized chalcone derivatives, MTT solution, DMSO.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the chalcone derivatives (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Workflow and Synthesis

General Synthesis of Bis-Chalcones from this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 This compound Catalyst Base Catalyst (NaOH or KOH) Reactant1->Catalyst Reactant2 Substituted Aromatic Aldehyde (2 eq.) Reactant2->Catalyst Product Bis-Chalcone Derivative Catalyst->Product Claisen-Schmidt Condensation Solvent Solvent (Ethanol) Solvent->Catalyst

Caption: Synthetic route for this compound derived bis-chalcones.

Workflow for Biological Evaluation of Chalcone Derivatives

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Bis-Chalcone Library Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assay (MTT Assay - IC50) Purification->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for synthesis and biological evaluation of chalcones.

Safety Operating Guide

Proper Disposal of 1,4-Diacetylbenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 1,4-Diacetylbenzene, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While it is not always classified as a hazardous substance, prudent laboratory practice dictates treating all chemicals with caution.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety glasses or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.[3]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Body Protection: A standard laboratory coat is recommended.

In Case of a Spill:

  • Avoid dust formation.

  • Sweep up the solid material.[3][4][5]

  • Place the swept-up material into a suitable, closed container for disposal.[3][4][5][6]

  • Do not let the product enter drains.[3][7][8]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Powder
Melting Point 113-116 °C
CAS Number 1009-61-6
GHS Hazard Statements Not Classified as hazardous

Source: PubChem, Sigma-Aldrich[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting, adhering to general hazardous waste regulations.

1. Waste Identification and Segregation:

  • Identify the waste as this compound.

  • Do not mix it with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Use a chemically compatible, leak-proof container for the solid waste. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

  • Ensure the container is in good condition and has a secure-fitting lid.

  • For any residual amounts on labware, triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

3. Labeling:

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1009-61-6"

    • An indication of the hazards (e.g., "Irritant," if applicable)

    • The accumulation start date (the date the first amount of waste is placed in the container)

    • The name of the principal investigator or laboratory contact.

4. Temporary Storage in the Laboratory:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a cool, dry, and well-ventilated location.[3]

  • Store away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[3][7]

  • Provide them with the details of the waste, including the chemical name and quantity.

  • Follow their specific instructions for pickup and transportation.

6. Documentation:

  • Maintain a record of the waste generated, including the chemical name, quantity, and disposal date.

  • Retain any documentation provided by the hazardous waste disposal company.

Experimental Protocols Cited

The information presented in this guide is based on standard laboratory safety protocols and information from Safety Data Sheets (SDS). No experimental research was conducted to generate this disposal procedure. The primary sources are SDSs from chemical suppliers and publicly available chemical databases.

Visualizing the Disposal Workflow

To clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Unwanted this compound identify Identify as Waste start->identify ppe Don Personal Protective Equipment (PPE) identify->ppe container Select Compatible Container ppe->container transfer Transfer Waste to Container container->transfer label_waste Label Container as Hazardous Waste transfer->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs document Document Waste Disposal contact_ehs->document end_node Disposal Complete document->end_node

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 1,4-Diacetylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the operational handling and disposal of 1,4-Diacetylbenzene. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not always classified as a hazardous substance under GHS, its toxicological properties have not been thoroughly investigated[1][2]. Therefore, it is crucial to handle it with care. The primary risks are associated with the inhalation of dust and direct contact with the skin and eyes[2]. It may cause irritation[3].

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound to ensure personal safety.

Body Part PPE Recommendation Standard/Material Rationale
Eyes Safety glasses with side-shields or chemical safety gogglesConforming to EN166 or NIOSH (US) approved standards[1][4]Protects eyes from dust particles.
Hands Chemical-resistant glovesInspected prior to use[1]Prevents direct skin contact.
Respiratory Type N95 (US) respirator or higherNIOSH-approvedRequired when dusts are generated to prevent inhalation.
Body Laboratory coatStandardProtects skin and clothing from contamination.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

Property Value
Molecular Formula C₁₀H₁₀O₂[5]
Molecular Weight 162.19 g/mol
Appearance Light yellow powder[3][5]
Melting Point 111-113 °C
Vapor Pressure 0.00723 mmHg[3][5]
CAS Number 1009-61-6[1][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following protocol is mandatory for the safe handling of this compound.

Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood[1][4].

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the appropriate PPE as specified in the table above.

Handling:

  • Avoid the formation of dust during weighing and transfer[1][4].

  • Use a spatula for transferring the solid material.

  • Keep the container tightly closed when not in use[1][4].

  • Avoid inhalation of any dust or vapors and prevent contact with skin and eyes[4].

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water[1].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[4].

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration[1].

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person[1].

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Keep the waste container tightly closed in a dry and well-ventilated place[1].

Disposal Procedure:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company[1].

  • Contaminated packaging should be disposed of as unused product[6].

Emergency Spill Response

The following workflow outlines the step-by-step procedure for managing a spill of this compound.

Spill_Response_Workflow cluster_0 Spill Response Protocol start Spill Occurs evacuate Evacuate Immediate Area start->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean Up Spill: Sweep up and shovel contain->cleanup collect Collect in a suitable, closed container for disposal cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Disposal Company decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for handling a this compound spill.

References

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